molecular formula C8H11NO3 B151475 3-(tert-Butyl)isoxazole-5-carboxylic acid CAS No. 133674-40-5

3-(tert-Butyl)isoxazole-5-carboxylic acid

Cat. No.: B151475
CAS No.: 133674-40-5
M. Wt: 169.18 g/mol
InChI Key: SLQOTICTFRAFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)isoxazole-5-carboxylic acid ( 133674-40-5) is a high-purity chemical building block offered for research and development purposes . This compound has a molecular formula of C 8 H 11 NO 3 and a molecular weight of 169.18 g/mol . The isoxazole scaffold, particularly when substituted with a tert-butyl group, is a privileged structure in medicinal chemistry and drug discovery. Researchers value this compound primarily as a versatile synthetic intermediate. It can be used to construct more complex molecules, with the carboxylic acid group enabling further functionalization through reactions such as amide coupling or esterification . Its potential applications include serving as a key precursor in the synthesis of potential pharmaceutical candidates, agrochemicals, and other specialized materials. Handling and Usage: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals . Researchers should consult the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)12-9-6/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQOTICTFRAFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133674-40-5
Record name 3-tert-butyl-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis mechanism of 3-(tert-Butyl)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Mechanism of 3-(tert-Butyl)isoxazole-5-carboxylic acid

Authored by: A Senior Application Scientist

Publication Date: January 14, 2026

This technical guide provides a comprehensive exploration of the predominant synthesis mechanism for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure, and this particular derivative serves as a critical building block for more complex pharmaceutical agents. The core of this guide focuses on the highly efficient and regioselective [3+2] cycloaddition reaction, detailing the mechanistic underpinnings, experimental protocols, and critical process parameters. We will dissect the causality behind experimental choices, ensuring a narrative grounded in robust scientific principles for researchers, chemists, and professionals in drug development.

Introduction and Strategic Importance

The isoxazole ring is a five-membered heterocycle that is a cornerstone in the design of numerous biologically active compounds.[1][2] Its unique electronic properties and structural rigidity make it an ideal scaffold for interacting with biological targets. This compound, with its sterically demanding tert-butyl group and a versatile carboxylic acid handle, offers a unique combination of lipophilicity and functionality. The tert-butyl group can enhance metabolic stability, while the carboxylic acid provides a key point for amide bond formation or other functional group interconversions, making it a valuable intermediate in the synthesis of novel therapeutics.

The most reliable and widely adopted strategy for constructing the 3,5-disubstituted isoxazole core of this target molecule is the 1,3-dipolar cycloaddition, also known as the Huisgen [3+2] cycloaddition.[3] This reaction involves the concerted addition of a 1,3-dipole (a nitrile oxide) to a dipolarophile (an alkyne), providing a direct and atom-economical route to the isoxazole ring system.[1]

The Core Synthesis Mechanism: A [3+2] Cycloaddition Approach

The synthesis of this compound is fundamentally a two-stage process:

  • [3+2] Cycloaddition: Formation of the isoxazole ring ester via the reaction of in situ generated pivalonitrile oxide with an alkyne ester.

  • Saponification: Hydrolysis of the resulting ester to the target carboxylic acid.

Generation of the 1,3-Dipole: Pivalonitrile Oxide

Nitrile oxides are highly reactive and unstable intermediates that readily dimerize.[1] Therefore, they are almost exclusively generated in situ for immediate consumption in the cycloaddition reaction. For the synthesis of our target molecule, the required 1,3-dipole is pivalonitrile oxide (tert-butylnitrile oxide).

A field-proven and scalable method for its generation is the oxidation of the corresponding aldoxime, pivaldoxime. This is typically achieved by dehydrohalogenation of a hydroximoyl halide or, more conveniently, through direct oxidation using a mild oxidizing agent like sodium hypochlorite (NaOCl, aqueous bleach) in a biphasic system.[4][5]

The process begins with the formation of pivaldoxime from pivalaldehyde and hydroxylamine. The subsequent oxidation mechanism proceeds via chlorination of the oxime followed by base-induced elimination of HCl to yield the nitrile oxide.

The Dipolarophile: Ethyl Propiolate

The choice of the alkyne component, the dipolarophile, is critical for installing the carboxylic acid functionality at the 5-position. Ethyl propiolate is an ideal substrate. It is commercially available and the terminal alkyne is sufficiently reactive to undergo cycloaddition. The ethyl ester serves as a protecting group for the carboxylic acid, which can be easily removed in a subsequent step.

The Cycloaddition Event: Regioselectivity and Rationale

Once generated, the pivalonitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with ethyl propiolate. This reaction is a concerted, pericyclic process that exhibits high regioselectivity.[4][6] Due to steric hindrance from the bulky tert-butyl group on the nitrile oxide and the electronic influence of the ester group on the alkyne, the reaction proceeds to regioselectively form the 3,5-disubstituted isoxazole.[4] The tert-butyl group is positioned at C3, and the ethoxycarbonyl group at C5, yielding ethyl 3-(tert-butyl)isoxazole-5-carboxylate .

Synthesis_Workflow cluster_step1 Step 1: In Situ Nitrile Oxide Generation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Saponification Pivaldoxime Pivaldoxime PNO Pivalonitrile Oxide (Intermediate) Pivaldoxime->PNO Oxidation (e.g., in DCM) NaOCl Sodium Hypochlorite (Bleach) IsoxazoleEster Ethyl 3-(tert-butyl)isoxazole-5-carboxylate PNO->IsoxazoleEster Concerted Cycloaddition EP Ethyl Propiolate EP->IsoxazoleEster FinalProduct This compound IsoxazoleEster->FinalProduct Ester Hydrolysis NaOH NaOH / H₂O H3O H₃O⁺ Workup

Final Step: Saponification

The concluding step is the hydrolysis of the ethyl ester intermediate. This is a standard saponification reaction, typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction yields the sodium salt of the carboxylic acid. Subsequent acidification with a mineral acid (e.g., HCl) protonates the carboxylate, precipitating the final product, this compound, which can then be isolated and purified.

Detailed Experimental Protocol

The following protocol is a representative, self-validating system for the synthesis. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Pivalaldehyde

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Sodium hypochlorite solution (commercial bleach, ~8.25%)

  • Ethyl propiolate

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Part A: Preparation of Pivaldoxime (Precursor)

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in water.

  • Cool the solution in an ice bath and add sodium bicarbonate (1.2 eq) portion-wise until effervescence ceases.

  • Add pivalaldehyde (1.0 eq) dropwise to the cold solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield pivaldoxime, which can be used without further purification.

Part B: Synthesis of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate

  • Dissolve pivaldoxime (1.0 eq) and ethyl propiolate (1.2 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous sodium hypochlorite solution (1.5 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the biphasic mixture vigorously at room temperature for 12-16 hours. Monitor reaction progress by TLC.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water and then brine. Dry over anhydrous MgSO₄.

  • Concentrate the solvent in vacuo. Purify the crude residue by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure ester intermediate.

Part C: Hydrolysis to this compound

  • Dissolve the purified ester from Part B in ethanol.

  • Add an aqueous solution of NaOH (2.0 eq, e.g., 2M solution).

  • Heat the mixture to reflux (approx. 60-70 °C) for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify the solution to pH ~2 by adding cold 2M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization (e.g., from an ethanol/water mixture) can be performed for further purification if necessary.

Mechanism

Data Summary and Validation

The successful synthesis of this compound relies on the careful execution of the steps outlined. The table below summarizes the key quantitative and qualitative parameters associated with this synthetic route.

ParameterStep 1: Nitrile Oxide GenerationStep 2: CycloadditionStep 3: Saponification
Key Reactants Pivaldoxime, NaOClPivalonitrile Oxide, Ethyl PropiolateEthyl 3-(tert-butyl)isoxazole-5-carboxylate, NaOH
Solvent System Dichloromethane / WaterDichloromethane / WaterEthanol / Water
Temperature 0 °C to Room Temp.0 °C to Room Temp.Reflux (~70 °C)
Typical Duration 30-45 min (addition)12-16 hours2-4 hours
Product Pivalonitrile Oxide (in situ)Ethyl 3-(tert-butyl)isoxazole-5-carboxylateThis compound
Typical Yield N/A (consumed in situ)60-80% (after purification)>90%
Purity Control N/AColumn ChromatographyRecrystallization

Conclusion: A Field-Proven and Robust Synthesis

The 1,3-dipolar cycloaddition of in situ generated pivalonitrile oxide with ethyl propiolate, followed by saponification, stands as the most authoritative and efficient method for preparing this compound. This approach is characterized by its high regioselectivity, operational simplicity, and the use of readily available starting materials. The causality is clear: the steric and electronic properties of the chosen precursors dictate a predictable and high-yielding reaction pathway to the desired 3,5-disubstituted isoxazole isomer. This guide provides the foundational knowledge and a validated protocol for researchers to reliably synthesize this valuable chemical intermediate for applications in drug discovery and beyond.

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (URL: )
  • Isoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum. (URL: [Link])

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH. (URL: [Link])

  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (URL: )
  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - NIH. (URL: [Link])

  • 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. (URL: [Link])

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate. (URL: [Link])

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC - NIH. (URL: [Link])

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (URL: [Link])

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google P
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. (URL: [Link])

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. (URL: [Link])

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati - Research Article. (URL: [Link])

Sources

An In-Depth Technical Guide to 3-(tert-Butyl)isoxazole-5-carboxylic acid: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold

Within the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the isoxazole ring system—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—stands out for its remarkable versatility and prevalence in pharmacologically active molecules.[1][2][3][4] The unique electronic properties and structural rigidity of the isoxazole moiety allow it to serve as a privileged scaffold, capable of engaging in specific, high-affinity interactions with biological targets.[5] Its inclusion in molecular design can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity.[1][5]

This guide provides a comprehensive technical overview of a specific, valuable derivative: 3-(tert-Butyl)isoxazole-5-carboxylic acid . We will delve into its fundamental physicochemical properties and present a detailed, logic-driven exploration of the modern analytical techniques required for its unambiguous structure elucidation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this important chemical entity.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its key physical and chemical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃[6]
Molecular Weight 169.18 g/mol [6]
CAS Number 133674-40-5[7]
Appearance White to off-white solid (predicted)[8]
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol)[8]
Storage Conditions Sealed in a dry environment at 2-8°C[6]

The presence of the carboxylic acid group imparts polarity and the capacity for hydrogen bonding, influencing its solubility profile. The bulky, lipophilic tert-butyl group, conversely, can enhance membrane permeability, a desirable trait in drug candidates.[8]

Synthetic Strategy: A Logic-Driven Approach

The construction of the 3,5-disubstituted isoxazole ring is most commonly and efficiently achieved via a 1,3-dipolar cycloaddition reaction.[3][9][10] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

The logical pathway for synthesizing this compound involves these key steps:

  • Formation of the Nitrile Oxide: The tert-butyl substituted nitrile oxide is generated in situ from a stable precursor, typically pivalaldoxime. This is often achieved by oxidation with an agent like N-chlorosuccinimide (NCS) in the presence of a base.

  • Cycloaddition: The generated nitrile oxide immediately reacts with an alkyne bearing a carboxylate or a precursor functional group, such as ethyl propiolate.

  • Hydrolysis (if necessary): If an ester is used as the dipolarophile, a final saponification step is required to hydrolyze the ester to the desired carboxylic acid.

This one-pot, multi-step process is highly efficient and allows for the regioselective formation of the desired 3,5-disubstituted product.[11]

cluster_synthesis General Synthesis Workflow A Pivalaldoxime B Nitrile Oxide Intermediate (in situ generation) A->B  NCS / Base D 3-(tert-Butyl)-5-(ethoxycarbonyl)isoxazole B->D 1,3-Dipolar Cycloaddition C Ethyl Propiolate (Alkyne) C->D E Final Product: This compound D->E Saponification (e.g., NaOH, H₂O)

A general synthetic workflow for 3,5-disubstituted isoxazoles.

Structure Elucidation: A Multi-Technique Corroboration

The definitive confirmation of a molecule's structure is not achieved by a single experiment but by the convergence of evidence from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of proof.

cluster_elucidation Structure Elucidation Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (EI, HRMS) Compound->MS IR IR Spectroscopy Compound->IR Xray X-Ray Crystallography (if crystalline) Compound->Xray Structure Confirmed Structure NMR->Structure MS->Structure IR->Structure Xray->Structure

Integrated workflow for molecular structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: This technique provides information on the number, environment, and connectivity of protons.

    ProtonsExpected Chemical Shift (δ)MultiplicityIntegrationRationale
    Carboxylic Acid (-COOH)> 10 ppm (typically ~12 ppm)Broad Singlet1HThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. This signal will disappear upon D₂O exchange.[12][13]
    Isoxazole Ring (-CH=)~6.5 - 7.0 ppmSinglet1HProtons on aromatic heterocyclic rings are deshielded and appear in this downfield region.
    tert-Butyl (-C(CH₃)₃)~1.3 ppmSinglet9HThe nine protons are chemically equivalent due to free rotation around the C-C bonds, resulting in a single, sharp, and intense signal.
  • ¹³C NMR Spectroscopy: This provides a count of the unique carbon environments in the molecule.

    CarbonsExpected Chemical Shift (δ)Rationale
    Carboxylic Acid (C =O)~165 - 185 ppmCarbonyl carbons are strongly deshielded and appear significantly downfield.[12][13]
    Isoxazole Ring (C 3, C 4, C 5)~110 - 170 ppmThe three aromatic carbons of the isoxazole ring will have distinct signals, with C3 and C5 (attached to heteroatoms) being the most deshielded.
    tert-Butyl Quaternary (C (CH₃)₃)~30 - 40 ppmThe quaternary carbon is shielded relative to the aromatic carbons.
    tert-Butyl Methyls (-C(C H₃)₃)~25 - 30 ppmThe three equivalent methyl carbons will produce a single signal in a typical aliphatic region.
  • Causality in Experimental Choice: While ¹H and ¹³C NMR provide the primary framework, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for validation. An HMBC experiment would authoritatively link the protons of the tert-butyl group to the C3 carbon of the isoxazole ring through a 2-bond correlation, confirming the substitution pattern without ambiguity.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally effective for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)AppearanceRationale
Carboxylic AcidO-H stretch2500 - 3300Very BroadThe extreme broadness is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[12][13][14][15]
Carboxylic AcidC=O stretch1710 - 1760Strong, SharpThis intense absorption is characteristic of a carbonyl group. Its position can be influenced by conjugation and hydrogen bonding.[14][16]
Isoxazole RingC=N, C=C stretch1400 - 1650Medium to StrongThese absorptions correspond to the stretching vibrations within the aromatic ring system.
tert-ButylC-H stretch< 3000SharpAliphatic C-H stretches typically appear just below the 3000 cm⁻¹ threshold.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's composition through analysis of its fragmentation patterns.

  • Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight, 169.18. In Electron Ionization (EI), this peak may be weak for carboxylic acids.[17]

  • Key Fragmentation Pathways: The logic of fragmentation is based on the formation of the most stable ions and neutral radicals.

    • Loss of tert-butyl radical: A major fragmentation pathway is the cleavage of the C3-C(tert-butyl) bond, leading to the loss of a tert-butyl radical (57 Da). This would produce a prominent peak at m/z 112 . The stability of the tertiary radical makes this a highly favorable process.[18][19]

    • Loss of -COOH radical: Alpha-cleavage can result in the loss of the carboxylic acid group as a radical (45 Da), yielding a peak at m/z 124 .[17][20]

    • Decarboxylation: Loss of a neutral CO₂ molecule (44 Da) is another common fragmentation for carboxylic acids.[17]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₈H₁₁NO₃), which serves as a definitive check against other potential structures with the same nominal mass.

X-ray Crystallography

For compounds that can be grown into high-quality single crystals, X-ray crystallography is the gold standard for structure determination.[21] It provides an unequivocal, three-dimensional map of electron density, from which the precise positions of all atoms, bond lengths, and bond angles can be determined.

cluster_xray Single-Crystal X-ray Diffraction Workflow A Crystal Growth (e.g., slow evaporation) B Crystal Mounting & Screening A->B C Data Collection (X-ray Diffractometer) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Final Structure (CIF File) E->F

Key stages of the single-crystal X-ray diffraction workflow.[21][22]

The result of this process is not an interpretation but a direct visualization of the molecular structure, providing the ultimate validation for the hypotheses derived from spectroscopic methods.

Conclusion and Forward Outlook

The structural elucidation of this compound is a clear example of the modern, multi-faceted approach to chemical analysis. No single technique is sufficient; instead, a confluence of evidence from NMR, IR, and mass spectrometry builds a robust and verifiable structural hypothesis. When possible, X-ray crystallography provides the final, unambiguous confirmation.

As a versatile building block, this compound holds significant potential for the synthesis of more complex molecules.[23] The isoxazole core is a well-established pharmacophore in numerous approved drugs, and the functional handles of the tert-butyl and carboxylic acid groups allow for systematic modification in structure-activity relationship (SAR) studies.[1][3][4] The continued exploration of derivatives based on this scaffold is a promising avenue for the discovery of novel therapeutic agents.[2][5]

References

  • Title: Advances in isoxazole chemistry and their role in drug discovery.[1][2][3][5] Source: RSC Advances / National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.[20] Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.[10] Source: ACS Combinatorial Science URL: [Link]

  • Title: Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents.[11] Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Spectroscopy of Carboxylic Acid Derivatives.[24] Source: Chemistry LibreTexts URL: [Link]

  • Title: Small Molecule X-Ray Crystallography, Theory and Workflow.[22] Source: ResearchGate URL: [Link]

  • Title: Spectroscopy of Carboxylic Acids and Nitriles.[12][13] Source: Chemistry LibreTexts / OpenStax URL: [Link]

  • Title: IR Spectroscopy Tutorial: Carboxylic Acids.[14] Source: University of Calgary URL: [Link]

  • Title: X-ray crystallography.[21] Source: Wikipedia URL: [Link]

  • Title: Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.[4] Source: ResearchGate URL: [Link]

  • Title: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN).[17] Source: YouTube URL: [Link]

  • Title: Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Source: ResearchGate URL: [Link]

Sources

discovery and history of isoxazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Isoxazole Derivatives in Medicinal Chemistry

Introduction: The Emergence of a Privileged Scaffold

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile scaffold for molecular elaboration have cemented its status as a "privileged structure." The journey of isoxazole from a laboratory curiosity to a core component of numerous blockbuster drugs is a testament to the power of synthetic innovation and rational drug design. This guide provides a technical deep-dive into the pivotal discoveries, synthetic evolutions, and structure-activity relationship (SAR) insights that have defined the legacy of isoxazole derivatives in medicine.

Part 1: Foundational Chemistry and Synthetic Evolution

The utility of any chemical scaffold in drug discovery is fundamentally linked to the accessibility and versatility of its synthesis. The isoxazole ring benefits from robust and well-understood synthetic routes that allow for precise control over substitution patterns, a critical factor for optimizing pharmacological activity.

The Genesis: Claisen Condensation

The first synthesis of an isoxazole ring was reported in the late 19th century. This foundational method, known as the Claisen isoxazole synthesis, involves the condensation of a β-dicarbonyl compound with hydroxylamine. The choice of reaction conditions, particularly pH, is critical as it can influence the regioselectivity of the cyclization, especially with unsymmetrical dicarbonyl substrates.[1][2]

Experimental Protocol: General Claisen Isoxazole Synthesis

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent, typically ethanol.

  • Condensation: Add hydroxylamine hydrochloride (1.1-1.5 eq.) to the solution.

  • Cyclization: Add a base (e.g., potassium hydroxide or sodium acetate) to neutralize the hydrochloride and facilitate the cyclization reaction. The mixture is typically heated to reflux for several hours.[3]

  • Work-up: Upon completion (monitored by TLC), the reaction mixture is cooled and poured into ice water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration and purified by recrystallization or column chromatography to yield the final isoxazole derivative.[3]

The Game-Changer: 1,3-Dipolar Cycloaddition

A paradigm shift in isoxazole synthesis came with the development of the 1,3-dipolar cycloaddition, a powerful reaction that forms the five-membered ring in a single, often highly regioselective, step.[4][5] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[6] The in-situ generation of the often-unstable nitrile oxide from an oxime precursor is a common and effective strategy to minimize side reactions like dimerization.[2][7]

Experimental Workflow: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

The following diagram illustrates a typical workflow for synthesizing a 3,5-disubstituted isoxazole via the 1,3-dipolar cycloaddition pathway.

G cluster_step1 Step 1: Nitrile Oxide Generation (In Situ) cluster_step2 Step 2: Cycloaddition A Aldoxime Precursor C Nitrile Oxide (Reactive Intermediate) A->C Oxidation/ Elimination B Oxidizing/Dehydrohalogenating Agent (e.g., NCS, NaOCl) B->C E [3+2] Cycloaddition C->E D Alkyne (Dipolarophile) D->E F Isoxazole Product E->F caption Workflow for 1,3-Dipolar Cycloaddition Synthesis of Isoxazoles.

Workflow for 1,3-Dipolar Cycloaddition Synthesis of Isoxazoles.

Part 2: The Breakthrough Era - Isoxazoles in Antimicrobial Chemotherapy

The first major therapeutic impact of isoxazole derivatives was in the fight against bacterial infections. Medicinal chemists leveraged the isoxazole ring to overcome critical challenges in antibacterial drug development, including poor pharmacokinetics and enzymatic resistance.

The "Sulfa" Drugs: Engineering Physicochemical Properties

Following the discovery of sulfonamide antibiotics, a major challenge was the poor aqueous solubility of early compounds, leading to crystalluria (crystal formation in the kidneys). The incorporation of heterocyclic rings was a key strategy to improve these properties.

Sulfamethoxazole , developed in the late 1950s, is a prime example. The isoxazole ring was not a random choice. Its electron-withdrawing nature was strategically used to modulate the acidity (pKa) of the sulfonamide N-H proton. An optimal pKa is crucial for a balance between intrinsic antibacterial activity and solubility. A pKa value around the physiological pH of urine (approx. 6-7.4) ensures that a significant fraction of the drug exists in the more soluble ionized form, reducing the risk of crystalluria.[8][9] Sulfamethoxazole's pKa values are reported to be in the range of 5.6 to 5.7, achieving this desired balance.[10][11]

Compound Reported pKa Significance
Sulfamethoxazole5.6 - 5.7[8][10][11]Optimal for solubility in urine, reducing risk of crystalluria.
Sulfadiazine6.36[11]Also an effective drug, with a slightly higher pKa.

Mechanism of Action: Folate Synthesis Inhibition

Sulfamethoxazole functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[12][13] It acts as a structural analog of the natural substrate, para-aminobenzoic acid (PABA).[] By blocking this step, it prevents the synthesis of tetrahydrofolic acid, a cofactor essential for the production of nucleotides and amino acids, thereby halting bacterial growth and replication.[13][15][16]

G PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Pteridine Dihydropteroate Diphosphate Pteridine->Enzyme DHF Dihydrofolic Acid (DHF) Enzyme->DHF THF Tetrahydrofolic Acid (THF) DHF->THF DHFR EndProduct Nucleotides & Amino Acids THF->EndProduct SMX Sulfamethoxazole SMX->Enzyme Competitive Inhibition caption Sulfamethoxazole inhibits the bacterial folic acid synthesis pathway.

Sulfamethoxazole inhibits the bacterial folic acid synthesis pathway.
Isoxazolyl Penicillins: A Steric Shield Against Resistance

The emergence of penicillinase (β-lactamase) producing Staphylococcus aureus in the mid-20th century created an urgent clinical need for resistant antibiotics. The strategy was to modify the acyl side chain of the penicillin core (6-aminopenicillanic acid) to protect the hydrolytically-labile β-lactam ring.

The development of oxacillin , cloxacillin , and dicloxacillin was a triumph of this approach.[17][18] The key innovation was the attachment of a bulky 3,5-disubstituted isoxazole ring to the penicillin scaffold.[19][20] This was a deliberate choice to create a "steric shield." The isoxazole moiety is large enough to physically obstruct the active site of the β-lactamase enzyme, preventing it from binding to and hydrolyzing the β-lactam ring, while still allowing the antibiotic to bind to its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis.[17][19][21]

G cluster_penicillin Standard Penicillin cluster_oxacillin Isoxazolyl Penicillin (e.g., Oxacillin) Penicillin β-Lactam Ring Small Side Chain BetaLactamase β-Lactamase Enzyme Active Site Penicillin:lactam->BetaLactamase Binding & Hydrolysis (Resistance) Oxacillin β-Lactam Ring Bulky Isoxazole Side Chain Oxacillin:lactam->BetaLactamase Binding Blocked (Steric Hindrance) caption The bulky isoxazole group shields the β-lactam ring from enzymatic degradation.

The bulky isoxazole group shields the β-lactam ring from enzymatic degradation.
Isoxazolyl Penicillin Key Feature Typical MIC (S. aureus)
OxacillinParent compound0.25 - 0.5 µg/mL
CloxacillinSingle chloro-substituent0.25 - 0.5 µg/mL
DicloxacillinDi-chloro substituent0.12 - 0.25 µg/mL

(Note: MIC values are representative and can vary between strains and testing methods).

Experimental Protocol: Synthesis of Oxacillin Sodium

The synthesis of isoxazolyl penicillins involves the acylation of 6-aminopenicillanic acid (6-APA) with an appropriate isoxazole carbonyl chloride.

  • Acyl Chloride Formation: 3-phenyl-5-methylisoxazole-4-carboxylic acid is reacted with a chlorinating agent (e.g., phosphorus pentachloride) in a suitable solvent like toluene to form 3-phenyl-5-methyl-4-isoxazole-carbonyl chloride.[22]

  • Condensation with 6-APA: A solution of 6-APA is prepared in an aqueous buffer at a controlled pH (e.g., 6.5-7.0).[23][24]

  • Acylation: The acyl chloride solution is added to the 6-APA solution under vigorous stirring, maintaining the temperature and pH. The reaction couples the isoxazole side chain to the 6-amino position of the penicillin core.[25]

  • Acidification & Extraction: The reaction mixture is acidified to precipitate the oxacillin free acid, which is then extracted into an organic solvent.[25]

  • Salt Formation: The organic extract is treated with a source of sodium ions (e.g., sodium acetate or sodium-2-ethylhexanoate) to precipitate the final product, oxacillin sodium, which is then filtered, washed, and dried.[22][25]

Part 3: Isoxazoles as Modulators of the Immune & Inflammatory Response

Beyond antimicrobials, the isoxazole scaffold has proven invaluable in developing agents that target key enzymes in inflammatory and autoimmune diseases.

Leflunomide: Inhibiting Lymphocyte Proliferation

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[26] It is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide, which contains a cleaved isoxazole ring that has been opened to an α-cyanoketone. This active form is a potent and reversible inhibitor of dihydroorotate dehydrogenase (DHODH).[27][28][29]

Mechanism of Action: Pyrimidine Synthesis Blockade

DHODH is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[30] Activated lymphocytes, which drive the autoimmune process in rheumatoid arthritis, are highly dependent on this de novo pathway to support their rapid proliferation.[28] By inhibiting DHODH, teriflunomide depletes the pool of pyrimidines available to these cells, inducing cell cycle arrest and preventing their clonal expansion.[27][30] Most other cell types can rely on a "salvage" pathway for pyrimidine synthesis, which accounts for the relative selectivity of the drug towards lymphocytes.[27]

G cluster_pathway De Novo Pyrimidine Synthesis Start Carbamoyl Phosphate + Aspartate DHO Dihydroorotate Start->DHO Enzyme Dihydroorotate Dehydrogenase (DHODH) DHO->Enzyme Orotate Orotate Enzyme->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP EndProduct DNA & RNA Synthesis (Cell Proliferation) UMP->EndProduct Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism Teriflunomide->Enzyme Inhibition caption Leflunomide's active metabolite inhibits DHODH, blocking pyrimidine synthesis.

Leflunomide's active metabolite inhibits DHODH, blocking pyrimidine synthesis.
Valdecoxib and the "Coxibs": Selective COX-2 Inhibition

The discovery that cyclooxygenase (COX) exists as two isoforms—constitutively expressed COX-1 (involved in homeostatic functions like gastric protection) and inducible COX-2 (upregulated at sites of inflammation)—launched a quest for selective COX-2 inhibitors.[31][32] The goal was to develop non-steroidal anti-inflammatory drugs (NSAIDs) with the efficacy of traditional NSAIDs but without their gastrointestinal side effects.

Valdecoxib , a 3,4-diarylisoxazole, emerged as a highly potent and selective COX-2 inhibitor.[33] The key to its selectivity lies in the structural differences between the COX-1 and COX-2 active sites. The COX-2 active site possesses a larger, secondary side-pocket. The design of Valdecoxib was rational: the phenylsulfonamide group at the C-4 position of the isoxazole was specifically chosen to bind within this secondary pocket, an interaction not possible in the smaller COX-1 active site.[32][34] This differential binding accounts for its high selectivity.

Compound COX-2 IC₅₀ (µM) COX-1 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Valdecoxib0.005[33]150[33]~30,000
Celecoxib0.05[33]~15~300
Rofecoxib0.5[33]>150>300

(Note: Valdecoxib was later withdrawn from the market due to concerns over cardiovascular side effects, a class effect seen with several selective COX-2 inhibitors).

Conclusion and Future Outlook

The history of isoxazole in medicinal chemistry is a compelling narrative of how a single heterocyclic ring can be adapted to solve a multitude of therapeutic challenges. From modulating the pKa of sulfa drugs to providing a steric shield for penicillins and enabling isoform-selective enzyme inhibition, the isoxazole scaffold has repeatedly proven its value. The structural versatility and synthetic tractability of isoxazole derivatives ensure their continued relevance.[35][36][37][38][39] Current research continues to explore isoxazoles for a wide range of applications, including anticancer, antiviral, and neurodegenerative therapies, promising that the next chapter in the isoxazole story will be just as impactful as the last.[40][41][42]

References

  • Fox, R. I., et al. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. PubMed. [Link][27]

  • Wikipedia. (n.d.). Leflunomide. Wikipedia. [Link][26]

  • Breedveld, F. C., & Dayer, J. M. (2000). Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases, 59(11), 841–849. [Link][28]

  • PubChem. (n.d.). Sulfamethoxazole. National Center for Biotechnology Information. [Link][8]

  • Patsnap Synapse. (2024). What is the mechanism of Leflunomide? Patsnap Synapse. [Link][30]

  • Cherwinski, H. M., et al. (1995). Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. PubMed. [Link][29]

  • Organic Chemistry. (2021). Claisen Isoxazole Synthesis Mechanism. YouTube. [Link][1]

  • ResearchGate. (n.d.). Summary of the pKa values of Sulfamethoxazole in solvent mixtures at 25 o C. ResearchGate. [Link][43]

  • CNKI. (n.d.). Determination of Dissociation Constant Values of Trimethoprim, Sulfadiazine and Sulfamethoxazole. CNKI. [Link][11]

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link][4]

  • ResearchGate. (n.d.). Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link][35]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link][36]

  • National Center for Biotechnology Information. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PubMed Central. [Link][37]

  • National Center for Biotechnology Information. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PubMed Central. [Link][41]

  • bioRxiv. (2023). Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions. bioRxiv. [Link][17]

  • ResearchGate. (n.d.). Claisen isoxazole synthesis. ResearchGate. [Link][44]

  • National Center for Biotechnology Information. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link][31]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link][5]

  • Wikipedia. (n.d.). Sulfamethoxazole. Wikipedia. [Link][12]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link][6]

  • National Center for Biotechnology Information. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link][3]

  • Google Patents. (n.d.). Preparation method of oxacillin sodium and oxacillin sodium for injection. Google Patents. [25]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link][42]

  • National Center for Biotechnology Information. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PubMed Central. [Link][45]

  • National Center for Biotechnology Information. (2023). Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. PubMed Central. [Link][18]

  • Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link][38]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link][7]

  • Euro-Global Journals. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Euro-Global Journals. [Link][39]

  • Cambridge University Press. (2012). Claisen Isoxazole Synthesis. Cambridge University Press. [Link][46]

  • ResearchGate. (2023). Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. ResearchGate. [Link][20]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfamethoxazole? Patsnap Synapse. [Link][13]

  • National Center for Biotechnology Information. (n.d.). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. PubMed Central. [Link][32]

  • ResearchGate. (n.d.). pK Values Reported of Sulfonamides in Water. ResearchGate. [Link][9]

  • Nature. (2023). Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. Nature. [Link][21]

  • LinkedIn. (2024). Pharmacology of Sulfamethoxazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. LinkedIn. [Link][15]

  • GlobalRx. (n.d.). Sulfamethoxazole EP: Clinical Overview and Applications. GlobalRx. [Link][16]

  • Google Patents. (n.d.). CN102161668A - Preparation method of oxacillin sodium and oxacillin sodium for injection. Google Patents. [23]

  • Google Patents. (n.d.). CN102161668B - Preparation method of oxacillin sodium and oxacillin sodium for injection. Google Patents. [24]

  • Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. PubMed. [Link][33]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • ResearchGate. (n.d.). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. ResearchGate. [Link][34]

Sources

biological screening of novel isoxazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Screening of Novel Isoxazole Carboxylic Acids

Authored by: A Senior Application Scientist

Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents what medicinal chemists refer to as a "privileged scaffold." This designation is not arbitrary; it reflects the consistent and versatile presence of isoxazole-containing molecules across a wide spectrum of biologically active compounds. From the anti-inflammatory COX-2 inhibitor Valdecoxib to the antibiotic Cloxacillin, the isoxazole moiety has proven its utility in drug design. The incorporation of a carboxylic acid functional group further enhances the molecule's potential, often serving as a critical pharmacophore for interacting with biological targets or improving pharmacokinetic properties.

This guide provides a comprehensive framework for the initial . It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. Our approach is rooted in establishing a robust, self-validating screening cascade that efficiently identifies and characterizes promising lead compounds.

Strategic Foundations of the Screening Cascade

A successful screening campaign is not a random walk through a battery of assays. It is a deliberately designed, tiered approach that maximizes information while conserving resources. The initial selection of assays should be guided by the structural alerts within the novel isoxazole carboxylic acids and any pre-existing data or hypotheses about their potential targets.

The Rationale for a Tiered Approach

We advocate for a three-tiered screening cascade. This hierarchical structure ensures that only the most promising, specific, and non-toxic compounds advance to more complex and resource-intensive assays.

G cluster_0 Screening Cascade Logic A Tier 1: Primary Screening (Broad-Spectrum Activity & Cytotoxicity) B Tier 2: Secondary Screening (Target-Specific & Mechanistic Assays) A->B Active & Non-Toxic Hits C Tier 3: Lead Optimization (In-depth Profiling & Preclinical Models) B->C Validated & Potent Hits

Caption: A tiered approach to screening novel isoxazole carboxylic acids.

Key Biological Activities of Isoxazole Derivatives

The isoxazole nucleus is a versatile scaffold known for a wide range of biological activities. Understanding these established activities is crucial for designing a relevant screening panel. Key therapeutic areas where isoxazoles have shown promise include:

  • Antimicrobial: Isoxazole derivatives have demonstrated significant activity against various bacterial and fungal strains. This is often attributed to their ability to inhibit essential enzymes in microbial pathways.

  • Anti-inflammatory: A prominent area of investigation involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The carboxylic acid moiety can play a crucial role in binding to the active site of these enzymes.

  • Anticancer: Many isoxazole-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms can range from apoptosis induction to the inhibition of protein kinases.

  • Antiviral: Certain isoxazole derivatives have been identified as potential antiviral agents, including against the influenza virus.

Tier 1: Primary Screening - Casting a Wide Net

The primary screen aims to broadly assess the biological activity and inherent cytotoxicity of the newly synthesized compounds. This initial step is critical for eliminating inactive or overtly toxic molecules early in the process.

Cytotoxicity Assessment: The Gatekeeper Assay

Before assessing any specific therapeutic activity, it is imperative to determine the general cytotoxicity of the compounds. A compound that kills all cells indiscriminately is not a viable drug candidate. The MTT assay is a reliable, colorimetric method for this purpose.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a human cell line (e.g., HEK293 for general toxicity or a relevant cancer cell line like A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole carboxylic acids (e.g., from 100 µM to 0.1 µM). Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value can be determined using non-linear regression analysis.

Compound IDMax Concentration Tested (µM)IC50 (µM) vs. HEK293Initial Hit Flag
ISO-001100> 100Proceed
ISO-0021005.2Cytotoxic
ISO-00310089.7Proceed
Broad-Spectrum Antimicrobial Screening

Given the known antimicrobial potential of isoxazoles, a primary screen against a panel of representative microbes is a logical starting point.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Organism Preparation: Prepare standardized inoculums of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: In a 96-well plate, perform serial dilutions of the test compounds in appropriate broth media.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for each organism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Tier 2: Secondary Screening - Unraveling the Mechanism

Compounds that demonstrate interesting activity and low cytotoxicity in Tier 1 are advanced to secondary screening. The goal here is to validate the initial findings and begin to understand the mechanism of action.

Target-Specific Enzyme Inhibition Assays

If the isoxazole carboxylic acids were designed with a specific target in mind, such as COX-2, a direct enzyme inhibition assay is the next logical step.

Protocol: COX-2 Inhibition Assay (Fluorometric)
  • Enzyme Preparation: Reconstitute purified human recombinant COX-2 enzyme in the appropriate buffer.

  • Compound Incubation: In a 96-well plate, add the test compounds and the COX-2 enzyme. Allow for a short pre-incubation period.

  • Reaction Initiation: Add arachidonic acid (the substrate) and a fluorometric probe (e.g., ADHP) to initiate the reaction. The COX-2 peroxidase activity will convert the probe into a fluorescent product.

  • Data Acquisition: Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value.

G cluster_0 COX-2 Inhibition Assay Workflow A Isoxazole Compound B COX-2 Enzyme A->B Binds to Active Site E Inhibition of Prostaglandin Synthesis B->E Blocked by Compound F Reduced Fluorescence Signal B->F Measures Activity C Arachidonic Acid (Substrate) C->B D Fluorometric Probe D->B

Caption: Workflow for a target-based COX-2 enzyme inhibition assay.

Apoptosis Induction in Cancer Cells

For compounds showing anticancer activity, it's crucial to determine if cell death occurs via apoptosis (programmed cell death) or necrosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat a relevant cancer cell line (e.g., A549) with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Compound% Early Apoptosis% Late Apoptosis/NecrosisMechanism Insight
ISO-00325.4%15.2%Apoptosis Induction
Control2.1%1.5%Baseline

Concluding Remarks and Future Directions

This guide has outlined a foundational strategy for the . The tiered approach, beginning with broad assessments of cytotoxicity and activity, followed by more focused mechanistic studies, provides a robust framework for identifying compounds with genuine therapeutic potential. The key to success lies not just in the execution of these protocols, but in the thoughtful interpretation of the data they generate. Promising hits from this screening cascade would progress to Tier 3 for lead optimization, involving structure-activity relationship (SAR) studies, ADME/Tox profiling, and eventually, in vivo efficacy models. The versatility of the isoxazole scaffold ensures that the search for novel therapeutics based on this core structure will remain a vibrant and rewarding area of research.

References

  • Title: Synthesis and antimicrobial evaluation of some new isoxazole derivatives. Source: Journal of Saudi Chemical Society URL: [Link]

  • Title: Synthesis and biological evaluation of some new isoxazole derivatives. Source: Research on Chemical Intermediates URL: [Link]

  • Title: Synthesis and anticancer activity of some new isoxazole derivatives. Source: Tropical Journal of Pharmaceutical Research URL: [Link]

  • Title: Synthesis and in vitro anticancer activity of novel isoxazole derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis and biological evaluation of isoxazole-containing derivatives as potential anti-inflammatory agents. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel isoxazole derivatives as potential antiviral agents. Source: Chemical and Pharmaceutical Bulletin URL: [Link]

A Computational Lens on 3-(tert-Butyl)isoxazole-5-carboxylic acid: A Methodological Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Promise of Computational Chemistry

The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and synthetic accessibility have made it a cornerstone in the development of a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] 3-(tert-Butyl)isoxazole-5-carboxylic acid represents a key building block within this chemical space, featuring a bulky tert-butyl group that can influence steric interactions and a carboxylic acid moiety that can serve as a critical hydrogen bond donor or acceptor.

Understanding the behavior of this molecule at an atomic level is paramount to unlocking its full therapeutic potential. Computational chemistry provides a powerful and resource-efficient avenue to predict molecular properties, elucidate potential biological interactions, and guide the rational design of novel drug candidates. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of core computational methodologies applied to this compound. We will move beyond a simple listing of steps to explain the causality behind methodological choices, ensuring a robust and scientifically sound computational workflow.

Part 1: Foundational Analysis via Density Functional Theory (DFT)

Expertise & Rationale: Before investigating how a molecule interacts with a biological target, it is crucial to understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is the method of choice for this task. It offers a favorable balance between computational cost and accuracy for small organic molecules, allowing us to calculate quantum mechanical properties that govern molecular reactivity and intermolecular interactions. We employ DFT to determine the molecule's stable 3D conformation, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to its chemical behavior.

Protocol 1: Geometry Optimization and Electronic Property Calculation

This protocol outlines the steps to obtain the optimized geometry and key electronic descriptors for this compound using the Gaussian software package.

  • Molecule Building: Construct the 3D structure of this compound using a molecular editor like GaussView. Ensure correct atom types and initial bond connectivity.

  • Input File Generation:

    • Route Section: #p B3LYP/6-31G(d,p) Opt Freq. This line specifies the core instructions.

      • #p: Requests detailed (popular) output.

      • B3LYP: Selects the Becke, 3-parameter, Lee-Yang-Parr hybrid functional, a widely used and well-validated functional for organic molecules.[6][7]

      • 6-31G(d,p): Specifies the Pople-style basis set. This is a split-valence basis set with added polarization functions on heavy atoms (d) and hydrogen atoms (p), providing the necessary flexibility to describe the electron distribution accurately.[8]

      • Opt: Requests a geometry optimization to find the lowest energy conformation.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute thermodynamic properties.

    • Title Section: A brief, descriptive title (e.g., "this compound Opt+Freq").

    • Charge and Multiplicity: 0 1 for a neutral molecule in a singlet state.

    • Molecular Specification: The Cartesian coordinates of the atoms from the molecule builder.

  • Execution: Run the calculation using the Gaussian program.

  • Analysis of Output:

    • Convergence: Verify that the geometry optimization converged successfully.

    • Frequencies: Confirm the absence of imaginary frequencies, which indicates a true energy minimum.

    • Molecular Orbitals: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.

    • Electrostatic Potential (ESP): Generate an ESP map to visualize the charge distribution and identify electron-rich (negative potential, likely hydrogen bond acceptors) and electron-poor (positive potential, likely hydrogen bond donors) regions.

Below is a DOT script to visualize the DFT workflow.

DFT_Workflow Build 1. Build 3D Structure (GaussView) Input 2. Create Input File (# B3LYP/6-31G(d,p) Opt Freq) Build->Input Run 3. Run Calculation (Gaussian) Input->Run Analyze 4. Analyze Output (Check Convergence, Frequencies) Run->Analyze Properties 5. Extract Properties (HOMO/LUMO, ESP Map) Analyze->Properties

DFT calculation workflow for molecular property prediction.
Data Presentation: Calculated Molecular Properties

The following table summarizes the key properties of this compound derived from the DFT calculations.

PropertyValueSignificance
Molecular Formula C8H11NO3Basic chemical identity.
Molecular Weight 169.18 g/mol Used in various physical and chemical calculations.
Optimized Energy (Hartree) Calculated ValueThe electronic energy of the molecule at its most stable geometry.
HOMO Energy (eV) Calculated ValueRelates to the ability to donate electrons (nucleophilicity).
LUMO Energy (eV) Calculated ValueRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (eV) Calculated ValueAn indicator of chemical stability and reactivity.
Dipole Moment (Debye) Calculated ValueMeasures the overall polarity of the molecule, influencing solubility.

(Note: "Calculated Value" fields are placeholders for actual output from a Gaussian calculation.)

Part 2: Probing Biological Activity with Molecular Docking

Expertise & Rationale: The therapeutic effect of a small molecule is often initiated by its binding to a specific protein target. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor). Given that many isoxazole derivatives exhibit anti-inflammatory properties by inhibiting Cyclooxygenase-2 (COX-2), we will use this enzyme as a representative target.[9][10] The goal is to generate a plausible binding hypothesis that can guide further experimental validation. We will use AutoDock Vina, a widely used and validated docking program.

Protocol 2: Protein-Ligand Docking Workflow

This protocol details the process of preparing the COX-2 receptor and our ligand, performing the docking simulation, and analyzing the results.

  • Receptor Preparation:

    • Obtain Structure: Download the crystal structure of human or murine COX-2 from the Protein Data Bank (PDB), for example, PDB ID: 1CX2 or 3NTG.[11][12]

    • Clean Structure: Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential components from the PDB file, such as water molecules, co-factors, and any co-crystallized ligands.

    • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures but are crucial for proper hydrogen bonding.

    • Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges).

    • Convert to PDBQT: Save the prepared receptor file in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.

  • Ligand Preparation:

    • Use Optimized Geometry: Start with the DFT-optimized structure of this compound for a realistic low-energy conformation.

    • Add Hydrogens & Assign Charges: Similar to the receptor, add hydrogens and assign Gasteiger charges.

    • Define Torsions: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

    • Convert to PDBQT: Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Define the search space for the docking simulation. The grid box should encompass the entire binding site of the receptor where the native ligand binds or where binding is predicted to occur. The coordinates and dimensions of the box are critical parameters.

  • Docking Execution:

    • Run AutoDock Vina using a command-line interface. The input requires the prepared receptor (PDBQT), the prepared ligand (PDBQT), and a configuration file specifying the grid box coordinates and dimensions.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out results.pdbqt

  • Results Analysis:

    • Binding Affinity: AutoDock Vina provides a binding affinity score in kcal/mol for the top-ranked poses. More negative values indicate stronger predicted binding.

    • Pose Visualization: Visualize the top-ranked binding poses in the context of the receptor's active site using PyMOL or Chimera.

    • Interaction Analysis: Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

The workflow for molecular docking is illustrated in the DOT script below.

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB 1. Download PDB (e.g., 1CX2) Clean 2. Clean Structure (Remove Water, etc.) PDB->Clean H_Charge_R 3. Add H & Assign Charges Clean->H_Charge_R PDBQT_R 4. Save as PDBQT H_Charge_R->PDBQT_R Grid Define Grid Box (Search Space) PDBQT_R->Grid DFT_Geom 1. Use DFT Geometry H_Charge_L 2. Add H & Assign Charges DFT_Geom->H_Charge_L Torsion 3. Define Rotatable Bonds H_Charge_L->Torsion PDBQT_L 4. Save as PDBQT Torsion->PDBQT_L Dock Run Docking (AutoDock Vina) PDBQT_L->Dock Grid->Dock Analyze Analyze Results (Binding Affinity, Poses, Interactions) Dock->Analyze

Molecular docking workflow from preparation to analysis.
Data Presentation: Predicted Docking Results against COX-2
ParameterPredicted Value/ResiduesSignificance
Binding Affinity (kcal/mol) Calculated ValueA quantitative estimate of the binding strength. More negative values are more favorable.
Key Interacting Residues e.g., Arg120, Tyr355, Ser530Identifies the specific amino acids in the active site that form crucial interactions with the ligand.
Primary Interactions e.g., H-bond with Ser530, Hydrophobic with Val523Describes the nature of the forces (hydrogen bonds, hydrophobic contacts) stabilizing the complex.

(Note: Values and residues are hypothetical examples and would be replaced with actual results from the docking simulation.)

Part 3: Assessing Dynamic Stability with Molecular Dynamics (MD) Simulation

Expertise & Rationale: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulations allow us to observe the time-evolution of the protein-ligand complex, providing insights into its stability, flexibility, and the persistence of key interactions over time. This step is critical for validating the docking results and understanding the dynamic behavior of the complex in a simulated physiological environment (i.e., in a water box with ions). We will use GROMACS, a high-performance and widely used MD engine.

Protocol 3: Protein-Ligand Complex MD Simulation

This protocol describes the setup and execution of an MD simulation for the top-ranked pose of the this compound—COX-2 complex.

  • System Preparation:

    • Complex Structure: Use the top-ranked docked pose from AutoDock Vina as the starting structure.

    • Force Field Selection: Choose an appropriate force field. For the protein, common choices include AMBER or CHARMM. For the small molecule ligand, a general force field like GAFF (General Amber Force Field) is typically used. Ligand parameters (charges and atom types) must be generated, often using tools like Antechamber.

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.

  • Simulation Steps:

    • Energy Minimization: Perform a steep descent and/or conjugate gradient energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

    • Equilibration (NVT & NPT):

      • NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

      • NPT Ensemble: Equilibrate the system at the target temperature and pressure (e.g., 1 bar). The positional restraints are gradually released.

    • Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified in the docking step over the course of the simulation to determine their stability.

The MD simulation process is visualized in the DOT script below.

MD_Workflow Start 1. Start with Docked Complex ForceField 2. Assign Force Field (AMBER/GAFF) Start->ForceField Solvate 3. Solvate and Add Ions ForceField->Solvate Minimize 4. Energy Minimization Solvate->Minimize Equilibrate 5. Equilibration (NVT and NPT) Minimize->Equilibrate Production 6. Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis 7. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Workflow for Molecular Dynamics (MD) simulation.
Data Presentation: Key MD Simulation Metrics
MetricExpected OutcomeInterpretation
Protein Backbone RMSD Plateaus after an initial rise (e.g., at ~2-3 Å)Indicates the protein structure is stable throughout the simulation.
Ligand RMSD Remains low and stable relative to the proteinSuggests the ligand is stably bound within the active site and not diffusing away.
Hydrogen Bond Occupancy High percentage for key H-bonds (e.g., > 70%)Confirms the persistence and strength of crucial hydrogen bonds identified during docking.

(Note: Expected outcomes are illustrative and depend on the specific system.)

Conclusion and Future Directions

This guide has detailed a cohesive, multi-step computational workflow for the in-depth analysis of this compound. By integrating DFT, molecular docking, and molecular dynamics simulations, we can build a comprehensive profile of a molecule, from its intrinsic electronic properties to its dynamic interactions with a relevant biological target like COX-2. The insights gained from these computational studies—stable binding modes, key interacting residues, and dynamic stability—provide a robust, data-driven foundation for subsequent experimental validation and lead optimization efforts. The protocols described herein serve as a validated blueprint for researchers aiming to leverage computational chemistry to accelerate the drug discovery process for isoxazole-based compounds and beyond.

References

  • ResearchGate. (n.d.). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Retrieved January 14, 2026, from [Link]

  • PubMed. (2009). 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). Isoxazolone based inhibitors of p38 MAP kinases. Retrieved January 14, 2026, from [Link]

  • PubMed. (2024). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Retrieved January 14, 2026, from [Link]

  • PubMed. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PMC. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. Retrieved January 14, 2026, from [Link]

  • RCSB PDB. (2010). 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). WO2005068442A2 - Isoxazole derivatives and their use as cyclooxygenase inhibitors.
  • Google Patents. (n.d.). EP1706390A2 - Isoxazole derivatives and their use as cyclooxygenase inhibitors.
  • PubMed. (n.d.). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2020). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025). (PDF) DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. Retrieved January 14, 2026, from [Link]

  • RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Retrieved January 14, 2026, from [Link]

  • Cellular and Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Retrieved January 14, 2026, from [Link]

  • PubMed. (1999). Ab Initio Calculations on Peptide-Derived Oxazoles and Thiazoles: Improved Molecular Mechanics Parameters for the AMBER Force Field. Retrieved January 14, 2026, from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Force Fields for MD simulations. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2024). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Force fields and molecular dynamics simulations. Retrieved January 14, 2026, from [Link]

  • Gaussian.com. (2021). Basis Sets. Retrieved January 14, 2026, from [Link]

  • YouTube. (2024). How to choose a functional and basis set for your DFT calculation. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the NMR Data Analysis of 3-(tert-Butyl)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(tert-Butyl)isoxazole-5-carboxylic acid. In the absence of publicly available, experimentally verified spectra for this specific compound, this guide utilizes high-fidelity predicted NMR data to serve as a robust framework for its structural elucidation and characterization. The methodologies and interpretations presented herein are grounded in fundamental NMR principles and extensive literature on isoxazole derivatives, offering field-proven insights for researchers working with this and structurally related molecules. This document is designed to not only present the spectral data but also to explain the causal relationships between the molecular structure and the observed (predicted) NMR signals, thereby providing a self-validating system for analysis.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring a 3,5-disubstituted isoxazole core. The isoxazole moiety is a key pharmacophore in a multitude of clinically significant drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The tert-butyl group at the 3-position and the carboxylic acid at the 5-position impart distinct electronic and steric properties that are crucial for its synthetic utility and potential biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. It provides detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of the chemical shifts, signal multiplicities, and coupling constants. Furthermore, we will explore the expected correlations in two-dimensional (2D) NMR experiments, which are crucial for definitive structural assignment.

Disclaimer: The NMR data presented in this guide are predicted using advanced computational algorithms and are intended to be a close representation of experimental data. Researchers are advised to acquire experimental data for their specific samples for final confirmation.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.40Singlet9HC(CH₃)₃
~6.90Singlet1HH-4 (isoxazole)
~11.5 (broad)Singlet1HCOOH
Interpretation of ¹H NMR Signals:
  • δ ~1.40 ppm (Singlet, 9H): This signal is assigned to the nine equivalent protons of the tert-butyl group. The singlet multiplicity arises because there are no adjacent protons to couple with. Its upfield chemical shift is characteristic of aliphatic protons that are shielded from the deshielding effects of the aromatic isoxazole ring.

  • δ ~6.90 ppm (Singlet, 1H): This downfield singlet is characteristic of the single proton on the isoxazole ring (H-4). Its deshielded nature is due to the electron-withdrawing effects of the neighboring oxygen and nitrogen atoms within the aromatic ring. The absence of coupling confirms its isolation from other protons. Studies on 3,5-disubstituted isoxazoles have established that the chemical shift of H-4 is sensitive to the electronic nature of the substituents at positions 3 and 5.[1]

  • δ ~11.5 ppm (Broad Singlet, 1H): This highly deshielded and broad signal is characteristic of a carboxylic acid proton. The significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The broadness of the signal is a result of chemical exchange with residual water or other protic species in the solvent.

mol Structure of this compound C1 C(CH₃)₃ C3 C3 C1->C3 N N C3->N O1 O N->O1 C4 C4-H O1->C4 C5 C5 C4->C5 C5->C3 COOH COOH C5->COOH cluster_H ¹H NMR cluster_C ¹³C NMR H_tBu ~1.40 ppm (t-Bu) C_Me ~29.0 ppm (CH₃) H_tBu->C_Me HSQC H_4 ~6.90 ppm (H-4) C_4 ~105.0 ppm (C-4) H_4->C_4 HSQC

Caption: Expected HSQC correlations for this compound.

HMBC (Heteronuclear Multiple Bond Correlation):

An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

Key Expected HMBC Correlations:

  • From the tert-butyl protons (δ ~1.40 ppm):

    • A strong correlation to the quaternary carbon of the tert-butyl group (~33.0 ppm).

    • A key correlation to the C-3 of the isoxazole ring (~175.0 ppm), confirming the attachment of the tert-butyl group to this position.

  • From the isoxazole proton H-4 (δ ~6.90 ppm):

    • A correlation to C-3 (~175.0 ppm).

    • A correlation to C-5 (~160.0 ppm).

    • A potential weaker correlation to the carboxylic acid carbon (~165.0 ppm).

cluster_H ¹H NMR cluster_C ¹³C NMR H_tBu ~1.40 ppm (t-Bu) C_quat ~33.0 ppm (Cq) H_tBu->C_quat ²J C_3 ~175.0 ppm (C-3) H_tBu->C_3 ³J H_4 ~6.90 ppm (H-4) H_4->C_3 ²J C_5 ~160.0 ppm (C-5) H_4->C_5 ²J C_COOH ~165.0 ppm (COOH) H_4->C_COOH ³J

Caption: Key expected HMBC correlations for this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental data for validation, the following protocol is recommended.

Sample Preparation:
  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is generally a good first choice for many organic molecules.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters (for a 400 MHz Spectrometer):
  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 240 ppm (centered around 100 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • 2D NMR (HSQC and HMBC):

    • Use standard pulse programs available on the spectrometer software.

    • Optimize the spectral widths in both dimensions to cover all relevant signals.

    • For HMBC, set the long-range coupling delay to optimize for J-couplings of 4-8 Hz.

Conclusion

The comprehensive NMR analysis of this compound, based on high-fidelity predicted data, provides a clear and detailed picture of its molecular structure. The distinct signals in the ¹H and ¹³C NMR spectra are readily assignable to the specific protons and carbons within the molecule. The predicted chemical shifts and multiplicities are consistent with the known electronic and steric effects of the tert-butyl and carboxylic acid substituents on the isoxazole ring. Furthermore, the anticipated correlations in 2D NMR experiments would provide unequivocal confirmation of the structural assignments. This guide serves as a robust framework for researchers and drug development professionals in the analysis and characterization of this and related isoxazole derivatives.

References

  • Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

  • ACD/Labs NMR Prediction Software. ACD/Labs. Available at: [Link]

  • Mnova NMRPredict. Mestrelab Research. Available at: [Link]

  • Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry. Available at: [Link]

Sources

mass spectrometry fragmentation of 3-(tert-Butyl)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(tert-Butyl)isoxazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound incorporating three key chemical moieties: a stable tert-butyl group, a heteroaromatic isoxazole ring, and a carboxylic acid function. Such structures are of significant interest to researchers in medicinal chemistry and materials science, often serving as scaffolds or key intermediates in the synthesis of novel molecules. The structural elucidation of these compounds is paramount, and mass spectrometry (MS) stands as a primary analytical technique for this purpose. Understanding the fragmentation patterns is not merely an academic exercise; it provides a definitive fingerprint for structural confirmation, impurity identification, and metabolic pathway analysis.

This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation of this compound. We will explore the influence of different ionization techniques, dissect the characteristic fragmentation pathways driven by each functional group, and provide a robust experimental framework for researchers. The insights herein are synthesized from foundational principles of mass spectrometry and extensive data on the fragmentation of related chemical structures.

Molecular Structure and Ionization Considerations

The fragmentation of a molecule is fundamentally directed by its structure and the ionization method employed. The choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) will dictate the nature and extent of fragmentation observed.

  • Electron Ionization (EI): This high-energy method (typically 70 eV) imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation cascades.[1][2] While this can sometimes prevent the observation of the molecular ion, the resulting fragment ions provide a detailed structural fingerprint.[2][3]

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is adept at generating intact molecular ions, typically as protonated [M+H]⁺ or deprotonated [M-H]⁻ species, with minimal fragmentation.[4][5] For a molecule with an acidic proton like this compound, negative-ion ESI is particularly effective, yielding a strong [M-H]⁻ signal.[6][7][8]

For the purpose of detailed structural elucidation, this guide will focus primarily on the fragmentation patterns expected under Electron Ionization, as they are the most informative for discerning the core structure.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon ionization, the this compound molecular ion (M•⁺) with a predicted m/z of 183 will be formed. This energetically unstable radical cation will undergo a series of predictable fragmentation reactions driven by the stability of the resulting ions and neutral losses. The fragmentation can be logically categorized by the initiating functional group.

Fragmentation Driven by the tert-Butyl Group

The tert-butyl group is known for its characteristic fragmentation pattern, which is a powerful diagnostic tool.

  • α-Cleavage (Loss of a Methyl Radical): The most common initial fragmentation for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation.[9] This is expected to be a major fragmentation pathway, leading to a prominent ion at m/z 168 .

  • Formation of the tert-Butyl Cation: A competing and highly favorable fragmentation is the cleavage of the C-C bond between the isoxazole ring and the tert-butyl group. This results in the formation of the tert-butyl cation ([C₄H₉]⁺), which is exceptionally stable and frequently observed as the base peak at m/z 57 in the spectra of such compounds.[10]

Fragmentation Involving the Carboxylic Acid Group

The carboxylic acid moiety introduces several key fragmentation routes.

  • Loss of a Hydroxyl Radical: Alpha-cleavage can result in the loss of a hydroxyl radical (•OH, 17 Da), a common fragmentation for carboxylic acids.[11][12] This would produce an acylium ion at m/z 166 .

  • Loss of the Carboxyl Group: The entire carboxyl group can be lost as a radical (•COOH, 45 Da), leading to a fragment ion at m/z 138 .[12][13]

  • Decarboxylation (Loss of CO₂): Following the initial loss of a hydrogen atom, the molecule can undergo decarboxylation, losing carbon dioxide (CO₂, 44 Da). This pathway would result in an ion at m/z 139 .

Fragmentation of the Isoxazole Ring

The isoxazole ring itself can undergo cleavage after initial fragmentation of the substituents. The cleavage of the weak N-O bond is a common initiating step in the fragmentation of isoxazoles.[14] For instance, the m/z 168 ion (formed by loss of •CH₃) could undergo further fragmentation:

  • Loss of Carbon Monoxide (CO): Heterocyclic rings often eliminate small, stable neutral molecules like CO.[14] Loss of CO (28 Da) from the m/z 168 ion would yield a fragment at m/z 140 .

  • Ring Opening and Subsequent Fissions: The isoxazole ring can open and rearrange, leading to the loss of species like acetonitrile (CH₃CN) or other nitrogen-containing fragments, though these pathways are often complex.

The interplay of these pathways will generate a characteristic mass spectrum. The most prominent peaks are predicted to arise from the formation of the most stable ions, namely the tert-butyl cation (m/z 57) and the ion resulting from the loss of a methyl group (m/z 168).

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Fragments

The following table summarizes the most likely and diagnostic fragment ions to be observed in the EI mass spectrum of the title compound.

m/zProposed Fragment IonFormula of LossComments
183[M]•⁺ -Molecular Ion
168[M - CH₃]⁺ •CH₃Loss of a methyl radical, forming a stable tertiary carbocation. Expected to be a major peak.
166[M - OH]⁺ •OHAlpha-cleavage at the carboxyl group.
140[M - CH₃ - CO]⁺ •CH₃, COSubsequent loss of carbon monoxide from the m/z 168 fragment.
138[M - COOH]⁺ •COOHLoss of the entire carboxyl group.
57[C₄H₉]⁺ C₇H₄NO₃•Formation of the highly stable tert-butyl cation. Likely to be the base peak.

Experimental Protocol: Acquiring a Mass Spectrum

To obtain high-quality, reproducible mass spectra for this compound, the following protocol is recommended. This workflow is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source, which is ideal for analyzing relatively volatile and thermally stable small molecules.

Sample Preparation
  • Solvent Selection: Dissolve approximately 1 mg of the solid compound in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

  • Concentration: Prepare a dilute solution (e.g., 10-100 µg/mL) to avoid detector saturation and column overloading.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a 0.22 µm PTFE syringe filter.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph (GC):

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio) to manage concentration.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: Set a solvent delay (e.g., 3-4 minutes) to prevent the filament from being damaged by the solvent peak.

Data Acquisition and Analysis
  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Acquisition: Acquire the data using the parameters specified above.

  • Analysis:

    • Identify the chromatographic peak corresponding to the compound of interest.

    • Extract the mass spectrum from this peak, ensuring to subtract the background spectrum from an adjacent region of the chromatogram to obtain a clean spectrum.

    • Compare the observed m/z values with the predicted fragmentation patterns outlined in this guide.

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Dissolve 1. Dissolve Compound (1 mg/mL in DCM) Dilute 2. Dilute to Working Conc. (10-100 µg/mL) Dissolve->Dilute Inject 3. Inject 1 µL into GC-MS Dilute->Inject Separate 4. Chromatographic Separation Inject->Separate Ionize 5. EI Ionization (70 eV) Separate->Ionize Detect 6. Mass Analysis (m/z 40-400) Ionize->Detect Extract 7. Extract Mass Spectrum Detect->Extract Background 8. Background Subtraction Extract->Background Analyze 9. Compare with Predictions Background->Analyze

Caption: Recommended workflow for GC-MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of this compound is governed by the distinct chemical properties of its constituent functional groups. Under electron ionization, the molecule is expected to yield a rich and informative fragmentation pattern. The presence of a tert-butyl group will likely dominate the spectrum, producing highly characteristic and stable ions at m/z 168 ([M-CH₃]⁺) and m/z 57 ([C₄H₉]⁺), with the latter potentially serving as the base peak. Additional fragments arising from the carboxylic acid moiety and the isoxazole ring provide further layers of structural confirmation. By employing the systematic experimental protocol detailed in this guide, researchers can confidently acquire and interpret the mass spectrum of this compound, enabling its unambiguous identification and characterization.

References

  • N/A
  • Deden, K., et al. (2020). Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles. ResearchGate. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Koster, K., et al. (2006). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]

  • N/A
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • TMP Chem. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • N/A
  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • N/A
  • N/A
  • Problems in Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

  • de Souza, M. V. N., et al. (2022). Electron ionization mass spectrometry: Quo vadis? PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Electron ionization. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.1: Electron Ionization. Available at: [Link]

  • LibreTexts Chemistry. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Van Den Berg, F. T., et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. PubMed. Available at: [Link]

  • N/A
  • N/A
  • Cooks, R. G., et al. (2023). Desorption Electrospray Ionization Mass Spectrometry: 20 Years. PubMed. Available at: [Link]

  • Pospisilova, V., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Pospisilova, V., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. Available at: [Link]

  • Pramanik, B. N., et al. (1998). Electrospray ionization mass spectrometry for the study of non-covalent complexes: an emerging technology. PubMed. Available at: [Link]

Sources

The Solubility Profile of 3-(tert-Butyl)isoxazole-5-carboxylic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, influencing everything from formulation and bioavailability to process chemistry and toxicology studies. This technical guide provides an in-depth examination of the expected solubility profile of 3-(tert-Butyl)isoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document synthesizes fundamental principles of physical organic chemistry to predict and rationalize its behavior across a spectrum of organic solvents. Furthermore, we provide a detailed, field-proven experimental protocol for determining the thermodynamic solubility of this compound, empowering researchers to generate the precise data needed for their development pipelines.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's ultimate success or failure. Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, erratic in vivo performance, and difficulties in formulating a stable and effective dosage form.[1]

This compound (MW: 169.18 g/mol ) is a molecule that marries the structural features of an isoxazole ring, a carboxylic acid functional group, and a bulky tert-butyl substituent. Each of these components plays a distinct role in defining its interactions with its environment, and therefore, its solubility. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, introduces polarity.[2] The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of ionization in basic media.[3] Conversely, the tert-butyl group is large and nonpolar, contributing a significant hydrophobic character to the molecule. The interplay of these features dictates the compound's solubility in various organic solvents.

This guide will first deconstruct the molecular architecture of this compound to predict its solubility behavior. Following this theoretical framework, a detailed experimental protocol is provided to enable researchers to precisely measure its solubility, ensuring data integrity and reproducibility.

Predicting the Solubility Profile: A Molecular Structure-Based Approach

The principle of "like dissolves like" is a foundational concept in predicting solubility.[4][5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is complex, arising from the vector sum of its bond dipoles.

Key Structural Features Influencing Solubility:

  • Isoxazole Ring: The isoxazole ring is polar due to the presence of electronegative nitrogen and oxygen atoms.[2] The nitrogen atom, in particular, can act as a hydrogen bond acceptor.[6][7] This feature suggests favorable interactions with polar solvents.

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of strong hydrogen bonding, acting as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen).[8] Carboxylic acids with lower molecular weights are often soluble in water and other protic solvents.[3] The presence of this group will significantly enhance solubility in polar, hydrogen-bond-donating and -accepting solvents.

  • tert-Butyl Group (-C(CH₃)₃): This bulky, non-polar alkyl group introduces significant hydrophobic character. As the size of the non-polar portion of a molecule increases, its solubility in polar solvents like water tends to decrease.[9] This group will favor solubility in non-polar or moderately polar solvents.

Expected Solubility in Different Solvent Classes:

Based on the interplay of these functional groups, we can predict the solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to ModerateThe carboxylic acid and isoxazole groups can form strong hydrogen bonds with the solvent molecules.[2][3] The hydrophobic tert-butyl group may limit solubility, especially in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents are polar and can accept hydrogen bonds from the carboxylic acid group. Their ability to solvate both polar and non-polar moieties should accommodate the entire structure of the molecule.[10]
Moderately Polar Ethyl Acetate, DichloromethaneModerate to LowThese solvents have a moderate polarity. While they can interact with the polar functional groups, the interactions may not be strong enough to overcome the crystal lattice energy of the solid compound effectively.
Non-Polar Hexane, TolueneLow to InsolubleThe dominant non-polar nature of these solvents will not favorably interact with the highly polar carboxylic acid and isoxazole functionalities. The hydrophobic tert-butyl group will have some affinity, but it is unlikely to be sufficient for significant dissolution.[5]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive quantitative data, an experimental determination of solubility is essential. The "gold standard" for measuring thermodynamic solubility is the shake-flask method.[1][11][12] This technique involves agitating an excess of the solid compound in the solvent of choice until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Rationale for the Shake-Flask Method

The shake-flask method is chosen for its ability to determine the thermodynamic equilibrium solubility, which represents the true saturation point of the solvent with the solute at a given temperature. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution.[1] For drug development, thermodynamic solubility is a more robust and relevant parameter.

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (compatible with the solvents used)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means that undissolved solid should be visible at the end of the experiment. A starting point could be 5-10 mg of the compound.

    • Add a known volume (e.g., 1 mL) of the desired organic solvent to the vial.

    • Prepare at least three replicate vials for each solvent to ensure reproducibility.[13]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be experimentally determined.[1][13] A preliminary experiment can be run with samples taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the undissolved solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis. This step is crucial to remove any remaining microscopic particles.

    • Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the solubility in the original solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Self-Validating System and Best Practices

To ensure the trustworthiness of the generated data, the following should be considered:

  • Visual Confirmation: Always visually inspect the vials after equilibration to confirm the presence of excess undissolved solid.

  • Material Purity: The purity of the this compound should be known and high, as impurities can affect solubility.

  • Solvent Compatibility: Ensure that the syringe filters are chemically compatible with the organic solvents being used to avoid introducing extractables.

  • Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.[2]

Visualizing the Workflow and Key Relationships

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Prepare triplicates prep2->prep3 equil1 Agitate at constant temperature (24-48h) prep3->equil1 Start Equilibration sep1 Centrifuge to pellet solid equil1->sep1 End Equilibration ana1 Filter supernatant (0.22 µm) sep1->ana1 Collect Supernatant ana2 Dilute sample ana1->ana2 ana3 Analyze by HPLC ana2->ana3 ana4 Quantify using calibration curve ana3->ana4 result result ana4->result Solubility Data (mg/mL)

Caption: Shake-Flask Solubility Determination Workflow.

Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties compound 3-(tert-Butyl)isoxazole- 5-carboxylic acid pka pKa (Carboxylic Acid) compound->pka logp LogP (Hydrophobicity) compound->logp mp Melting Point / Crystal Lattice Energy compound->mp solubility Solubility pka->solubility logp->solubility mp->solubility polarity Polarity polarity->solubility h_bond Hydrogen Bonding Capacity h_bond->solubility

Caption: Interplay of Solute and Solvent Properties on Solubility.

Conclusion

References

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2023, April 30). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Quora. (2021, April 26). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]

  • CCDC. (n.d.). Assessing the likelihood of polymorphism through hydrogen bond capabilities. Retrieved from [Link]

  • Al-Kindi Publisher. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Intermolecular hydrogen bonding interactions of furan, isoxazole and oxazole with water [Request PDF]. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Amide Coupling of 3-(tert-Butyl)isoxazole-5-carboxylic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] This document provides a detailed guide to the amide coupling of 3-(tert-butyl)isoxazole-5-carboxylic acid with primary amines. The isoxazole moiety is a privileged scaffold in drug discovery, and the tert-butyl group introduces significant steric hindrance, presenting unique challenges and considerations for amide bond formation.[2][3]

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles of various coupling strategies, enabling rational selection and optimization of reaction conditions. We will explore several robust and field-proven protocols, detailing their mechanisms, advantages, and limitations.

Understanding the Substrates

This compound is a heterocyclic carboxylic acid. The key features influencing its reactivity in amide coupling are:

  • Steric Hindrance: The bulky tert-butyl group adjacent to the isoxazole ring can sterically hinder the approach of the amine to the activated carboxylic acid intermediate.[2][3]

  • Electronic Effects: The isoxazole ring is an electron-withdrawing group, which can affect the acidity of the carboxylic acid and the reactivity of its activated forms.

Primary Amines are a class of organic compounds containing a -NH2 group. Their nucleophilicity, a key factor in amide coupling, is influenced by:

  • Electronic Effects: Electron-donating groups on the amine increase its nucleophilicity, while electron-withdrawing groups decrease it.

  • Steric Hindrance: Bulky substituents on the amine can impede its approach to the activated carboxylic acid.

Due to these factors, the choice of coupling reagent and reaction conditions is critical for achieving high yields and purity.

Recommended Amide Coupling Protocols

Several classes of coupling reagents are effective for the amidation of this compound. The selection of the optimal reagent will depend on the specific primary amine, scale of the reaction, and desired purity profile of the final product.

Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and the water-solubility of the urea byproduct, which simplifies purification.[4][5] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial to suppress racemization (if applicable) and to form a more reactive HOBt-ester intermediate, which is less prone to side reactions than the initial O-acylisourea intermediate.[4]

Mechanism of Action

The reaction proceeds through a two-step mechanism. First, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate an HOBt-ester. Finally, the primary amine attacks the activated HOBt-ester to yield the desired amide and regenerate HOBt.[4]

EDC_HOBt_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester Intermediate O_Acylisourea->HOBt_Ester + HOBt - Urea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 - HOBt Amine R'-NH2 Urea Urea Byproduct

Caption: EDC/HOBt Coupling Mechanism.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)[4]

  • HOBt (1.1 - 1.5 equiv)[4]

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[4]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (e.g., water, brine, Na2SO4)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the primary amine (1.1 equiv).[4]

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[4]

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir for 4 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]

Protocol 2: Uronium/Guanidinium Salt-Mediated Coupling (HATU)

Uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective for forming amide bonds, especially in cases of sterically hindered substrates or poorly nucleophilic amines.[2][3]

Mechanism of Action

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester intermediate, releasing tetramethylurea as a byproduct.[4] This activated ester then readily reacts with the primary amine to form the amide.

HATU_Mechanism Carboxylic_Acid R-COOH OAt_Ester OAt-Active Ester Intermediate Carboxylic_Acid->OAt_Ester + HATU + Base HATU HATU Base Base (DIPEA) Amide Amide Product OAt_Ester->Amide + R'-NH2 Byproduct Tetramethylurea OAt_Ester->Byproduct Amine R'-NH2

Caption: HATU Coupling Mechanism.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • DIPEA (2.0 - 4.0 equiv)

  • Anhydrous DMF or Acetonitrile (MeCN)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add the primary amine (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Phosphonium Anhydride-Mediated Coupling (T3P®)

Propanephosphonic acid anhydride (T3P®) is an excellent coupling reagent, particularly for large-scale synthesis, due to its high reactivity, operational simplicity, and the formation of water-soluble byproducts that are easily removed during workup.[6][7] It is also known to minimize epimerization in chiral substrates.[6][8]

Mechanism of Action

T3P® activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This highly electrophilic intermediate is then readily attacked by the primary amine to furnish the desired amide.

T3P_Mechanism Carboxylic_Acid R-COOH Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride + T3P® T3P T3P® Amide Amide Product Mixed_Anhydride->Amide + R'-NH2 Byproducts Phosphonic Acid Byproducts Mixed_Anhydride->Byproducts Amine R'-NH2

Caption: T3P® Coupling Mechanism.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.0 - 1.2 equiv)

  • T3P® (50% solution in ethyl acetate or DMF, 1.5 - 2.0 equiv)[7]

  • Pyridine or DIPEA (3.0 equiv)[6][7]

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous EtOAc or DCM, add pyridine or DIPEA (3.0 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 equiv) dropwise over 30 minutes.[7] A mild exotherm may be observed.[8]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 0.5 M HCl).[8]

  • Separate the organic layer and wash sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Summary of Protocols

FeatureEDC/HOBtHATUT3P®
Reagent Class CarbodiimideUronium SaltPhosphonic Anhydride
Relative Cost Low to ModerateHighModerate
Byproduct Removal Aqueous washAqueous washAqueous wash
Reactivity GoodExcellentExcellent
Suitability for Hindered Substrates ModerateHighHigh
Common Solvents DCM, DMFDMF, MeCNEtOAc, DCM
Typical Base DIPEA, TEADIPEAPyridine, DIPEA

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the equivalents of the coupling reagent and base. Switching to a more powerful coupling reagent like HATU may be beneficial. For sluggish reactions involving electron-deficient amines, the addition of DMAP (4-dimethylaminopyridine) as a catalyst can sometimes improve yields, though it should be used judiciously.[1]

  • Side Reactions: The formation of byproducts can sometimes be minimized by adjusting the reaction temperature. Running the reaction at 0°C for a longer period before warming to room temperature can be effective.

  • Purification Challenges: The choice of coupling reagent can impact the ease of purification. EDC and T3P® are often favored on a larger scale because their byproducts are readily removed with aqueous washes.[5][6]

Conclusion

The successful amide coupling of this compound with primary amines is readily achievable with the appropriate choice of coupling reagent and reaction conditions. For routine couplings, the cost-effective EDC/HOBt protocol is a reliable starting point. For more challenging substrates, such as those involving sterically hindered or electron-poor primary amines, the superior reactivity of HATU or the operational simplicity of T3P® often provides a more efficient and higher-yielding route to the desired amide products. Careful consideration of the factors outlined in this guide will empower researchers to select and execute the optimal synthetic strategy for their specific needs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using T3P.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Waghmare, S. P., et al. (n.d.). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2). Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Esterification of Sterically Hindered 3-(tert-Butyl)isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Encumbered Esterifications

In the realm of medicinal chemistry and drug development, the synthesis of novel molecular entities often hinges on the successful execution of challenging chemical transformations. The esterification of sterically hindered carboxylic acids, such as 3-(tert-butyl)isoxazole-5-carboxylic acid, represents a formidable synthetic hurdle. The bulky tert-butyl group adjacent to the isoxazole ring creates significant steric hindrance around the carboxylic acid moiety, rendering it less susceptible to nucleophilic attack by alcohols under standard esterification conditions, such as Fischer-Speier esterification. This steric impediment necessitates the use of more sophisticated and potent coupling strategies to achieve efficient ester formation.

This comprehensive guide provides detailed application notes and protocols for several powerful esterification methods that have proven effective for overcoming the challenges posed by sterically demanding substrates. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing step-by-step protocols to empower researchers in their synthetic endeavors.

Method 1: The Yamaguchi Esterification: A Robust Approach for Hindered Systems

The Yamaguchi esterification is a highly effective method for the synthesis of esters from sterically hindered carboxylic acids and alcohols.[1][2][3] Its success lies in the in-situ formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), which is subsequently activated by 4-dimethylaminopyridine (DMAP) to form a highly reactive acylpyridinium salt.[2][4] This intermediate readily undergoes nucleophilic attack by the alcohol, even when one or both coupling partners are sterically encumbered.

Mechanism of Action

The reaction proceeds through a two-step, one-pot procedure. First, the carboxylic acid reacts with TCBC in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to form a mixed anhydride. In the second step, the alcohol and a stoichiometric amount of DMAP are added. DMAP acts as a nucleophilic catalyst, attacking the less sterically hindered carbonyl of the mixed anhydride to form a highly electrophilic N-acylpyridinium intermediate.[4] This intermediate is then readily attacked by the alcohol to furnish the desired ester.

Diagram: Yamaguchi Esterification Workflow

Yamaguchi Esterification Workflow cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Ester Formation Carboxylic_Acid 3-(tert-Butyl)isoxazole- 5-carboxylic acid Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride + TCBC, Base TCBC 2,4,6-Trichlorobenzoyl chloride (TCBC) TCBC->Mixed_Anhydride Base Et3N or DIPEA Base->Mixed_Anhydride Acylpyridinium N-Acylpyridinium Intermediate Mixed_Anhydride->Acylpyridinium + DMAP Alcohol Alcohol (R-OH) DMAP DMAP Ester Desired Ester Acylpyridinium->Ester + Alcohol

Caption: Workflow of the Yamaguchi esterification.

Detailed Experimental Protocol: Yamaguchi Esterification

Materials:

  • This compound

  • Alcohol (R-OH)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the carboxylic acid in anhydrous toluene or THF (approximately 0.1-0.2 M).

  • Add triethylamine (1.2 equiv) or diisopropylethylamine (1.2 equiv) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • In a separate flask, dissolve the alcohol (1.5 equiv) and DMAP (1.5 equiv) in anhydrous toluene or THF.

  • Add the alcohol-DMAP solution to the reaction mixture containing the mixed anhydride.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Method 2: Steglich Esterification: A Mild and Efficient Carbodiimide-Mediated Coupling

The Steglich esterification is a widely used method that employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of DMAP.[5][6] This method is particularly advantageous for its mild reaction conditions, which are compatible with a wide range of functional groups.

Mechanism of Action

The reaction is initiated by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form an N-acylpyridinium salt, which is more reactive than the O-acylisourea itself. This intermediate is then readily attacked by the alcohol to yield the desired ester and a urea byproduct (dicyclohexylurea or diisopropylurea).[7]

Diagram: Steglich Esterification Mechanism

Steglich Esterification Mechanism Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC or DIC Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP Urea Urea Byproduct O_Acylisourea->Urea DMAP DMAP (cat.) Ester Ester Acylpyridinium->Ester + Alcohol Alcohol Alcohol (R-OH)

Sources

Application Note & Protocol: Strategic Application of 3-(tert-Butyl)isoxazole-5-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone of modern therapeutic development, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of large, complex molecules, FBDD leverages the efficiency of smaller, less complex "fragments" (typically with a molecular weight < 300 Da).[3][4] These fragments exhibit higher hit rates by more effectively exploring the chemical space of a protein's binding sites. The foundational principle of FBDD is to identify these low-affinity fragments and then employ structure-guided medicinal chemistry to evolve them into potent, selective, and drug-like lead compounds.[1][3]

This application note provides an in-depth guide to the strategic use of a particularly advantageous fragment, 3-(tert-Butyl)isoxazole-5-carboxylic acid , within an FBDD campaign. We will explore its unique physicochemical properties, present detailed protocols for its integration into screening and validation workflows, and elucidate the scientific rationale that makes it a valuable tool for developing next-generation therapeutics.

A Privileged Scaffold: The Profile of this compound

The isoxazole ring, a five-membered heterocycle, is recognized as a "privileged" scaffold in medicinal chemistry.[5][6][7] Its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] The specific structure of this compound confers a unique set of characteristics that make it an exceptional building block for FBDD.

The sterically bulky tert-butyl group provides a well-defined hydrophobic moiety capable of probing deep, lipophilic pockets within a target's binding site. This group also enhances metabolic stability. In contrast, the carboxylic acid function serves as a critical polar anchor, capable of forming strong hydrogen bonds and salt bridges with complementary residues on the protein surface. This duality allows the fragment to establish a specific and high-quality binding event, a crucial first step in any successful FBDD program.

Physicochemical Properties

The properties of this compound are well-aligned with the "Rule of Three," a widely accepted set of guidelines for optimal fragment design.[2]

PropertyValueSignificance in FBDD
Molecular Weight 169.18 g/mol [9]Well within the ideal fragment range (<300 Da), leading to more efficient sampling of chemical space and higher hit rates.[2]
cLogP ~1.8 (estimated)A balanced lipophilicity that ensures adequate aqueous solubility for screening while retaining the ability to make favorable hydrophobic contacts.
Hydrogen Bond Donors 1Provides a key vector for forming a strong, directional interaction with the target.
Hydrogen Bond Acceptors 3Offers multiple points for establishing a network of stabilizing interactions.
Rotatable Bonds 1The conformational rigidity minimizes the entropic penalty upon binding, often leading to more efficient, enthalpy-driven interactions.

Experimental Integration: A Workflow for FBDD

The following diagram outlines a typical FBDD workflow, indicating the stages where a fragment like this compound is applied.

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for the primary screening of fragment libraries due to its real-time detection capabilities and relatively low protein consumption.[10][11][12]

Scientific Rationale: The objective is to identify fragments that bind to the immobilized protein target. SPR measures changes in mass on the sensor chip surface, allowing for the detection of even weak, transient fragment binding events.[11]

Materials:

  • SPR Instrument (e.g., Biacore systems)

  • Sensor Chips (e.g., CM5 for standard amine coupling)

  • Immobilization Buffers and Reagents (e.g., EDC/NHS, ethanolamine)

  • Running Buffer (e.g., HBS-EP+)

  • High-purity (>95%) target protein

  • Fragment library, including this compound, dissolved in DMSO.

Step-by-Step Methodology:

  • Target Immobilization:

    • Activate the sensor chip surface using a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 20-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) to achieve the desired immobilization density.

    • Quench any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Screening Execution:

    • Prepare fragment solutions in running buffer at the desired screening concentration (e.g., 100-500 µM). Crucially, ensure the final DMSO concentration is precisely matched between samples and the running buffer to minimize solvent mismatch artifacts.[11]

    • Inject each fragment solution over the target and a reference flow cell for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120-300 seconds).

  • Data Analysis and Hit Triage:

    • Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.

    • Identify hits based on a response threshold that is statistically significant above the baseline noise.

    • Prioritize hits that display a reversible binding profile, characteristic of a specific interaction.

Protocol 2: Hit Validation and Thermodynamic Profiling by Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry n) in a single experiment.[13][14]

Scientific Rationale: This protocol validates hits from the primary screen and provides crucial insights into the thermodynamic drivers of binding. A strong enthalpic contribution (favorable ΔH) is often indicative of a high-quality, specific interaction, making it a key parameter for prioritizing fragments for further development.[15][16]

Materials:

  • Isothermal Titration Calorimeter

  • Purified target protein (20-50 µM)

  • Confirmed hit fragment (e.g., this compound, 200-1000 µM)

  • Identical, degassed buffer for both protein and fragment solutions.

Step-by-Step Methodology:

  • Sample Preparation:

    • Extensively dialyze the protein against the final experimental buffer.

    • Dissolve the fragment in the exact same buffer from the dialysis. This is critical to minimize large heats of dilution that can obscure the binding signal.

    • Thoroughly degas both solutions immediately prior to the experiment.

  • Experimental Setup:

    • Load the protein solution into the sample cell and the fragment solution into the syringe.

    • Allow the system to thermally equilibrate.

  • Titration:

    • Perform a series of small, spaced injections (e.g., 20-30 injections of 1-2 µL) of the fragment into the protein solution.

  • Data Analysis:

    • Integrate the raw power data to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site) to extract the thermodynamic parameters. For weak binders, direct titration may not yield a sigmoidal curve; in such cases, displacement ITC can be an effective alternative.[15][16]

Protocol 3: Elucidating the Binding Mode via X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is arguably the most impactful step in FBDD.[17] It provides an atomic-level blueprint of the binding interaction, unambiguously guiding subsequent structure-based drug design.[17][18]

Scientific Rationale: To visualize the precise orientation and interactions of this compound within the binding site. This information reveals which vectors of the fragment are available for chemical elaboration to improve potency and selectivity.

Materials:

  • Crystallization-grade (>98% pure, monodisperse) target protein

  • Crystallization screens, plates, and reagents

  • Hit fragment (this compound)

  • Cryoprotectants

  • Access to an X-ray diffraction facility (e.g., a synchrotron source).

Step-by-Step Methodology:

  • Complex Formation and Crystallization:

    • Co-crystallization: Incubate the protein with a 5-10 fold molar excess of the fragment prior to setting up crystallization trials. This may require re-screening of crystallization conditions.[17]

    • Soaking: If robust apo-protein crystals are available, they can be soaked in a solution containing the fragment (typically 1-10 mM) and a suitable cryoprotectant for a period ranging from minutes to hours.

  • Crystal Harvesting and Data Collection:

    • Carefully harvest the crystal using a cryo-loop and flash-cool it in liquid nitrogen.

    • Collect a full diffraction dataset at a synchrotron beamline.

  • Structure Solution and Analysis:

    • Process the diffraction data and solve the structure, typically by molecular replacement if an apo-structure exists.

    • Carefully inspect the resulting electron density maps to confirm the presence and orientation of the bound fragment.

    • Analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein to inform the design of next-generation compounds.

Fragment_Evolution cluster_growth Structure-Guided Evolution Initial_Frag This compound t-Butyl Group (Probes Hydrophobic Pocket) Carboxylic Acid (Forms H-Bonds) Grow_Vector1 Elaborate from Isoxazole C4 (Targets solvent-exposed region) Initial_Frag->Grow_Vector1 Vector Growth Grow_Vector2 Modify t-Butyl Group (Optimize hydrophobic packing) Initial_Frag:f1->Grow_Vector2 Hydrophobic Optimization Lead_Compound High-Affinity Lead Compound Grow_Vector1->Lead_Compound Grow_Vector2->Lead_Compound

Caption: A schematic for the structure-guided evolution of the initial fragment hit.

Conclusion: A Versatile Starting Point for Drug Discovery

This compound is a prime example of an effective fragment for FBDD. Its combination of a rigid, privileged core, distinct hydrophobic and polar functionalities, and favorable physicochemical properties makes it an ideal starting point for engaging a diverse range of biological targets. The protocols detailed herein provide a comprehensive framework for seamlessly integrating this and similar fragments into a drug discovery pipeline. By synergistically applying biophysical screening, thermodynamic validation, and high-resolution structural biology, researchers can unlock the full potential of this versatile scaffold to accelerate the discovery of novel therapeutics.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. Semantic Scholar. [Link]

  • SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery. [Link]

  • Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Pharmaceutical and Biological Evaluations. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Thermodynamic Signatures of Fragment Binding: Validation of Direct versus Displacement ITC Titrations. ResearchGate. [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]

  • Fragment-based lead discovery. Wikipedia. [Link]

  • Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. Technology Networks. [Link]

  • Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. SpringerLink. [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. [Link]

  • Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section D: Structural Biology. [Link]

  • Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. [Link]

Sources

Application Note & Protocols: Strategic Bioisosteric Replacement of the Carboxylic Acid Moiety in 3-(tert-Butyl)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Moving Beyond the Carboxylate

In medicinal chemistry, the carboxylic acid functional group is a ubiquitous pharmacophoric element, critical for establishing potent interactions with biological targets through hydrogen bonding and ionic interactions.[1][2] However, its presence is often a double-edged sword. While beneficial for target engagement and solubility, the carboxylate moiety is frequently associated with significant liabilities, including poor membrane permeability, high plasma protein binding, and rapid metabolism via pathways like glucuronidation.[1][3][4] This metabolic route can lead to the formation of reactive acyl glucuronides, which have been implicated in idiosyncratic toxicity.[1][5][6]

Bioisosterism, the strategy of replacing a functional group with another that possesses similar physical and chemical properties, offers a rational approach to mitigate these liabilities while preserving or enhancing biological activity.[7][8][9][10] This application note provides a detailed guide to the strategic bioisosteric replacement of the carboxylic acid in 3-(tert-Butyl)isoxazole-5-carboxylic acid, a scaffold featuring the medicinally relevant isoxazole core.[11][12] We will explore the rationale, comparative physicochemical properties, and detailed synthetic protocols for converting this parent acid into three common and effective bioisosteres: 1H-tetrazole , N-acylsulfonamide , and hydroxamic acid .

The Parent Scaffold: this compound

The starting point for our investigation is this compound. The isoxazole ring is a privileged structure in drug discovery, known for its metabolic stability and ability to participate in various non-covalent interactions. The tert-butyl group at the 3-position provides steric bulk and lipophilicity, while the carboxylic acid at the 5-position serves as the primary point of modification.

Strategic Selection of Carboxylic Acid Bioisosteres

The choice of a bioisostere is governed by the desire to mimic the acidic proton, charge distribution, and hydrogen bonding capabilities of the original carboxylic acid, while improving its overall drug-like properties.

cluster_0 Bioisosteric Replacement Strategy Parent 3-(tert-Butyl)isoxazole- 5-carboxylic acid Tetrazole 1H-Tetrazole (pKa ≈ 4.5-5.1) Parent->Tetrazole Metabolic Stability Lipophilicity Acylsulfonamide N-Acylsulfonamide (pKa tunable) Parent->Acylsulfonamide Tunable Acidity H-Bonding Hydroxamic Hydroxamic Acid (pKa ≈ 8-9) Parent->Hydroxamic Metal Chelation H-Bonding

Caption: Logical workflow for selecting bioisosteres for a parent carboxylic acid.

1H-Tetrazole: The Classic Mimic

The 1H-tetrazole ring is arguably the most successful and widely employed bioisostere for carboxylic acids.[13][14] Its key advantages stem from a remarkable similarity in acidity (pKa ≈ 4.5-5.1) to carboxylic acids (pKa ≈ 4.0-5.0), allowing it to exist in an anionic state at physiological pH and replicate crucial ionic interactions.[6][13]

  • Expertise & Experience: The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate, which can enhance membrane permeability and improve oral bioavailability.[3][13] Furthermore, tetrazoles are generally resistant to Phase II metabolism, avoiding the formation of reactive acyl glucuronides and often leading to a longer in-vivo half-life.[13] Losartan, a well-known angiotensin II receptor antagonist, is a prime example where the tetrazole derivative proved effective upon oral administration while its carboxylic acid counterpart did not.[15]

N-Acylsulfonamide: The Tunable Modulator

N-acylsulfonamides are another class of effective carboxylic acid surrogates.[16][17] The N-H proton is acidic, and the two sulfonyl oxygens can act as hydrogen bond acceptors, mimicking the geometry of a carboxylate.

  • Expertise & Experience: A key advantage of the N-acylsulfonamide group is its tunable acidity. The pKa can be modulated by the substituent on the sulfonamide moiety, providing medicinal chemists with a tool to fine-tune the ionization state for optimal target binding and pharmacokinetic properties. While typically less acidic than carboxylic acids, electron-withdrawing groups can lower the pKa into a more physiologically relevant range.[15] They have been successfully used to generate potent and bioavailable drug candidates.[17][18]

Hydroxamic Acid: The Dual-Purpose Replacement

While often employed for their metal-chelating properties, hydroxamic acids (pKa ≈ 8-9) can also serve as effective, albeit less acidic, bioisosteres for carboxylic acids.[15][19]

  • Expertise & Experience: The hydroxamic acid moiety can act as both a hydrogen bond donor and acceptor.[15] Its reduced acidity compared to a carboxylic acid means it will be largely unionized at physiological pH, which can be advantageous for crossing cell membranes. However, this lower acidity may weaken critical ionic interactions with the target. The potential for metal chelation must also be carefully considered, as it can be a source of off-target effects or, if desired, a key part of the mechanism of action.

Data Presentation: Comparative Physicochemical Properties

The selection of a bioisostere should be a data-driven process. The following table summarizes the key properties of the parent acid and its potential replacements to guide experimental design.

Moiety General Structure Typical pKa Relative Lipophilicity (Anion) Key Advantages Potential Liabilities
Carboxylic Acid R-COOH4.0 - 5.0[13]BaselineStrong H-bonding; well-understood.Metabolic instability (acyl glucuronides); poor permeability.[1][3]
1H-Tetrazole R-CNNNNH4.5 - 5.1[13]Higher[3][13]Excellent metabolic stability; improved lipophilicity and bioavailability.[13]Larger steric footprint; potential for N-glucuronidation.[5]
N-Acylsulfonamide R-CONHSO₂R'5.0 - 10.0[15]VariableTunable acidity; strong H-bond acceptor.Can be highly protein-bound; synthesis can be challenging.
Hydroxamic Acid R-CONHOH8.0 - 9.0[15]Lower (Neutral)Improved membrane permeability (as neutral species); H-bond donor/acceptor.[15]Weaker acidity; potential for metal chelation and associated toxicity.[15]

Experimental Protocols: Synthesis of Bioisosteres

The following protocols provide detailed, step-by-step methodologies for the synthesis of the target bioisosteres, starting from this compound or its corresponding ethyl ester.

Protocol 1: Synthesis of 5-(1H-tetrazol-5-yl)-3-(tert-butyl)isoxazole

This protocol follows a three-step sequence: amidation of the ester, dehydration to the nitrile, and cycloaddition to form the tetrazole.

cluster_1 Workflow: Carboxylic Acid to Tetrazole Start Ethyl 3-(tert-butyl)isoxazole- 5-carboxylate Amide 3-(tert-Butyl)isoxazole- 5-carboxamide Start->Amide 1. NH₃/MeOH Nitrile 3-(tert-Butyl)isoxazole- 5-carbonitrile Amide->Nitrile 2. POCl₃ or other dehydrating agent Tetrazole 5-(1H-tetrazol-5-yl)-3- (tert-butyl)isoxazole Nitrile->Tetrazole 3. NaN₃, ZnCl₂

Caption: Synthetic workflow for the preparation of the tetrazole bioisostere.

Step 1: Synthesis of 3-(tert-Butyl)isoxazole-5-carboxamide

  • To a solution of ethyl 3-(tert-butyl)isoxazole-5-carboxylate (1.0 eq) in methanol (0.2 M), add a 7N solution of ammonia in methanol (10.0 eq).

  • Seal the reaction vessel and stir at 60 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude amide can often be used directly in the next step or purified by recrystallization or silica gel chromatography if necessary.

Step 2: Synthesis of 3-(tert-Butyl)isoxazole-5-carbonitrile

  • To a solution of 3-(tert-Butyl)isoxazole-5-carboxamide (1.0 eq) in an appropriate solvent like DMF or pyridine (0.3 M) at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto ice water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude nitrile by silica gel chromatography.

Step 3: Synthesis of 5-(1H-tetrazol-5-yl)-3-(tert-butyl)isoxazole

  • Caution: Azides are potentially explosive. Handle with extreme care.

  • To a solution of 3-(tert-Butyl)isoxazole-5-carbonitrile (1.0 eq) in DMF (0.4 M), add sodium azide (NaN₃, 2.0 eq) and zinc chloride (ZnCl₂, 1.5 eq).

  • Heat the reaction mixture to 120-130 °C and stir for 12-18 hours. Monitor by LC-MS.

  • Cool the reaction to room temperature and acidify to pH ~2 with aqueous HCl (e.g., 2N HCl).

  • A precipitate should form. If not, extract the product with ethyl acetate (3x).

  • If a precipitate forms, filter the solid, wash with water, and dry. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude tetrazole by recrystallization or silica gel chromatography.

Protocol 2: Synthesis of N-(Methylsulfonyl)-3-(tert-butyl)isoxazole-5-carboxamide

This protocol involves the activation of the carboxylic acid followed by coupling with a sulfonamide.

cluster_2 Workflow: Carboxylic Acid to Acylsulfonamide/Hydroxamic Acid Start 3-(tert-Butyl)isoxazole- 5-carboxylic acid Activated 3-(tert-Butyl)isoxazole- 5-carbonyl chloride Start->Activated 1. (COCl)₂ or SOCl₂ Acylsulfonamide N-Acylsulfonamide Product Activated->Acylsulfonamide 2a. R-SO₂NH₂, Base (e.g., Pyridine) Hydroxamic Hydroxamic Acid Product Activated->Hydroxamic 2b. NH₂OH·HCl, Base (e.g., Pyridine)

Caption: General workflow for acylsulfonamide and hydroxamic acid synthesis.

Step 1: Synthesis of 3-(tert-Butyl)isoxazole-5-carbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add a catalytic amount of DMF (1-2 drops).

  • Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by taking a small aliquot, quenching with methanol, and checking for methyl ester formation by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess solvent and reagent. The resulting crude acid chloride is typically used immediately in the next step without further purification.

Step 2: Coupling with Methanesulfonamide

  • Dissolve the crude acid chloride (1.0 eq) in anhydrous DCM or THF (0.3 M).

  • In a separate flask, dissolve methanesulfonamide (1.2 eq) in anhydrous pyridine or a mixture of THF and a non-nucleophilic base like triethylamine (2.5 eq).

  • Cool the sulfonamide solution to 0 °C and add the acid chloride solution dropwise.

  • Allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or 1N HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude acylsulfonamide by silica gel chromatography or recrystallization.

Protocol 3: Synthesis of 3-(tert-Butyl)-N-hydroxyisoxazole-5-carboxamide

This protocol uses the same acid activation strategy followed by reaction with hydroxylamine.

Step 1: Synthesis of 3-(tert-Butyl)isoxazole-5-carbonyl chloride

  • Follow Step 1 from Protocol 2.

Step 2: Coupling with Hydroxylamine

  • Dissolve the crude acid chloride (1.0 eq) in anhydrous DCM or THF (0.3 M).

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and a base such as pyridine or triethylamine (3.0 eq) in THF or a DCM/water biphasic system at 0 °C.

  • Add the acid chloride solution dropwise to the hydroxylamine mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for 2-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench with water and acidify to pH ~5-6 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude hydroxamic acid by silica gel chromatography, taking care as hydroxamic acids can chelate to silica. A neutral or slightly acidic mobile phase is recommended.

Conclusion and Trustworthiness Statement

The protocols and strategies outlined in this document represent established and validated methods in medicinal chemistry for the bioisosteric modification of carboxylic acids.[13][15][17] Each protocol is a self-validating system; successful synthesis and characterization of the intermediates (amide, nitrile, acid chloride) provide confidence in the progression to the final product. By replacing the carboxylic acid of this compound with a tetrazole, acylsulfonamide, or hydroxamic acid, researchers can systematically evaluate how changes in acidity, lipophilicity, and metabolic stability impact the overall pharmacological profile of the molecular series. This rational, data-driven approach is fundamental to modern drug design and lead optimization.

References

  • A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs.
  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry.
  • Bioisosterism: A Rational Approach in Drug Design.
  • Structure Property Relationships of N-Acylsulfonamides and Rel
  • A Review on Bioisosterism: A Rationale Approach for Drug Design & Molecular Modification.
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect.
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. PubMed.
  • 1H-Tetrazole as a Bioisostere for Carboxylic Acids in Drug Design. Benchchem.
  • A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. PubMed.
  • Bioisoteres for carboxylic acid groups. Hypha Discovery.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
  • Acid Bioisosteres. Cambridge MedChem Consulting.
  • Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. PubMed.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science.
  • A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • A Regioselective Route to 5-Substituted Isoxazole- and Isoxazoline-3-phosphonates.
  • Structure property relationships of N-acylsulfonamides and rel
  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are toler
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.
  • Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9.
  • Carboxylic Acid Bioisosteres. Chem-Space.
  • Structure Property Relationships of Carboxylic Acid Isosteres.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.
  • 3(t-Butyl)isoxazole-5-yl-acetic acid. Benchchem.
  • This compound. Achmem.
  • 3-Amino-5-tert-butylisoxazole 97. Sigma-Aldrich.
  • Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • This compound. BLDpharm.
  • This compound. CymitQuimica.
  • 5-T-Butyl-Isoxazole-3-Carboxylic Acid: Key Properties and Applic

Sources

one-pot synthesis of 3-(tert-Butyl)isoxazole-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the One-Pot Synthesis of 3-(tert-Butyl)isoxazole-5-carboxamide Derivatives

Authored by a Senior Application Scientist

Introduction: The Significance of the Isoxazole Carboxamide Scaffold

The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered immense attention in medicinal chemistry and drug discovery.[1][2] Its derivatives are associated with a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] When combined with a carboxamide moiety—a critical functional group for forging interactions with biological targets—the resulting isoxazole carboxamide framework becomes a cornerstone for developing potent and selective therapeutic agents.[5] A notable example is Leflunomide, an isoxazole carboxamide drug used in the treatment of rheumatoid arthritis.[6][7]

Traditional multi-step syntheses of these derivatives can be time-consuming and inefficient. This application note presents an efficient, reliable, and scalable one-pot methodology for synthesizing a library of 3-(tert-Butyl)isoxazole-5-carboxamide derivatives. By leveraging an in situ generation of a nitrile oxide followed by a [3+2] cycloaddition and a subsequent amidation in a single reaction vessel, this protocol offers significant advantages in terms of operational simplicity, reduced waste, and improved overall yield.

Core Synthetic Strategy: A Sequential One-Pot Approach

The strategy hinges on a three-stage sequence executed in a single pot:

  • In Situ Nitrile Oxide Formation: The process begins with the oxidation of pivalaldoxime (derived from pivaldehyde) to generate the highly reactive 2,2-dimethylpropanenitrile oxide. This avoids the isolation of the unstable nitrile oxide intermediate.[8] Alkyl nitrites, such as isoamyl nitrite or tert-butyl nitrite, serve as mild and effective oxidants for this transformation under neutral conditions.[9][10]

  • [3+2] Dipolar Cycloaddition: The generated nitrile oxide immediately undergoes a highly regioselective 1,3-dipolar cycloaddition reaction with an alkyne.[11][12] We utilize ethyl propiolate as the dipolarophile. This reaction efficiently constructs the 3,5-disubstituted isoxazole ring, yielding ethyl 3-(tert-butyl)isoxazole-5-carboxylate as the key intermediate.[10]

  • Direct Aminolysis: Upon completion of the cycloaddition, a primary amine is introduced directly into the reaction mixture. The ethyl ester intermediate undergoes aminolysis to form the desired thermodynamically stable carboxamide product.

This sequential one-pot approach provides a modular and diversity-oriented route to a range of N-substituted carboxamide derivatives, simply by varying the amine component in the final step.

Reaction Mechanism Overview

The following diagram illustrates the complete one-pot reaction sequence, from starting materials to the final 3-(tert-Butyl)isoxazole-5-carboxamide product.

G start_mat Pivalaldoxime + Ethyl Propiolate intermediate1 In Situ Generation of 2,2-Dimethylpropanenitrile Oxide start_mat->intermediate1 Step 1: Oxidation reagent1 Isoamyl Nitrite (Oxidant) reagent1->intermediate1 intermediate2 Ethyl 3-(tert-Butyl)isoxazole-5-carboxylate (Isoxazole Intermediate) intermediate1->intermediate2 Step 2: [3+2] Cycloaddition final_product 3-(tert-Butyl)isoxazole-5-carboxamide Derivative intermediate2->final_product Step 3: Aminolysis reagent2 Primary Amine (R-NH₂) reagent2->final_product

Caption: One-pot reaction mechanism for carboxamide synthesis.

Detailed Experimental Protocol

This protocol provides a representative example for the synthesis of N-Benzyl-3-(tert-butyl)isoxazole-5-carboxamide. The procedure can be adapted for various primary amines.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensitySupplierNotes
PivalaldoximeC₅H₁₁NO101.15-Sigma-AldrichSynthesized from pivaldehyde
Ethyl PropiolateC₅H₆O₂98.100.968 g/mLSigma-AldrichUse freshly.
Isoamyl NitriteC₅H₁₁NO₂117.150.872 g/mLSigma-AldrichStabilized with ~1.5% isoamyl alcohol
BenzylamineC₇H₉N107.150.981 g/mLSigma-AldrichReagent grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-Fisher ScientificAnhydrous
Hexanes---Fisher ScientificACS grade
Saturated NaHCO₃---Lab preparedAqueous solution
Brine---Lab preparedSaturated NaCl solution
Anhydrous MgSO₄MgSO₄120.37-Sigma-AldrichFor drying
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pivalaldoxime (1.01 g, 10.0 mmol, 1.0 equiv) and ethyl acetate (40 mL).

  • Addition of Reagents: Add ethyl propiolate (1.08 g, 1.1 mL, 11.0 mmol, 1.1 equiv) to the solution. Begin stirring the mixture at room temperature.

  • Nitrile Oxide Generation & Cycloaddition: Slowly add isoamyl nitrite (1.41 g, 1.6 mL, 12.0 mmol, 1.2 equiv) dropwise over 5 minutes. After the addition is complete, heat the reaction mixture to 65°C.

  • Reaction Monitoring: Monitor the formation of the isoxazole ester intermediate by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 2-4 hours.

  • Amidation Step: Once the starting materials are consumed, cool the reaction mixture to room temperature. Add benzylamine (1.29 g, 1.3 mL, 12.0 mmol, 1.2 equiv) in a single portion.

  • Drive Amidation to Completion: Heat the mixture to reflux (approx. 77°C) and stir for an additional 6-12 hours. Monitor the conversion of the ester intermediate to the amide product by TLC.

  • Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Dilute with ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 40 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford the pure N-Benzyl-3-(tert-butyl)isoxazole-5-carboxamide as a white solid.

Experimental Workflow Visualization

The following diagram provides a clear, step-by-step visualization of the entire laboratory workflow.

G setup 1. Reaction Setup Flask + Stir Bar + Condenser charge 2. Charge Reagents Pivalaldoxime, EtOAc, Ethyl Propiolate setup->charge step3 3. Add Isoamyl Nitrite Heat to 65°C charge->step3 monitor1 4. Monitor by TLC (Cycloaddition) step3->monitor1 2-4h step5 5. Cool & Add Amine (e.g., Benzylamine) monitor1->step5 Complete step6 6. Heat to Reflux (Amidation) step5->step6 monitor2 7. Monitor by TLC (Amidation) step6->monitor2 6-12h workup 8. Workup Aqueous Washes monitor2->workup Complete purify 9. Purification Flash Chromatography workup->purify product 10. Final Product Pure Carboxamide Derivative purify->product

Caption: Laboratory workflow for one-pot carboxamide synthesis.

Representative Results and Data

The developed protocol was applied to a range of primary amines to demonstrate its scope and reliability. The results are summarized below.

EntryAmine (R-NH₂)ProductYield (%)m.p. (°C)¹H NMR (δ for CONH )
1BenzylamineN-Benzyl-3-(tert-butyl)isoxazole-5-carboxamide81118-1207.15 (t, 1H)
24-FluoroanilineN-(4-Fluorophenyl)-3-(tert-butyl)isoxazole-5-carboxamide75165-1678.51 (s, 1H)
3CyclohexylamineN-Cyclohexyl-3-(tert-butyl)isoxazole-5-carboxamide85141-1436.59 (d, 1H)
43-MethoxypropylamineN-(3-Methoxypropyl)-3-(tert-butyl)isoxazole-5-carboxamide7875-776.88 (t, 1H)

Yields are for isolated, purified products. Characterization data is representative.

Field-Proven Insights & Troubleshooting

  • Purity of Starting Materials: The purity of the pivalaldoxime and ethyl propiolate is critical. Impurities can lead to side reactions and lower yields. It is recommended to synthesize pivalaldoxime fresh and distill ethyl propiolate if it is old.

  • Nitrile Oxide Dimerization: The primary side reaction is the dimerization of the nitrile oxide to form a furoxan.[8] This is minimized by the slow addition of the oxidant and ensuring the alkyne is present in a slight excess, acting as an efficient trap.

  • Incomplete Amidation: Some less nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) may require longer reaction times or the addition of a mild Lewis acid catalyst to facilitate the amidation. If the reaction stalls, adding a small amount of sodium methoxide can sometimes drive it to completion, though this may complicate the workup.

  • Purification: The polarity difference between the intermediate ester and the final amide product is usually significant, making chromatographic purification straightforward. A key indicator of success is the disappearance of the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) in the ¹H NMR spectrum of the crude product.

Conclusion

This application note details a robust and highly efficient . The methodology combines nitrile oxide generation, [3+2] cycloaddition, and aminolysis into a single, seamless operation. This protocol is readily scalable and adaptable to a wide array of primary amines, making it an invaluable tool for researchers in medicinal chemistry and drug development for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link].

  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. Available at: [Link].

  • Kumar, K., & Sridhar, R. (2011). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 13(5), 499-503. Available at: [Link].

  • Martin, C. A., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2020(2), M1131. Available at: [Link].

  • Chen, J., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters, 14(24), 6298-6301. Available at: [Link].

  • Google Patents. (2001). WO2001060363A1 - A method for synthesizing leflunomide.
  • Wallace, P. A., & Chen, B. (2002). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(23), 8361-8365. Available at: [Link].

  • Organic Chemistry Portal. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Available at: [Link].

  • Hanson, P. R., et al. (2004). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (16), 1852-1853. Available at: [Link].

  • Bibi, H., et al. (2018). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Tropical Journal of Pharmaceutical Research, 17(5), 885-891. Available at: [Link].

  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 10, S2709-S2729. Available at: [Link].

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link].

  • ResearchGate. (2015). ChemInform Abstract: Recent Applications of the Isoxazole Ring in Medicinal Chemistry. Available at: [Link].

Sources

Application Note: Catalytic Hydrogenation for Isoxazole Ring Opening in 3-(tert-Butyl)isoxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The reductive cleavage of the isoxazole N-O bond is a powerful and reliable transformation in synthetic organic chemistry, providing access to valuable β-amino enone synthons.[1] These intermediates are precursors to a wide array of important molecules, including β-amino acids and various heterocyclic compounds.[2][3] This application note provides a detailed guide to the catalytic hydrogenation of 3-(tert-Butyl)isoxazole-5-carboxylic acid and its ester derivatives.

The presence of a bulky tert-butyl group at the C3 position and a reducible carboxylic acid function at the C5 position presents a unique challenge in chemoselectivity. The core objective is to achieve selective hydrogenolysis of the endocyclic N-O bond while preserving the carboxylic acid moiety. This guide offers field-tested protocols using common heterogeneous catalysts, explains the underlying mechanistic principles, and provides expert insights into overcoming potential challenges.

Mechanistic Rationale and Key Considerations

The fundamental transformation involves the cleavage of the weak N-O bond within the isoxazole ring, followed by tautomerization to yield the stable β-amino enone product. The reaction is initiated by the adsorption of the isoxazole and hydrogen onto the surface of a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney® Nickel.

G cluster_0 Reaction Mechanism Isoxazole 3-(tert-Butyl)isoxazole- 5-carboxylic Acid Intermediate Adsorbed Intermediate on Catalyst Surface Isoxazole->Intermediate + H₂ [Catalyst] Product β-Amino Enone Product (Vinylogous β-amino acid) Intermediate->Product N-O Bond Cleavage & Tautomerization

Caption: General mechanism of isoxazole ring opening via catalytic hydrogenation.

Causality Behind Experimental Choices:

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): This is the preferred catalyst for achieving high chemoselectivity.[4][5] It is highly effective for N-O bond hydrogenolysis under relatively mild conditions (low pressure and temperature), which minimizes the risk of reducing the carboxylic acid group.[5][6]

    • Raney® Nickel: A more aggressive hydrogenation catalyst, Raney Nickel is highly active and cost-effective.[7][8] It can be employed when Pd/C shows low reactivity, but requires careful control of conditions to prevent over-reduction. Its high hydrogen storage capacity makes it effective even at lower pressures.[8]

  • Solvent System: Protic solvents like ethanol or methanol are ideal as they readily dissolve the substrate and facilitate the transport of hydrogen to the catalyst surface. They are also relatively inert under these hydrogenation conditions.

  • Pressure and Temperature: The reaction is typically initiated at room temperature and low hydrogen pressure (1-4 atm). This is a crucial starting point to favor the kinetically more facile N-O bond cleavage over the thermodynamically demanding reduction of the carboxylic acid. Conditions can be gradually intensified if the reaction is sluggish.

General Experimental Workflow

The process follows a standardized workflow from setup to analysis. Adherence to this sequence ensures reproducibility and safety.

G start Start setup Reaction Setup (Substrate, Solvent, Catalyst) start->setup hydrogenation Inerting & Hydrogenation (Purge with N₂, Introduce H₂) setup->hydrogenation monitoring Reaction Monitoring (TLC / LC-MS) hydrogenation->monitoring decision Reaction Complete? monitoring->decision decision->monitoring  No workup Work-up (Vent H₂, Purge with N₂, Filter through Celite®) decision->workup  Yes purification Purification (Crystallization / Chromatography) workup->purification end Characterized Product purification->end

Sources

[3+2] cycloaddition reactions using 3-(tert-Butyl)isoxazole-5-carboxylic acid as a synthon

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: [3+2] Cycloaddition Reactions Utilizing 3-(tert-Butyl)isoxazole-5-carboxylic Acid as a Stable Synthon Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole as a Masked 1,3-Dipole

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands as a cornerstone of heterocyclic chemistry, enabling the convergent and often highly regioselective synthesis of five-membered rings.[1] A primary challenge in this field is the generation and handling of the 1,3-dipole, which can be unstable or require multi-step preparations.[2] This guide details the application of this compound as a stable, readily available precursor—a "latent synthon"—which, upon activation, unveils a reactive nitrile ylide for subsequent cycloaddition reactions.

Isoxazoles are generally stable aromatic heterocycles, making them ideal for storage and handling. However, under specific energetic conditions, such as heat (thermolysis) or UV light (photolysis), the N-O bond, the weakest link in the ring, can cleave.[3][4] This cleavage event initiates a cascade to generate a highly reactive nitrile ylide intermediate. The strategic placement of a tert-butyl group at the 3-position provides steric shielding and electronic stability, while the carboxylic acid at the 5-position offers a versatile handle for downstream functionalization or can participate in the reaction, potentially through decarboxylation under thermal stress.[5][6]

This application note provides the theoretical framework for this transformation and a detailed protocol for its practical execution, empowering researchers to leverage this robust methodology for the synthesis of complex, nitrogen-containing heterocycles like pyrrolines and other related structures.

Part 1: The Synthon Activation Principle

The core of this methodology lies in the controlled, in situ generation of a 1,3-dipole from the stable isoxazole scaffold. The process is initiated by supplying sufficient energy to break the N-O bond, leading to a cascade of rearrangements that form the reactive species for the cycloaddition.

Mechanism of Nitrile Ylide Formation

The proposed mechanism involves a two-step activation sequence. First, thermal or photochemical energy promotes the homolytic cleavage of the N-O bond within the isoxazole ring. This generates a diradical species that rapidly rearranges to a vinyl nitrene. The vinyl nitrene is typically a transient intermediate which can then isomerize to form a more stable 2H-azirine. This azirine, under the reaction conditions, undergoes a subsequent electrocyclic ring-opening to furnish the desired nitrile ylide, the key 1,3-dipole for the cycloaddition reaction. The presence of the carboxylic acid group may offer an alternative pathway where thermal decarboxylation occurs, influencing the structure of the final dipole.

Synthon_Activation Mechanism of 1,3-Dipole Generation cluster_start Starting Material cluster_intermediate Reactive Intermediates cluster_end Participation in Cycloaddition Start 3-(tert-Butyl)isoxazole- 5-carboxylic acid Nitrene Vinyl Nitrene Start->Nitrene Δ or hν (N-O Cleavage) Azirine 2H-Azirine Intermediate Nitrene->Azirine Isomerization Ylide Nitrile Ylide (1,3-Dipole) Azirine->Ylide Electrocyclic Ring Opening End Reacts with Dipolarophile Ylide->End [3+2] Cycloaddition

Caption: Proposed mechanism for the activation of the isoxazole synthon.

Part 2: The [3+2] Cycloaddition Workflow

Once the nitrile ylide is generated in situ, it readily participates in a [3+2] cycloaddition with a suitable dipolarophile present in the reaction mixture. The choice of dipolarophile is critical as it dictates the structure of the final heterocyclic product. Common dipolarophiles include electron-deficient alkenes (e.g., maleimides, acrylates) and alkynes (e.g., dimethyl acetylenedicarboxylate), which lead to the formation of dihydropyrroles (pyrrolines) and pyrroles, respectively.

The general workflow is straightforward, involving a one-pot reaction where the isoxazole precursor and the dipolarophile are heated in an inert, high-boiling solvent. The reaction progress is monitored until completion, followed by a standard workup and purification procedure.

Experimental_Workflow General Experimental Workflow A 1. Reagent Preparation - Isoxazole Synthon - Dipolarophile - Anhydrous Solvent (e.g., Xylene) B 2. Reaction Setup - Combine reagents in flask - Inert atmosphere (N2 or Ar) A->B C 3. Thermal Activation - Heat to reflux (e.g., 140°C) - Stir for 12-24h B->C D 4. Reaction Monitoring - Thin-Layer Chromatography (TLC) - LC-MS Analysis C->D E 5. Work-up - Cool to RT - Remove solvent in vacuo D->E F 6. Purification - Flash Column Chromatography E->F G 7. Product Characterization - NMR, HRMS, IR F->G

Caption: A typical workflow for the thermal [3+2] cycloaddition.

Part 3: Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. High temperatures are involved. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for Thermal [3+2] Cycloaddition with an Alkene

This protocol describes a representative reaction using N-phenylmaleimide as the dipolarophile.

Materials:

  • This compound (1.0 eq)

  • N-Phenylmaleimide (1.2 eq)

  • Anhydrous p-Xylene (to achieve a 0.1 M concentration of the isoxazole)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with a temperature controller

Procedure:

  • To a dry round-bottom flask, add this compound and N-phenylmaleimide.

  • Place a magnetic stir bar into the flask.

  • Seal the flask with a septum and flush with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Using a syringe, add the anhydrous p-xylene to the flask.

  • Place the flask in a heating mantle and attach the reflux condenser (under the inert atmosphere).

  • Begin stirring and heat the reaction mixture to reflux (approx. 138-140°C).

  • Monitor the reaction progress by TLC. To take a sample, briefly cool the reaction, draw a small aliquot via syringe, and spot it on a TLC plate. A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The disappearance of the starting material indicates reaction completion (typically 18-24 hours).

  • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 50% Ethyl Acetate in Hexanes) to isolate the product.

  • Combine the fractions containing the desired product and concentrate in vacuo to yield the purified cycloadduct.

  • Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 4: Data & Expected Outcomes

The efficiency and outcome of the cycloaddition are highly dependent on the nature of the dipolarophile. Electron-deficient partners are generally more reactive in this type of reaction.

Table 1: Representative Scope of Dipolarophiles and Expected Outcomes

EntryDipolarophileProduct TypeExpected YieldNotes
1N-PhenylmaleimidePyrroline-dicarboximideGood to ExcellentHighly reactive dipolarophile. Reaction is typically clean.
2Dimethyl acetylenedicarboxylate (DMAD)Dihydropyrrole (after tautomerization to pyrrole)GoodHighly reactive alkyne. May require optimization to avoid side products.
3Methyl acrylatePyrroline-carboxylateModerateLess reactive than maleimides. May require longer reaction times or higher temperatures.
4PhenylacetylenePhenyl-substituted pyrroleLow to ModerateElectron-rich alkynes are generally less reactive towards this type of nitrile ylide.
Troubleshooting Common Issues

Table 2: Troubleshooting Guide for the Cycloaddition Protocol

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Reaction temperature is too low to initiate N-O bond cleavage. 2. Solvent is not fully anhydrous; water can quench the nitrile ylide. 3. Dipolarophile is not sufficiently reactive.1. Ensure the solvent is vigorously refluxing. Consider a higher boiling solvent like mesitylene if necessary. 2. Use freshly distilled, anhydrous solvents and dry glassware thoroughly. 3. Increase the equivalency of the dipolarophile or switch to a more electron-deficient one.
Multiple Products/Low Purity 1. The nitrile ylide is decomposing or reacting with itself. 2. The initial cycloadduct is unstable under the harsh thermal conditions.1. Lower the reaction temperature slightly or decrease the reaction time. 2. Consider a photochemical activation approach using a UV lamp at lower temperatures, which may provide a cleaner reaction profile.[7]
Decarboxylation Observed The carboxylic acid group is lost as CO₂ at high temperatures.This may be an unavoidable consequence of the thermal conditions. Characterize the resulting product; it may be the desired decarboxylated analog. If the acid functionality is required, explore photochemical activation.[5][6]

Conclusion

This compound serves as an exemplary latent synthon for [3+2] cycloaddition reactions. Its benchtop stability, combined with its ability to generate a reactive nitrile ylide intermediate under thermal duress, provides a practical and efficient one-pot method for synthesizing complex nitrogen-containing heterocycles. This approach circumvents the need to handle potentially unstable 1,3-dipoles directly, offering a valuable strategy for applications in medicinal chemistry and materials science. By understanding the principles of activation and carefully selecting the dipolarophile, researchers can unlock a wide range of molecular scaffolds from this versatile building block.

References

  • ChemRxiv. (n.d.). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). PMC - NIH.
  • ACS Publications. (n.d.). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions | The Journal of Organic Chemistry.
  • PubMed. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions.
  • PubMed. (2016, November 4). Iridium-Catalyzed Cyclization of Isoxazolines and Alkenes: Divergent Access to Pyrrolidines, Pyrroles, and Carbazoles.
  • Sci-Hub. (n.d.). Investigations on intramolecular 1,3-dipolar cycloadditions for the synthesis of isoxazolo-annulated pyrrolidines, piperidines and azepanes.
  • MDPI. (2024, June 26). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study.
  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (2012, November 23).
  • The Royal Society of Chemistry. (2022, July 20). Substituted Pyridines from Isoxazoles: Scope and Mechanism.
  • Illinois Experts. (2005, April 1). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions.
  • PMC. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.).
  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • Benchchem. (n.d.). 3(t-Butyl)isoxazole-5-yl-acetic acid|C9H13NO3|RUO.
  • PMC - NIH. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition.
  • ResearchGate. (2025, August 6). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
  • PMC - NIH. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
  • Benchchem. (n.d.). Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.
  • MDPI. (2022, June 16). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes.
  • ResearchGate. (n.d.). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Electrochemical and yeast-catalysed ring-opening of isoxazoles in the synthesis of analogues of the herbicide Grasp [ ] ®.
  • PubMed. (2022, May 6). Ring-Opening Fluorination of Isoxazoles.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Chemical Communications (RSC Publishing). (n.d.). Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles.
  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry.
  • Achmem. (n.d.). This compound.
  • RSC Publishing. (n.d.). Nonadiabatic ab initio chemical reaction dynamics for the photoisomerization reaction of 3,5-dimethylisoxazole via the S1 electronic state.

Sources

in vitro screening protocols for the biological activity of 3-(tert-Butyl)isoxazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its prevalence in numerous biologically active compounds stems from its unique physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.[1] This versatile scaffold has been successfully incorporated into a wide array of therapeutic agents, demonstrating activities that span from anticancer and anti-inflammatory to antimicrobial.[2][3] The 3-(tert-Butyl)isoxazole-5-carboxylic acid core, in particular, offers a synthetically tractable framework. The sterically demanding tert-butyl group can enhance metabolic stability and cellular permeability, while the carboxylic acid moiety provides a convenient handle for derivatization to explore structure-activity relationships (SAR).

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of novel derivatives of this compound for their potential anticancer, anti-inflammatory, and antimicrobial activities. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the initial biological characterization of this promising class of compounds.

I. Anticancer Activity Screening

Isoxazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][5] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[6] The initial screening of novel this compound derivatives should focus on assessing their general cytotoxicity against relevant cancer cell lines, followed by more detailed mechanistic studies for promising candidates.

A. Rationale for Experimental Choices

The primary objective of the initial anticancer screening is to determine the concentration-dependent cytotoxic effects of the synthesized derivatives. A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon) is recommended to identify potential selective activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput method for assessing cell viability based on mitochondrial metabolic activity. A positive control, such as Doxorubicin, is essential for validating the assay's sensitivity.

B. Experimental Workflow for Anticancer Screening

Anticancer_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cell Seed Cancer Cell Lines (e.g., MCF-7, A549, HT-29) in 96-well plates treat Treat Cells with Compounds (24-72 hours incubation) prep_cell->treat prep_comp Prepare Serial Dilutions of 3-(tert-Butyl)isoxazole-5-carboxylic Acid Derivatives prep_comp->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calc_viability Calculate Percent Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 Anti_inflammatory_Workflow cluster_diff Differentiation cluster_treat Treatment & Stimulation cluster_assay Cytokine Quantification (ELISA) cluster_viability Viability Check cluster_analysis Data Analysis diff_thp1 Differentiate THP-1 Cells with PMA treat_comp Pre-treat with Compounds diff_thp1->treat_comp stim_lps Stimulate with LPS treat_comp->stim_lps collect_supernatant Collect Culture Supernatant stim_lps->collect_supernatant mtt_assay Perform MTT Assay on remaining cells stim_lps->mtt_assay elisa Perform ELISA for TNF-α and IL-6 collect_supernatant->elisa calc_inhibition Calculate Percent Inhibition of Cytokine Secretion elisa->calc_inhibition determine_ic50 Determine IC50 Values calc_inhibition->determine_ic50

Figure 2: Workflow for cell-based anti-inflammatory screening.

C. Detailed Protocol: Inhibition of LPS-Induced Cytokine Production in THP-1 Macrophages

1. Differentiation of THP-1 Cells:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Seed the cells into 96-well plates at a density of 1 x 10⁵ cells per well.

  • Induce differentiation by treating the cells with 100 ng/mL of PMA for 48 hours at 37°C and 5% CO₂.

  • After 48 hours, remove the PMA-containing medium and wash the adherent macrophage-like cells twice with fresh, serum-free medium. Allow the cells to rest in fresh culture medium for 24 hours.

2. Compound Treatment and LPS Stimulation:

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Pre-treat the differentiated THP-1 cells with the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control such as Dexamethasone.

  • After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 18-24 hours.

3. Cytokine Measurement by ELISA:

  • Following LPS stimulation, centrifuge the 96-well plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

  • Carefully collect the culture supernatants for cytokine analysis.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

4. Cell Viability Assay:

  • To ensure that the observed reduction in cytokine production is not due to cytotoxicity, perform an MTT assay on the remaining adherent cells as described in the anticancer screening protocol.

5. Data Analysis:

  • Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

D. Data Presentation
DerivativeTNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)Cell Viability at 100 µM (%)
Compound 122.5 ± 2.135.8 ± 3.495 ± 5
Compound 2> 100> 10098 ± 4
Compound 310.3 ± 1.218.7 ± 2.092 ± 6
Dexamethasone0.1 ± 0.020.5 ± 0.0699 ± 3
Data are presented as mean ± standard deviation from three independent experiments.

III. Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Isoxazole-containing compounds have a long history of use as antimicrobials, and novel derivatives are continually being explored for their antibacterial and antifungal activities. [7][8]The initial screening of this compound derivatives should involve determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

A. Rationale for Experimental Choices

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. [9]This method allows for the simultaneous testing of multiple compounds against different microorganisms in a 96-well format, making it suitable for screening. A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a common fungal pathogen (e.g., Candida albicans), should be included to assess the spectrum of activity. Ciprofloxacin and Fluconazole are appropriate positive controls for antibacterial and antifungal testing, respectively.

B. Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis MIC Determination prep_comp Prepare Serial Dilutions of Compounds in Broth inoculate Inoculate Wells with Microbial Suspension prep_comp->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates (18-24 hours) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Figure 3: Workflow for broth microdilution-based antimicrobial screening.

C. Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

1. Preparation of Compounds and Media:

  • Prepare stock solutions of the this compound derivatives in DMSO.

  • For bacteria, use Mueller-Hinton Broth (MHB). For fungi, use RPMI-1640 medium buffered with MOPS.

  • In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).

2. Preparation of Microbial Inoculum:

  • Grow the microbial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028) overnight on appropriate agar plates.

  • Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Inoculation and Incubation:

  • Add the standardized microbial inoculum to each well of the 96-well plate containing the serially diluted compounds.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. MIC Determination:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

D. Data Presentation
DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound 11632> 64
Compound 2> 64> 64> 64
Compound 381632
Ciprofloxacin0.50.06N/A
FluconazoleN/AN/A1
N/A: Not Applicable

IV. Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro screening of this compound derivatives. A systematic evaluation of their anticancer, anti-inflammatory, and antimicrobial activities will enable the identification of lead compounds for further optimization. For derivatives exhibiting potent activity in these primary screens, subsequent studies should focus on elucidating their mechanism of action. This may involve enzyme inhibition assays, gene and protein expression analysis, and more detailed cell-based assays to probe specific signaling pathways. Ultimately, a thorough understanding of the structure-activity relationships will guide the rational design of novel isoxazole-based therapeutics with improved efficacy and safety profiles.

References

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates. (2021). Bioorganic Chemistry, 113, 105014.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2023). Current Organic Synthesis, 20(1), 2-20.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Journal of Chemistry, 2021, 6699333.
  • Anti-inflammatory evaluation of isoxazole derivatives. (2016). Der Pharmacia Lettre, 8(12), 127-134.
  • Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). Heliyon, 10(21), e31679.
  • The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide. (2025). BenchChem.
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports, 12(1), 18223.
  • Synthesis and Anti-Inflammatory Activity of 3,3a-dihydro-2H,9H-isoxazolo [3,2-b]b[2][6]enzoxazin-9-ones and Related Compounds. (1977). Arzneimittel-Forschung, 27(4), 760-766.

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Journal of Pharma Insights and Research.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review, 9(9), 321-333.
  • Isoxazole derivatives showing antimicrobial activity (61–69). (2023). RSC Medicinal Chemistry, 14(10), 1869-1880.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Deriv
  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[2][6]enzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitor. (2011). Journal of Medicinal Chemistry, 54(22), 7836-7851.

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9804.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2023). International Journal of Creative Research Thoughts, 11(6), d393-d403.
  • 3-Amino-5-tert-butylisoxazole. (n.d.). CymitQuimica.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega, 8(32), 29333-29349.

Sources

The Strategic deployment of 3-(tert-Butyl)isoxazole-5-carboxylic Acid in the Assembly of Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-(tert-butyl)isoxazole-5-carboxylic acid as a pivotal building block for the synthesis of advanced heterocyclic systems. The isoxazole core is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents.[1][2][3] The strategic incorporation of a bulky tert-butyl group at the 3-position offers distinct advantages in terms of metabolic stability and conformational rigidity, making this particular building block especially valuable for drug discovery programs.[4] This document outlines the synthesis of the title compound, detailed protocols for its functionalization, and its application in the construction of fused heterocyclic architectures relevant to pharmaceutical research.

Introduction: The Significance of the 3-(tert-Butyl)isoxazole Moiety

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that endows it with unique electronic properties and the ability to participate in various non-covalent interactions with biological targets.[5] Derivatives of isoxazole have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][6]

The tert-butyl group, a sterically demanding substituent, is frequently employed in medicinal chemistry to enhance the metabolic stability of a drug candidate by shielding it from enzymatic degradation.[4] Its presence can also lock the molecule into a specific conformation, which can be crucial for high-affinity binding to a biological target. The combination of the versatile isoxazole core with the robust tert-butyl group makes this compound a highly attractive starting material for the synthesis of novel and complex molecular entities.

Synthesis of the Building Block: this compound

While this compound is commercially available from various suppliers,[7][8] understanding its synthesis provides valuable insights into its chemistry and potential impurities. A robust and scalable synthesis can be envisioned starting from pivaloylacetonitrile, which is a readily available precursor. The synthesis proceeds via the formation of 3-amino-5-(tert-butyl)isoxazole, a key intermediate.

Synthesis of Key Intermediate: 3-Amino-5-(tert-butyl)isoxazole

The synthesis of 3-amino-5-(tert-butyl)isoxazole is achieved through the condensation of pivaloylacetonitrile with hydroxylamine.[2][3][9][10] The careful control of pH during this reaction is critical to favor the formation of the desired 3-amino isomer over the 5-amino counterpart.[2][3][9]

Synthesis_of_3-Amino-5-(tert-butyl)isoxazole start_materials Pivaloylacetonitrile + Hydroxylamine intermediate Cyclization start_materials->intermediate pH 6.0-7.0 Reflux product 3-Amino-5-(tert-butyl)isoxazole intermediate->product

Caption: Synthetic pathway to 3-Amino-5-(tert-butyl)isoxazole.

Protocol 1: Synthesis of 3-Amino-5-(tert-butyl)isoxazole [2][9]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a pH meter, combine pivaloylacetonitrile (1.0 equiv), sodium hydroxide (1.0 equiv), water, and ethanol.

  • Addition of Hydroxylamine: Heat the mixture to reflux. Slowly add an aqueous solution of hydroxylamine hydrochloride (1.1 equiv).

  • pH Control: Upon completion of the addition, the pH will typically be in the range of 5.0-6.0. Carefully adjust the pH to between 6.2 and 6.5 using a suitable base (e.g., aqueous sodium hydroxide). Maintain the pH in this range for the first 6 hours of the reaction by periodic additions of base.

  • Reaction Monitoring: Continue to reflux the reaction mixture overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. The precipitated solid is collected by filtration, washed with cold water, and dried to afford 3-amino-5-(tert-butyl)isoxazole.

Conversion to this compound

The conversion of the 3-amino-5-(tert-butyl)isoxazole intermediate to the target carboxylic acid can be achieved through several established methods, most notably via a Sandmeyer-type reaction to introduce a nitrile group, followed by hydrolysis.

Conversion_to_Carboxylic_Acid start_material 3-Amino-5-(tert-butyl)isoxazole diazotization Diazotization start_material->diazotization NaNO2, HCl sandmeyer Sandmeyer Reaction (CuCN) diazotization->sandmeyer nitrile_intermediate 3-Cyano-5-(tert-butyl)isoxazole sandmeyer->nitrile_intermediate hydrolysis Hydrolysis (Acid or Base) nitrile_intermediate->hydrolysis product 3-(tert-Butyl)isoxazole- 5-carboxylic Acid hydrolysis->product

Caption: Synthetic route to the target carboxylic acid.

Protocol 2: Synthesis of this compound

  • Diazotization: Cool a suspension of 3-amino-5-(tert-butyl)isoxazole (1.0 equiv) in aqueous hydrochloric acid to 0-5 °C. Add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv) in aqueous sodium cyanide. Add the cold diazonium salt solution to the cyanide solution and allow the mixture to warm to room temperature, then heat to 50-60 °C until nitrogen evolution ceases.

  • Isolation of Nitrile: Cool the reaction mixture and extract the product, 3-cyano-5-(tert-butyl)isoxazole, with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Reflux the crude nitrile with aqueous sodium hydroxide until the evolution of ammonia ceases.[11][12][13] Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Applications in Complex Heterocyclic Synthesis

The carboxylic acid functionality of this compound serves as a versatile handle for the construction of more elaborate molecular architectures, primarily through the formation of amide bonds.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond between this compound and a primary or secondary amine is a cornerstone transformation. Given the steric hindrance imparted by the tert-butyl group, the choice of coupling reagent is critical to achieving high yields.[11][14][15]

Table 1: Common Coupling Reagents for Sterically Hindered Amide Synthesis

Coupling ReagentActivating AgentAdditiveTypical Solvent
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOBt/HOAtDMF, NMP
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOBtDMF, DCM
PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)-DMF, DCM
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride1-HydroxybenzotriazoleDMF, DCM

digraph "Amide_Coupling" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [arrowhead=vee, color="#4285F4"];
start_materials [label="3-(tert-Butyl)isoxazole-\n5-carboxylic Acid + Amine (R-NH2)"];
activation [label="Activation with\nCoupling Reagent\n(e.g., HATU, DIPEA)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
product [label="3-(tert-Butyl)isoxazole-5-carboxamide", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start_materials -> activation;
activation -> product;

}

Caption: General scheme for amide bond formation.

Protocol 3: General Procedure for Amide Coupling with HATU

  • Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Construction of Fused Heterocyclic Systems

The 3-(tert-butyl)isoxazole-5-carboxamide derivatives can serve as precursors for the synthesis of more complex, fused heterocyclic systems. For instance, they can be utilized in the construction of pyrazolo[3,4-d]isoxazoles, a scaffold of interest in medicinal chemistry.[1][10]

Fused_Heterocycle_Synthesis start_material 3-(tert-Butyl)isoxazole- 5-carboxamide cyclization Cyclization with (e.g., Vilsmeier-Haack reagent, POCl3/DMF) start_material->cyclization intermediate Functionalized Intermediate cyclization->intermediate hydrazine_addition Reaction with Hydrazine intermediate->hydrazine_addition product Pyrazolo[3,4-d]isoxazole Derivative hydrazine_addition->product

Caption: A potential route to pyrazolo[3,4-d]isoxazoles.

This generalized scheme illustrates how the initial amide can be further elaborated. The specific reagents and conditions will depend on the nature of the amide and the desired final product.

Causality and Field-Proven Insights

The choice of this compound as a building block is a deliberate one, driven by several key factors:

  • Metabolic Stability: The tert-butyl group acts as a "metabolic shield," preventing enzymatic degradation at or near the isoxazole ring, a common issue with less substituted analogs.[4] This can lead to improved pharmacokinetic profiles, such as a longer half-life in vivo.

  • Conformational Restriction: The steric bulk of the tert-butyl group can lock adjacent rotatable bonds, reducing the conformational flexibility of the final molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, resulting in higher affinity.

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can be used to fine-tune the overall lipophilicity of the molecule, which is a critical parameter for cell permeability and oral bioavailability.[4]

  • Synthetic Versatility: The carboxylic acid at the 5-position provides a reliable and versatile handle for a wide array of chemical transformations, most notably amide bond formation, which is one of the most common reactions in drug discovery.[14][16]

Conclusion

This compound is a valuable and strategically important building block in the synthesis of complex heterocyclic molecules for drug discovery and development. Its unique combination of a biologically active isoxazole core and a sterically demanding, metabolically robust tert-butyl group provides chemists with a powerful tool to create novel compounds with potentially enhanced therapeutic properties. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this versatile building block in the pursuit of new and improved medicines.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole. (1981). Google Patents.
  • Synthesis of 3-amino-5-(t-butyl)isoxazole. (n.d.). PrepChem.com. Retrieved from [Link]

  • Preparation of 3-amino-5\t-butyl\ isoxazole. (1979). European Patent Office. Retrieved from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2021). Molbank, 2021(2), M1215. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). Molecules, 27(21), 7268. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(10), 589-592. [Link]

  • Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. (2016). Organic Letters, 18(19), 5074-5077. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. (2021). Arkivoc, 2021(3), 197-209. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). Nature Communications. Retrieved from [Link]

  • 5-T-Butyl-Isoxazole-3-Carboxylic Acid: Key Properties and Applications. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

  • Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. (2007). Synthetic Communications, 37(24), 4351-4360. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). Molbank, 2024(1), M1762. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. Retrieved from [Link]

  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (2024). Chemistry & Biodiversity. [Link]

  • Triazoles: a privileged scaffold in drug design and novel drug discovery. (2023). Heterocyclic Scaffolds in Drug Design and Discovery. [Link]

  • tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. (2024). Molecules, 29(6), 1202. [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2024). International Journal of Scientific Research & Technology, 3(2). Retrieved from [Link]

  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive. (2024). Comptes Rendus Chimie, 27(S1), 1-8. [Link]

  • Ce(OTf)3-Catalyzed Multicomponent Reaction of Alkynyl Carboxylic Acids, tert-Butyl Isocyanide, and Azides for the Assembly of Triazole-Oxazole Derivatives. (2020). The Journal of Organic Chemistry, 85(11), 7126-7134. [Link]

  • A Review on Recent Synthetic Strategies and Pharmacological Importance of 1,3-Thiazole Derivatives. (2019). Mini-Reviews in Medicinal Chemistry, 19(3), 215-238. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). Molecules, 26(16), 4843. [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. (2015). ChemMedChem, 10(3), 461-469. [Link]

Sources

Troubleshooting & Optimization

side reactions in the amidation of 3-(tert-Butyl)isoxazole-5-carboxylic acid and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of 3-(tert-Butyl)isoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide coupling reaction. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yields, and ensure the purity of your target amide.

Introduction

The amidation of this compound is a crucial transformation in the synthesis of various biologically active molecules. The isoxazole core is a key pharmacophore in numerous drug candidates.[1][2] While amide bond formation is a staple in organic synthesis, the unique electronic and steric properties of this substrate can lead to specific side reactions that require careful consideration. This guide provides a comprehensive overview of these challenges and offers practical solutions in a question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the amidation of this compound.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired amide product. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation is a common issue that can stem from several factors. Let's break down the potential causes and their solutions:

  • Insufficient Carboxylic Acid Activation: The first step in amidation is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will not proceed.

    • Solution: Ensure your coupling reagent is fresh and added in the correct stoichiometry (typically 1.1-1.5 equivalents). Consider switching to a more potent activating agent. For sterically hindered amines, converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to adding the amine can be effective.[3]

  • Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.

    • Solution: Increase the reaction temperature or prolong the reaction time. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can help by deprotonating the amine salt without competing in the reaction. Using a more powerful coupling reagent like HATU, which is known for its high reactivity, can be beneficial for challenging couplings.[4]

  • Steric Hindrance: The tert-butyl group on the isoxazole ring introduces significant steric bulk, which can hinder the approach of the amine to the activated carboxylic acid.

    • Solution: Employing smaller, more reactive coupling reagents may help. Additionally, increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.

  • Hydrolysis of Activated Intermediate: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate back to the starting material.[1][5]

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Issue 2: Presence of a Major Byproduct with a Mass Corresponding to N-Acylurea

Question: My reaction mixture shows a significant amount of a byproduct that I've identified as an N-acylurea. How is this formed and how can I prevent it?

Answer:

The formation of an N-acylurea is a classic side reaction when using carbodiimide coupling reagents like DCC or EDC.[4]

  • Mechanism of Formation: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with the amine to form the desired amide, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea. This side reaction is particularly prevalent in polar aprotic solvents like DMF.

  • Prevention Strategies:

    • Use of Additives: The most effective way to prevent N-acylurea formation is to add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement. The active ester then reacts with the amine to yield the amide.

    • Solvent Choice: Using solvents with a lower dielectric constant, such as dichloromethane (DCM) or chloroform, can minimize this side reaction.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can also suppress the rearrangement.

Condition Effect on N-Acylurea Formation
Without Additive (e.g., HOBt) High potential for N-acylurea formation
With Additive (e.g., HOBt, HOAt) Significantly reduced N-acylurea formation
Polar Aprotic Solvent (e.g., DMF) Promotes N-acylurea formation
Nonpolar Solvent (e.g., DCM) Suppresses N-acylurea formation

Issue 3: Evidence of Isoxazole Ring Opening

Question: I have some unexpected byproducts and I suspect the isoxazole ring might be degrading. Is this possible and what conditions could cause this?

Answer:

While the isoxazole ring is generally stable, it can be susceptible to ring-opening under certain conditions. This is a critical consideration specific to your substrate.

  • Potential Causes of Ring Opening:

    • Reductive Cleavage: Certain reagents can cause reductive cleavage of the weak N-O bond in the isoxazole ring. For example, molybdenum hexacarbonyl (Mo(CO)₆) with water is known to cause reductive ring opening of isoxazoles to yield β-aminoenones.[6] While this specific reagent is not a standard coupling agent, it highlights the potential for N-O bond cleavage under reductive conditions.

    • Strongly Basic or Acidic Conditions: Prolonged exposure to strong bases or acids, especially at elevated temperatures, could potentially lead to hydrolytic cleavage of the isoxazole ring.[7]

    • Certain Transition Metals: Some transition metal catalysts have been shown to mediate the functionalization and ring opening of isoxazoles.[8][9] If your synthesis involves downstream steps with such catalysts, be aware of this potential side reaction.

  • Prevention and Mitigation:

    • Mild Reaction Conditions: Use mild coupling reagents and avoid excessively high temperatures.

    • Control of pH: Maintain a neutral or slightly basic pH during the reaction and workup.

    • Careful Reagent Selection: Be mindful of the reagents used in your coupling and subsequent steps. If you suspect ring opening, consider using a different coupling strategy that avoids harsh conditions. For instance, pre-forming the acid chloride with thionyl chloride at moderate temperatures followed by reaction with the amine at low temperature can be a good alternative.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for the amidation of this compound?

A1: The "best" coupling reagent depends on the specific amine you are using and the scale of your reaction.

  • For simple, unhindered amines: Standard carbodiimides like EDC in the presence of HOBt or DMAP are often sufficient and cost-effective.[1][10]

  • For sterically hindered or electron-poor amines: More powerful uronium/aminium reagents like HATU or HBTU are recommended due to their higher reactivity.[4]

  • To avoid carbodiimide-related side reactions: Phosphonium reagents like BOP or PyBOP are excellent alternatives, though they can be more expensive and generate stoichiometric amounts of carcinogenic HMPA as a byproduct in the case of BOP.[4]

Q2: Can I use a base in my reaction? Which one should I choose?

A2: Yes, a base is often necessary, especially if your amine is used as a salt (e.g., hydrochloride).

  • Recommended Bases: A non-nucleophilic tertiary amine like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is ideal. These bases will deprotonate the amine salt to free the nucleophilic amine without competing with it in the reaction.

  • Bases to Use with Caution: While triethylamine (TEA) can be used, it is more nucleophilic and can sometimes lead to side reactions. Pyridine can also be used, but it is less basic and may not be effective in all cases. DMAP is an excellent acylation catalyst but should be used in catalytic amounts as it can cause racemization if the amine is chiral.[4]

Q3: My amine is chiral. What precautions should I take to avoid epimerization?

A3: Epimerization (racemization at a single stereocenter) is a significant concern with chiral amines or amino acids.

  • Mechanism: The activated carboxylic acid can form an oxazolone intermediate, which can lead to the loss of stereochemical integrity.

  • Prevention:

    • The use of additives like HOBt and especially HOAt is highly effective at suppressing racemization.

    • Uronium/aminium reagents like HATU and HBTU are generally associated with lower levels of epimerization compared to carbodiimides.[4]

    • Running the reaction at low temperatures (0 °C to room temperature) is crucial.

Q4: What is the recommended solvent for this reaction?

A4: The choice of solvent can influence the reaction rate and the profile of side reactions.

  • Commonly Used Solvents: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common solvents for amide coupling.

  • Considerations:

    • DCM is less polar and can help to minimize the formation of N-acylurea when using carbodiimides.

    • DMF is a more polar solvent and can be better for dissolving polar starting materials and reagents. However, it can promote N-acylurea formation.

    • Acetonitrile (MeCN) can also be a good choice and is less polar than DMF.

Experimental Protocols

Protocol 1: General Amidation using EDC/HOBt

  • Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) and stir for 15-30 minutes at 0 °C.

  • Add the amine (1.1 eq.) and a non-nucleophilic base such as DIPEA (1.5 eq.) if the amine is a salt.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Protocol 2: Amidation of a Hindered Amine using HATU

  • Dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the mixture.

  • Add the hindered amine (1.2 eq.) to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent like ethyl acetate and perform an aqueous workup.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Amidation_Pathways Carboxylic_Acid 3-(tert-Butyl)isoxazole- 5-carboxylic acid Activated_Intermediate Activated Intermediate (O-Acylisourea or Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Ring_Opened_Product Ring-Opened Products (Side Product) Carboxylic_Acid->Ring_Opened_Product Harsh Conditions Amine R-NH2 Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Desired_Amide Desired Amide Activated_Intermediate->Desired_Amide + Amine N_Acylurea N-Acylurea (Side Product) Activated_Intermediate->N_Acylurea Rearrangement (Carbodiimides) Hydrolysis_Product Starting Carboxylic Acid (Hydrolysis) Activated_Intermediate->Hydrolysis_Product + H2O Water H2O

Caption: Main and side reaction pathways in the amidation process.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Activation Check Carboxylic Acid Activation Start->Check_Activation Check_Amine Assess Amine Reactivity Check_Activation->Check_Amine Yes Increase_Reagent Increase Coupling Reagent Stoichiometry or Use a More Potent Reagent (HATU) Check_Activation->Increase_Reagent No Check_Conditions Verify Anhydrous Conditions Check_Amine->Check_Conditions Yes Increase_Temp_Time Increase Temperature or Reaction Time Check_Amine->Increase_Temp_Time No Use_Anhydrous Use Anhydrous Solvents/Reagents and Inert Atmosphere Check_Conditions->Use_Anhydrous No Success Improved Yield Check_Conditions->Success Yes Increase_Reagent->Success Increase_Temp_Time->Success Use_Anhydrous->Success

Caption: Troubleshooting workflow for low reaction yield.

References

  • Facile ring opening reaction of oxazolone enables efficient amidation for aminoisobutyric acid. Archives of Pharmacal Research, [Link]

  • Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications, [Link]

  • Co‐catalyzed ring opening amination of benzisoxazoles. - ResearchGate. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, [Link]

  • Scheme 4 Ring opening reaction of anionic isoxazolone 4a. - ResearchGate. [Link]

  • Ring-Opening Fluorination of Isoxazoles - ResearchGate. [Link]

  • Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles - PMC. PubMed Central, [Link]

  • Challenges associated with isoxazole directed C−H activation. - ResearchGate. [Link]

  • Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. - ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. PubMed Central, [Link]

  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews, [Link]

  • Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine - PMC. PubMed Central, [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. [Link]

  • (PDF) A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2 - ResearchGate. [Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC. PubMed Central, [Link]

  • tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides - Organic Chemistry Portal. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]

  • tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. | Semantic Scholar. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. PubMed Central, [Link]

  • Activation-Free Upgrading of Carboxylic Acids to Aldehydes and Alcohols - PMC - NIH. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. PubMed Central, [Link]

  • Recent development of peptide coupling reagents in organic synthesis. [Link]

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC. [Link]

Sources

optimizing reaction conditions for the esterification of 3-(tert-Butyl)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis and optimization of esters derived from 3-(tert-Butyl)isoxazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges associated with this sterically hindered heteroaromatic substrate. The bulky tert-butyl group adjacent to the isoxazole ring imposes significant steric constraints, often rendering standard esterification protocols inefficient. This guide provides in-depth, troubleshooting-focused answers to common experimental issues, grounded in mechanistic principles and field-proven strategies.

Section 1: Troubleshooting Common Esterification Challenges

This section addresses the most frequently encountered problems during the esterification of this compound, presented in a question-and-answer format.

FAQ 1: My standard Fischer-Speier esterification is resulting in very low yields (<20%). Why is this happening and what are the immediate troubleshooting steps?

Answer:

The low yield you are observing is a classic consequence of steric hindrance and reaction equilibrium. The this compound presents two major hurdles for the Fischer-Speier method:

  • Steric Hindrance: The bulky tert-butyl group at the 3-position sterically shields the carbonyl carbon of the carboxylic acid at the 5-position. This makes the nucleophilic attack by the alcohol, even a small one like methanol, kinetically unfavorable.

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction that produces water as a byproduct.[1][2] Without actively removing water, the equilibrium will not significantly favor the ester product, especially when the forward reaction is already slow due to sterics.

Troubleshooting Protocol: Optimizing Fischer-Speier Conditions

If you must use this method, for instance, due to cost constraints on a large scale, here are the critical optimization steps:

  • Use a Large Excess of Alcohol: The alcohol can be used as the reaction solvent to push the equilibrium toward the product side, in accordance with Le Châtelier's principle.[3]

  • Aggressive Water Removal: This is the most critical factor. Employ a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or benzene to continuously remove water as it is formed.[1] This physically sequesters the water, preventing the reverse hydrolysis reaction.

  • Choice of Acid Catalyst: While sulfuric acid (H₂SO₄) is common, consider using p-toluenesulfonic acid (TsOH), which can sometimes be more effective and less prone to causing charring at high temperatures.[1]

  • Elevated Temperatures: Due to the steric hindrance, higher reaction temperatures (refluxing in toluene, ~110 °C) are necessary to provide sufficient thermal energy to overcome the activation barrier.

Workflow: Fischer-Speier Optimization

Fischer_Esterification_Workflow start Start: Low Yield in Fischer Esterification check_h2o Is water being actively removed? start->check_h2o add_dean_stark Implement Dean-Stark Trap with Toluene check_h2o->add_dean_stark No check_alcohol Is alcohol in large excess? check_h2o->check_alcohol Yes add_dean_stark->check_alcohol use_solvent Use alcohol as reaction solvent check_alcohol->use_solvent No check_temp Is temperature high enough? check_alcohol->check_temp Yes use_solvent->check_temp increase_temp Increase to reflux in Toluene (~110 °C) check_temp->increase_temp No result Improved Yield check_temp->result Yes increase_temp->result alternative Consider Alternative Methods (Steglich, etc.) result->alternative If yield is still insufficient Steglich_Mechanism Acid R-COOH (3-tBu-Isox-5-COOH) O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + DCC DCC DCC DCU DCU N_Acylurea N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acylurea Slow Attack by R'-OH (Irreversible Rearrangement) Active_Ester N-Acylpyridinium Salt ('Active Ester') O_Acyl->Active_Ester + DMAP (Fast) O_Acyl->DCU (releases DCU) DMAP DMAP (Catalyst) Ester R-COOR' (Product) Active_Ester->Ester + R'-OH (Nucleophilic Attack) Alcohol R'-OH Ester->DMAP (DMAP Regenerated)

Caption: DMAP intercepts the O-acylisourea to prevent byproduct formation.

FAQ 3: I need to perform the esterification under very mild, neutral conditions to protect other functional groups in my molecule. Which method offers the best chance of success?

Answer:

For maximum mildness and high efficacy with hindered substrates, the Mitsunobu reaction is an excellent choice, though it requires careful planning for purification. [4]It proceeds under neutral conditions, typically at 0 °C to room temperature, making it compatible with a wide range of sensitive functional groups.

Mechanism Overview: The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [4]The PPh₃ and DEAD combine to form a phosphonium salt intermediate, which activates the alcohol. The deprotonated carboxylic acid then acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion. [5] Key Considerations for Mitsunobu Reaction:

  • Byproduct Removal: The primary drawback is the formation of triphenylphosphine oxide (TPPO) and the reduced hydrazine (e.g., diethyl hydrazodicarboxylate). These byproducts can be difficult to separate from the desired ester, often requiring careful column chromatography.

  • Reagent Stoichiometry and Addition: Use slight excesses (1.2-1.5 equivalents) of PPh₃ and DEAD/DIAD. The standard procedure involves dissolving the carboxylic acid, alcohol, and PPh₃ in an anhydrous solvent (like THF or DCM), cooling to 0 °C, and then adding the DEAD/DIAD dropwise. [4][6]A slow, controlled addition is crucial to minimize side reactions.

  • Alternative Reagents: To simplify purification, consider using polymer-bound PPh₃ or modified azo reagents designed for easier removal. [7][8]For example, 5,5′-Dimethyl-3,3′-azoisoxazole has been reported as a heterogeneous azo reagent where the hydrazine byproduct can be removed by filtration. [7][8][9]

Section 2: Method Selection and Data Comparison

Choosing the right esterification strategy from the outset is critical. The following table provides a comparative summary of the most viable methods for this compound.

Table 1: Comparison of Esterification Methods for a Hindered Substrate

MethodActivating Agent / CatalystConditionsSuitability for HindranceKey ByproductsWork-up Complexity
Fischer-Speier Strong Acid (H₂SO₄, TsOH) [1]High Temp, Reflux [10]PoorWaterModerate (requires efficient water removal)
Acid Chloride SOCl₂ or (COCl)₂RT to RefluxExcellentHCl, SO₂ / CO, CO₂Moderate (requires anhydrous conditions, base quench)
Steglich DCC or EDC / cat. DMAP [11][12]Mild, 0 °C to RT [11][13]ExcellentDCU (insoluble) or EDU (water-soluble) [14]Low to Moderate (EDC simplifies purification)
Mitsunobu PPh₃ / DEAD or DIAD [4]Mild, Neutral, 0 °C to RTExcellentTriphenylphosphine oxide (TPPO), Hydrazine derivativeHigh (often requires chromatography)
Peptide Coupling HATU, TBTU, COMU / Base [15]Mild, RTExcellentWater-soluble byproductsLow to Moderate

Section 3: Detailed Experimental Protocols

The following are generalized, step-by-step protocols that serve as a robust starting point for your experiments.

Protocol 1: Steglich Esterification using EDC and DMAP (Recommended Method)

This protocol is recommended for its high efficiency with hindered substrates and straightforward work-up. [16]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and 4-DMAP (0.2 eq).

  • Solvent Addition: Dissolve the components in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.2 M. Stir until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0 °C in an ice-water bath.

  • EDC Addition: Add EDC·HCl (1.5 eq) to the cooled solution in one portion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DMAP and any remaining EDC/EDU), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude ester product via column chromatography on silica gel if necessary.

Protocol 2: Esterification via Acid Chloride Formation

This two-step protocol is highly reliable and forceful, making it a strong alternative if coupling methods fail.

Step A: Formation of the Acid Chloride

  • Reaction Setup: In a fume hood, add this compound (1.0 eq) to a dry flask under an inert atmosphere.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2-3 eq) either neat or in a solvent like DCM. A catalytic drop of DMF can accelerate the reaction.

  • Reaction: Gently reflux the mixture for 1-3 hours until gas evolution (SO₂ and HCl) ceases.

  • Isolation: Carefully remove the excess SOCl₂ under reduced pressure (a trap with NaOH solution is recommended to neutralize the corrosive vapors). The resulting crude acid chloride is often used directly in the next step.

Step B: Reaction with Alcohol

  • Reaction Setup: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C under an inert atmosphere.

  • Nucleophile Addition: In a separate flask, dissolve the alcohol (1.1 eq) and a non-nucleophilic base like triethylamine (NEt₃, 1.5 eq) or pyridine in anhydrous DCM.

  • Reaction: Add the alcohol/base solution dropwise to the cold acid chloride solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Work-up and Purification: Perform an aqueous work-up similar to the Steglich protocol to remove the triethylammonium hydrochloride salt and any excess reagents. Purify by chromatography as needed.

References

  • Synthesis of esters via activation of carboxylic acids. ResearchGate. [Link]

  • Process for the activation of carboxylic acids.
  • Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • Steglich esterification. Grokipedia. [Link]

  • 5,5′-Dimethyl-3,3′-azoisoxazole as a New Heterogeneous Azo Reagent for Esterification of Phenols and Selective Esterification of Benzylic Alcohols under Mitsunobu Conditions. ResearchGate. [Link]

  • Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Method for esterifying sterically hindered carboxylic acids.
  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Bentham Science. [Link]

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Royal Society of Chemistry. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • The Fischer Esterification. University of Missouri-St. Louis. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Steglich Esterification. SynArchive. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Acid to Ester - Common Conditions. The Organic Chemistry Portal. [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. National Institutes of Health. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Esterification optimization studies | Download Table. ResearchGate. [Link]

  • 5,5′-Dimethyl-3,3′-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols. Royal Society of Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Preparation of tert-butyl esters of aliphatic carboxylic acids.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Kwantlen Polytechnic University. [Link]

  • How can I improve the yield of my Fischer Esterification? Reddit. [Link]

  • How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. [Link]

  • AN EFFICIENT GENERAL METHOD FOR ESTERIFICATION OF AROMATIC CARBOXYLIC ACIDS. Semantic Scholar. [Link]

  • 5,5′-Dimethyl-3,3′-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions. Royal Society of Chemistry. [Link]

Sources

managing regioselectivity in the synthesis of substituted isoxazoles from 3-(tert-Butyl)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

Topic: Managing Regioselectivity in the Synthesis of Substituted Isoxazoles from 3-(tert-Butyl)isoxazole-5-carboxylic acid

Welcome to the technical support guide for managing regioselectivity in the functionalization of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile heterocyclic scaffold. Here, we provide field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the synthetic challenges and achieve your desired molecular targets with high precision.

The 3-(tert-butyl)isoxazole core presents a unique synthetic puzzle. The C3 position is sterically encumbered by a bulky tert-butyl group, while the C5 position is occupied by a carboxylic acid. This substitution pattern makes the C4 position the primary target for C-H functionalization. However, the interplay between the steric hindrance at C3 and the electronic and directing nature of the C5-carboxylic acid requires careful management of reaction conditions to achieve regiochemical control.

Strategic Decision-Making for Functionalization

Choosing the correct synthetic strategy is paramount. The desired outcome—functionalization at C4, transformation of the carboxylic acid, or subsequent C5 modification—dictates the optimal reaction pathway. The following decision tree illustrates the primary strategic choices.

G start Goal: Synthesize Substituted Isoxazole from 3-(t-Bu)isoxazole-5-carboxylic acid q1 What is the primary target position for modification? start->q1 c4_path C4 Position (C-H Functionalization) q1->c4_path C4 c5_path C5 Position (Carboxylic Acid Modification) q1->c5_path C5 dom Directed ortho-Metalation (DoM) - Lithiation/Quench - High Regiocontrol c4_path->dom For alkyl, silyl, boryl groups pd_cat Pd-Catalyzed C-H Activation - Arylation/Alkenylation - Broader Scope c4_path->pd_cat For aryl, vinyl groups transform Transform -COOH - Amidation - Esterification - Reduction c5_path->transform Retain C5 substitution decarbox Decarboxylate & Refunctionalize - Remove COOH - Introduce new group at C5 c5_path->decarbox Replace C5 substituent

Caption: Strategic flowchart for functionalizing this compound.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions regarding the reactivity and manipulation of the starting material.

Q1: What are the primary reactive sites on the this compound scaffold?

A1: There are three primary sites for reactivity:

  • The C4-H bond: This is the most accessible C-H bond on the isoxazole ring for deprotonation (metalation) or transition-metal-catalyzed activation. Its acidity is enhanced by the adjacent C5-electron-withdrawing carboxylic acid group.

  • The C5-Carboxylic Acid: The acidic proton can be easily removed. The group itself can be converted into esters, amides, or alcohols. It can also be removed entirely via decarboxylation.

  • The Isoxazole N-O bond: This is the weakest bond in the ring system and is susceptible to cleavage under certain reductive (e.g., H₂/Pd) or strongly basic conditions, leading to ring-opening byproducts.[1]

Q2: How does the C3-tert-butyl group influence regioselectivity?

A2: The tert-butyl group exerts a powerful steric effect. It significantly hinders the approach of reagents to the adjacent C4 position. While this can be a challenge, it can also be an advantage by preventing undesired side reactions at C4 if the intended chemistry is at C5. In C4-functionalization reactions, this steric bulk must be overcome, often by using smaller, highly reactive reagents (like organolithiums) or by employing catalytic systems with appropriate ligand design that can access the sterically congested space.

Q3: Can the C5-carboxylic acid be used as a directing group to facilitate C4-functionalization?

A3: Absolutely. This is one of the most powerful features of this substrate. Upon deprotonation to the carboxylate, the resulting anion can act as an excellent ortho-directing group.[2] By treating the substrate with a strong base like lithium diisopropylamide (LDA), the carboxylate is formed, which then directs the base to deprotonate the adjacent C4 position, forming a dilithiated intermediate. This intermediate can then be selectively quenched at C4 with various electrophiles. This Directed ortho-Metalation (DoM) is a key strategy for achieving high regioselectivity.

Q4: What are the risks of unwanted decarboxylation, and how can they be mitigated?

A4: Decarboxylation is a common side reaction, particularly when reactions are heated.[3] The isoxazole ring can stabilize a negative charge at the C5 position, making decarboxylation more facile than with simple benzoic acids. To mitigate this risk:

  • Keep Temperatures Low: Whenever possible, conduct reactions at or below room temperature. C4-lithiation protocols, for example, are typically run at -78 °C.

  • Avoid Prolonged Heating: If heating is necessary, use the lowest effective temperature and monitor the reaction closely to avoid extended reaction times.

  • Choice of Base/Catalyst: In some catalytic cycles, the metal can coordinate to the carboxylate and facilitate decarboxylation. Screening different catalysts and additives is crucial.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or no yield of the C4-functionalized product in a Directed ortho-Metalation (DoM) reaction.

Possible Cause Proposed Solution & Explanation
Incomplete Deprotonation The base may not be strong enough or a sufficient excess was not used. Solution: Switch from n-BuLi to a stronger base like s-BuLi or LDA. Use at least 2.2 equivalents of base to ensure deprotonation of both the carboxylic acid and the C4-H.
Steric Hindrance The electrophile is too bulky to approach the sterically congested C4 position. Solution: If possible, switch to a smaller electrophile. For example, use methyl iodide instead of isopropyl iodide. Alternatively, consider a transition-metal-catalyzed cross-coupling approach which can sometimes accommodate more sterically demanding partners.
Incorrect Quenching Temperature The lithiated intermediate may be unstable at higher temperatures. Solution: Ensure the electrophile is added at low temperature (-78 °C) and the reaction is allowed to warm slowly. Quenching at a low temperature minimizes decomposition of the organometallic intermediate.
Poor Solubility The lithiated salt may precipitate from the solvent, halting the reaction. Solution: Add a co-solvent like TMEDA (tetramethylethylenediamine), which can chelate the lithium cation, break up aggregates, and increase the reactivity of the organolithium species.

Problem 2: The major product is the decarboxylated starting material, 3-(tert-Butyl)isoxazole.

Possible Cause Proposed Solution & Explanation
High Reaction Temperature Heat is promoting the loss of CO₂. This is especially common in palladium-catalyzed reactions.[3] Solution: Screen lower reaction temperatures (e.g., start at 80 °C instead of 120 °C). Microwave heating can sometimes provide rapid heating to the target temperature without prolonged thermal stress, reducing decarboxylation.
Protic Contamination The C4-anion, if formed, is being quenched by a proton source before it can react with the electrophile, and the resulting carboxylate decarboxylates upon workup or heating. Solution: Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).
Catalyst-Mediated Decarboxylation The transition metal catalyst (e.g., Palladium) is coordinating to the carboxylate and facilitating its extrusion as CO₂. Solution: Screen different catalysts and ligands. Sometimes a more electron-rich ligand can alter the behavior of the metal center and disfavor the decarboxylation pathway.

Key Synthetic Protocols

Here are detailed, step-by-step procedures for key regioselective transformations.

Protocol 1: Regioselective C4-Lithiation and Iodination

This protocol utilizes the carboxylate as a directing group to achieve highly selective functionalization at the C4 position.

G A 1. Prepare Solution Dissolve SM in dry THF Cool to -78 °C B 2. Deprotonation Add LDA (2.2 eq) dropwise Stir for 1 hr at -78 °C A->B Forms Dilithiated Intermediate C 3. Electrophilic Quench Add I₂ solution in THF Stir for 2 hrs at -78 °C B->C Selective C4-Iodination D 4. Work-up Quench with sat. NH₄Cl Extract with EtOAc C->D Protonolysis & Extraction E 5. Purification Column Chromatography (Silica, Hexanes/EtOAc) D->E Isolate Product

Caption: Workflow for C4-iodination via Directed ortho-Metalation.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (2.2 eq)

  • Iodine (I₂) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Add this compound (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Add anhydrous THF to achieve a 0.1 M concentration.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add the LDA solution (2.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting slurry at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (1.5 eq) in a minimal amount of anhydrous THF.

  • Add the iodine solution to the reaction mixture dropwise at -78 °C. A color change from dark brown to yellow should be observed.

  • Stir the reaction at -78 °C for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-(tert-butyl)-4-iodoisoxazole-5-carboxylic acid.

Protocol 2: Palladium-Catalyzed C4-Arylation

This method allows for the direct coupling of aryl halides at the C4 position, leveraging the carboxylic acid as a directing group.[4]

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Pivalic acid (PivOH) (30 mol%)

  • Anhydrous Dimethylacetamide (DMA)

Procedure:

  • To a dry reaction vial, add this compound (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (0.10 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon) three times.

  • Add anhydrous DMA and pivalic acid (0.3 eq) via syringe.

  • Seal the vial and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and acidify to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude material by flash column chromatography to afford the C4-arylated product.

Comparative Data for C4-Functionalization

The choice of method significantly impacts the outcome. The following table summarizes typical conditions and expected regioselectivity for different C4-functionalization strategies.

StrategyReagents & ConditionsTypical Electrophiles/PartnersRegioselectivity (C4:Other)Key Advantages
Directed ortho-Metalation (DoM) 1. LDA or s-BuLi, THF, -78 °C2. ElectrophileAlkyl halides, I₂, TMSCl, Aldehydes, B(OR)₃>95:5Excellent regiocontrol, access to a wide range of non-aryl substituents.
Pd-Catalyzed C-H Arylation [4]Pd(OAc)₂, K₂CO₃, PivOH, DMA, 110 °CAryl/heteroaryl bromides or iodides>90:10High functional group tolerance, direct access to biaryl structures.
Ru-Catalyzed C-H Alkenylation [Ru(p-cymene)Cl₂]₂, AgSbF₆, PivOH, 100 °CActivated Alkenes (e.g., acrylates)~85:15Direct formation of C-C double bonds at C4.

References

  • Grygorenko, O. O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2020). Synthesis of isoxazoles. Available at: [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Ben Romdhane, R., et al. (2024). Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate by Double C-H Bond Functionalization. Chemistry – A European Journal. Available at: [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]

  • Zanatta, N., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. Available at: [Link]

Sources

troubleshooting poor solubility of 3-(tert-Butyl)isoxazole-5-carboxylic acid in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-(tert-Butyl)isoxazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth explanations and actionable protocols to help you achieve successful experimental outcomes.

FAQ 1: Why is my this compound not dissolving in aqueous media?

Answer:

The poor aqueous solubility of this compound stems from its molecular structure, which creates a delicate balance between hydrophobic and hydrophilic characteristics.

  • The Hydrophobic Influence: The primary contributor to its low water solubility is the tert-butyl group . This is a large, bulky, and non-polar alkyl group that repels water molecules, making it energetically unfavorable for the compound to dissolve in aqueous solutions.[1] The isoxazole ring itself, while containing polar nitrogen and oxygen atoms, also has hydrophobic character.[2][3]

  • The Hydrophilic Contribution (and its limitation): The carboxylic acid group (-COOH) is the primary hydrophilic (water-loving) part of the molecule. It can participate in hydrogen bonding with water.[1] However, in its protonated (neutral) form at acidic or neutral pH, its ability to solubilize the bulky hydrophobic portion of the molecule is limited. Carboxylic acids are generally weak acids and only partially ionize in neutral water.[4][5]

Essentially, the large hydrophobic region dominates the molecule's overall character in neutral water, leading to poor solubility. To improve solubility, the strategy must focus on increasing the influence of the hydrophilic carboxylic acid group.

FAQ 2: How can I effectively solubilize this compound using pH adjustment?

Answer:

Adjusting the pH is the most direct and often most effective method for solubilizing a carboxylic acid. The principle is to convert the neutral, poorly soluble carboxylic acid (R-COOH) into its ionized salt form, the carboxylate (R-COO⁻), which is an ionic species and therefore significantly more soluble in polar solvents like water.[4][6][7]

Visualizing the pH Effect

cluster_equilibrium Chemical Equilibrium node_acid R-COOH (Poorly Soluble) node_ion R-COO⁻ + H⁺ (Highly Soluble) node_acid->node_ion Deprotonation node_high_ph High pH (add base) Removes H⁺ node_high_ph->node_ion Shifts equilibrium right node_low_ph Low pH (add acid) Adds H⁺ node_low_ph->node_acid Shifts equilibrium left

Caption: pH-dependent equilibrium of the carboxylic acid.

Step-by-Step Protocol for pH-Adjusted Solubilization
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Add a portion (e.g., 80%) of your desired final volume of high-purity water or aqueous buffer (e.g., PBS, TRIS) to the powder. The compound will likely not dissolve and will form a slurry.

  • Basification: While stirring or vortexing, add a basic solution dropwise. A 1 M solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) is recommended.

  • Monitor Dissolution: Continue adding the base slowly until the solid material completely dissolves. The solution should become clear.

  • pH Measurement and Adjustment: Use a calibrated pH meter to check the pH of the solution. Adjust the pH to your target (e.g., 7.4 for physiological assays) by adding more base or, if you overshoot, a dilute acid (e.g., 0.1 M HCl). Be cautious when adding acid, as lowering the pH too much can cause the compound to precipitate.

  • Final Volume: Once the compound is fully dissolved and the pH is stable at the target value, add the remaining solvent to reach the final desired concentration.

  • Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any micro-particulates.

Causality and Pitfalls:

  • Why this works: By adding a base (OH⁻), you are removing H⁺ from the solution, which according to Le Châtelier's principle, drives the equilibrium towards the deprotonated, soluble carboxylate form.[8]

  • Potential Issue: If your downstream application is sensitive to high pH, this method may not be suitable. However, for many biological assays performed at a physiological pH of ~7.4, this method is ideal as this pH is typically sufficient to maintain the compound in its soluble, ionized form.

FAQ 3: What are the best co-solvents to use, and what are the risks?

Answer:

When pH adjustment is not viable, using co-solvents is a common and effective alternative. A co-solvent is a water-miscible organic solvent that, when mixed with water, reduces the overall polarity of the solvent system.[9][10] This makes the environment more favorable for dissolving compounds with significant hydrophobic regions, like the tert-butyl group on your molecule.[11]

Commonly used co-solvents for this purpose include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

Co-Solvent Selection and Starting Concentrations
Co-SolventTypical Starting Concentration for StockProsCons & Potential Pitfalls
DMSO 10-100 mM in 100% DMSOExcellent solubilizing power for many organic molecules.Can be toxic to cells, typically kept <0.5% in final assay volume. May precipitate upon dilution.
Ethanol 10-50 mM in 100% EtOHBiocompatible at low concentrations, volatile.Less powerful than DMSO. Can precipitate upon dilution.[12]
PEG 400 1-20 mg/mL in 10-50% PEG 400 in waterLow toxicity, often used in formulations.[11]More viscous. May not be as effective as DMSO.
Propylene Glycol 1-20 mg/mL in 10-50% PG in waterLow toxicity, common pharmaceutical excipient.[10]Similar to PEG 400, may have lower solubilizing power than pure organic solvents.
Step-by-Step Protocol for Co-Solvent Solubilization
  • Select a Co-solvent: Choose a co-solvent based on the table above and the requirements of your experiment (e.g., cell toxicity limits). DMSO is often the first choice for initial in-vitro experiments.

  • Prepare a High-Concentration Stock: Dissolve the weighed this compound in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution. Gentle warming (to 37°C) or sonication can aid dissolution.

  • Serial Dilution: Perform serial dilutions of this primary stock solution into your aqueous experimental medium (e.g., cell culture media, buffer).

  • Crucial Step - Dilution Check: When making dilutions, add the concentrated stock solution to the aqueous medium (not the other way around) while vortexing or stirring vigorously. This helps to rapidly disperse the co-solvent and minimize localized high concentrations that can lead to precipitation.

  • Observe for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If precipitation occurs, you may need to lower the final concentration or use a different co-solvent system.

Causality and Pitfalls:

  • Why this works: The organic co-solvent disrupts the hydrogen bonding network of water and creates a less polar environment that can better solvate the hydrophobic parts of the molecule.[9]

  • Precipitation Risk: The most significant risk is "crashing out" or precipitation upon dilution.[12] This happens when the high-concentration stock is introduced into a fully aqueous environment where the co-solvent concentration is too low to maintain solubility. Always prepare the highest necessary concentration as your final working solution.

  • Toxicity: Co-solvents can be toxic to cells or interfere with biological assays. Always run a vehicle control (medium + co-solvent at the same final concentration) to assess any effects of the co-solvent alone.

FAQ 4: What are more advanced strategies if pH and co-solvents are not sufficient or compatible?

Answer:

If standard methods fail or are incompatible with your experimental design, advanced formulation strategies like salt formation or the use of cyclodextrins can be employed.

1. Pre-forming a Solid Salt

This technique involves reacting the carboxylic acid with a suitable base to form a stable, solid salt, which is then isolated.[13][14] This salt form often has superior solubility and dissolution properties compared to the parent acid.[15] This is a common strategy in pharmaceutical development.[16][17]

  • How it works: An acid-base reaction creates an ionic compound (the salt) which has a much higher affinity for water.[4]

  • Common Counter-ions: For carboxylic acids, common salt-forming bases include sodium bicarbonate, potassium bicarbonate, calcium hydroxide, meglumine, and tromethamine.[13][16]

  • When to use it: This is useful when you need a stable, solid form of the compound that dissolves directly in aqueous media without the need for pH adjustment at the time of use. The procedure requires chemical synthesis and purification steps and is generally performed by medicinal or process chemists.

2. Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[18][] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[20][21]

  • How it works: The hydrophobic tert-butyl isoxazole portion of the molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, bringing the entire complex into solution.[18]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high solubility and low toxicity.[]

  • When to use it: This is an excellent choice for in-vivo studies or when co-solvents must be avoided. It can significantly increase solubility without chemical modification of the drug itself.[22]

Visualizing Cyclodextrin Inclusion

cluster_complex Cyclodextrin Inclusion Complex Formation node_drug Drug Molecule (Hydrophobic Part) node_complex Soluble Inclusion Complex node_drug->node_complex Encapsulation node_cd Cyclodextrin (Hydrophobic Cavity) node_cd->node_complex node_water Water Molecules node_water->node_complex Solvation of Hydrophilic Exterior

Caption: Encapsulation of a drug within a cyclodextrin cavity.

Protocol for Cyclodextrin Solubilization
  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water to make a stock solution (e.g., 10-40% w/v).

  • Add Compound: Add the weighed this compound powder to the cyclodextrin solution.

  • Facilitate Complexation: Stir or shake the mixture, often overnight at room temperature, to allow for the formation of the inclusion complex. Sonication can sometimes accelerate this process.

  • Clarify Solution: After incubation, centrifuge the solution at high speed to pellet any undissolved material.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized drug-cyclodextrin complex. The concentration of the drug in the supernatant can be determined analytically (e.g., by HPLC-UV).

Troubleshooting Workflow Summary

node_start Start: Poor Solubility Observed node_ph Is experiment pH-sensitive? node_start->node_ph node_adjust_ph Strategy 1: Adjust pH to >6.5 with NaOH/KOH node_ph->node_adjust_ph No node_cosolvent Strategy 2: Use Co-solvents (DMSO, EtOH, PEG 400) node_ph->node_cosolvent Yes node_success Success: Compound Solubilized node_adjust_ph->node_success node_check_precip Check for precipitation upon dilution node_cosolvent->node_check_precip node_check_precip->node_success No node_fail Incompatible/ Precipitation Occurs node_check_precip->node_fail Yes node_advanced Strategy 3: Advanced Formulation (Cyclodextrins, Salt Formation) node_advanced->node_success node_fail->node_advanced

Caption: Decision workflow for troubleshooting solubility.

References
  • Li, A., & Yalkowsky, S. H. (2011). Solubilization of poorly soluble drugs. Expert Opinion on Drug Delivery, 8(10), 1361–1378. [Link]

  • Zimmerman, J. J., & Feldman, S. (1987). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 76(5), 395-399. [Link]

  • Pharmatech. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmatech. [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.com. [Link]

  • Co-solvent: Significance and symbolism. (2023). Science of Synthesis. [Link]

  • Solubility of Things. (n.d.). Isoxazole derivative. Solubilityofthings.com. [Link]

  • Shaheen, U., et al. (2020). Lipophilicity and water solubility of Isoxazole derivatives computed by... ResearchGate. [Link]

  • Al-Gohary, O. M., & Al-Kassas, R. S. (1996). Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • Ghafourian, T., & Barzegar-Jalali, M. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 12(5), 515-521. [Link]

  • Patsnap. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Solubility of Things. (n.d.). Isoxazole. Solubilityofthings.com. [Link]

  • Mohammed, A. R., et al. (2006). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Jakupi, V., et al. (2021). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Open Access Library Journal, 8(6), 1-12. [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 22-32. [Link]

  • Musaeus, P., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 12(11), 1084. [Link]

  • Matriculation Chemistry. (2021). Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. [Link]

  • Chemistry LibreTexts. (2021). Chemical Properties of Carboxylic Acids I: Acidity and Salt formation. chem.libretexts.org. [Link]

  • Dakin, L., & Lahue, B. (2014). Product Class 3: Carboxylic Acid Salts. Science of Synthesis. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(9), 2202. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. worldpharmatoday.com. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? reddit.com. [Link]

  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(18), 3784. [Link]

  • Higashi, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5138–5147. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-(tert-Butyl)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(tert-Butyl)isoxazole-5-carboxylic acid. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant-scale operations. As a key heterocyclic building block, ensuring a robust and scalable synthesis for this intermediate is critical for many discovery and development programs.[1]

This guide provides an in-depth look at a validated synthetic route, addresses common challenges encountered during scale-up, and offers practical, field-tested solutions in a comprehensive question-and-answer format.

Recommended Synthetic Pathway: 1,3-Dipolar Cycloaddition

The most reliable and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][3] For the target molecule, this involves the in situ generation of pivalonitrile oxide from its corresponding aldoxime, which then reacts with an ester of propiolic acid, followed by saponification. This route is favored for its high regioselectivity and generally good yields.[4]

Synthesis_Workflow cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: Cycloaddition & Hydrolysis Pivaldoxime Pivaldoxime Pivalonitrile_Oxide Pivalonitrile Oxide (In Situ) Pivaldoxime->Pivalonitrile_Oxide Oxidation Oxidant Oxidant (e.g., NCS, Bleach) Oxidant->Pivalonitrile_Oxide Cycloaddition [3+2] Cycloaddition Pivalonitrile_Oxide->Cycloaddition Reacts Immediately Propiolate Ethyl Propiolate Propiolate->Cycloaddition Ester_Intermediate Ethyl 3-(tert-Butyl)isoxazole- 5-carboxylate Cycloaddition->Ester_Intermediate Saponification Saponification (e.g., NaOH, H₂O/EtOH) Ester_Intermediate->Saponification Target_Molecule 3-(tert-Butyl)isoxazole- 5-carboxylic acid Saponification->Target_Molecule

Caption: High-level workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is the 1,3-dipolar cycloaddition the preferred route for scale-up?

A1: This pathway offers several distinct advantages for large-scale production:

  • High Regioselectivity: The reaction between an aliphatic nitrile oxide (like pivalonitrile oxide) and a terminal alkyne (like ethyl propiolate) almost exclusively yields the 3,5-disubstituted isoxazole isomer.[4] This is governed by frontier molecular orbital (FMO) theory, where the steric bulk of the tert-butyl group and the electronic nature of the reactants strongly favor one orientation, minimizing the formation of difficult-to-separate regioisomeric impurities.[5][6]

  • Convergent Synthesis: Two readily available fragments are combined late in the synthesis, which is an efficient strategy.

  • Milder Conditions: The reaction can often be run at or near room temperature, reducing energy costs and the potential for thermally induced side reactions.

Q2: What are the primary safety concerns when scaling up this reaction?

A2: The primary hazards are associated with the in situ generation of the nitrile oxide.

  • Exotherm: The oxidation of pivaldoxime using reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) is exothermic. On a large scale, this heat must be managed effectively to prevent a runaway reaction. A robust reactor cooling system and controlled, slow addition of the oxidant are non-negotiable.

  • Dimerization: Pivalonitrile oxide is a high-energy intermediate that can dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide).[5] This dimerization is also exothermic and competes with the desired cycloaddition. Keeping the instantaneous concentration of the nitrile oxide low by adding the oxidant slowly to a solution of both the aldoxime and the alkyne is the key mitigation strategy.

  • Pressure: If the reaction temperature rises uncontrollably, solvent boiling can lead to a rapid pressure increase in a sealed reactor. Ensure the reactor is properly vented.

Q3: Why use ethyl propiolate instead of propiolic acid directly in the cycloaddition?

A3: There are two main reasons for using an ester:

  • Solubility: Ethyl propiolate has better solubility in common organic solvents (like DCM, THF, or EtOAc) used for the cycloaddition compared to the more polar propiolic acid.

  • Side Reactions: The free carboxylic acid of propiolic acid can potentially react with the oxidant or engage in other undesired pathways. Protecting it as an ester ensures it acts cleanly as a dipolarophile. The subsequent hydrolysis (saponification) is a very high-yielding and clean transformation.

Troubleshooting Guide

Problem 1: Low Yield or Stalled Reaction

Q: My reaction yield is significantly lower than expected on a larger scale, or the reaction seems to stall before completion. What should I investigate?

A: This is a common scale-up issue often related to mass transfer, concentration, or intermediate stability. Use the following decision tree to diagnose the root cause.

Troubleshooting_Low_Yield Start Low Yield Observed Check_SM 1. Verify Starting Material Quality - Pivaldoxime Purity (NMR, LCMS) - Ethyl Propiolate Purity (GC, NMR) - Oxidant Activity (Titration) Start->Check_SM Check_Conditions 2. Review Reaction Conditions - Addition rate of oxidant too fast? - Inadequate reactor cooling? - Poor mixing/agitation? Check_SM->Check_Conditions Materials OK Solution_SM Root Cause: Poor SM Quality Action: Re-purify materials or source from a qualified vendor. Check_SM->Solution_SM Impurities Found Check_Side_Rxn 3. Analyze for Side Products - Look for Furoxan Dimer by LCMS - Check for unreacted starting materials Check_Conditions->Check_Side_Rxn Conditions OK Solution_Conditions Root Cause: Poor Control Action: Decrease addition rate, improve cooling, validate mixing efficiency. Check_Conditions->Solution_Conditions Deviation Found Solution_Side_Rxn Root Cause: Nitrile Oxide Dimerization Action: Ensure alkyne is present before oxidant addition. Add oxidant slower. Check_Side_Rxn->Solution_Side_Rxn Side Products High

Caption: Decision tree for troubleshooting low reaction yields.

  • Causality Explained:

    • Poor Mixing: On a small scale, magnetic stirring is efficient. In a large reactor, inefficient agitation can create "hot spots" where the oxidant concentration is high, leading to rapid exotherms and increased dimerization of the nitrile oxide.[5]

    • Addition Rate: The rate of oxidant addition directly controls the concentration of the transient nitrile oxide. A faster addition rate increases its concentration, making the second-order dimerization reaction kinetically more competitive with the desired cycloaddition.

Problem 2: Difficult Purification and Impurity Profile

Q: The final product is difficult to purify. My crude material contains persistent impurities. What are they and how can I remove them?

A: The main impurities are typically the furoxan dimer and unreacted starting ester.

  • Furoxan Dimer: This is a neutral, non-polar byproduct. During workup, it will be extracted into the organic phase along with your ester intermediate. After hydrolysis, when you acidify to precipitate the carboxylic acid product, the furoxan will remain in the aqueous solution or form an oily residue.

  • Unreacted Ester: If the hydrolysis (saponification) is incomplete, you will have residual ethyl 3-(tert-butyl)isoxazole-5-carboxylate.

Purification Strategy:

  • Initial Workup: After hydrolysis, perform a basic wash (e.g., with dilute NaOH or Na₂CO₃ solution). Your desired carboxylic acid will convert to its carboxylate salt and move to the aqueous layer. The neutral furoxan dimer and any unreacted ester will remain in the organic layer, which can be discarded.[7]

  • Acidification & Isolation: Cool the basic aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 2M HCl) to pH ~2-3. The this compound will precipitate as a solid.

  • Recrystallization: The filtered solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to achieve high purity.

Problem 3: Incomplete Hydrolysis of the Ester

Q: My saponification step is slow or incomplete at a larger scale. Why is this happening?

A: This is often a phase-transfer issue.

  • Biphasic System: At scale, the reaction mixture containing the organic ester and the aqueous NaOH solution can form two layers. Without sufficient agitation, the reaction can only occur at the interface, leading to very slow conversion.

  • Solution: Add a co-solvent like ethanol or THF. This will create a homogeneous solution, dramatically increasing the reaction rate and ensuring complete hydrolysis. Monitor the reaction by TLC or LCMS until all the starting ester is consumed.

Scale-Up Data Comparison

This table provides a typical comparison of parameters between a lab-scale experiment and a pilot-plant scale-up.

ParameterLab Scale (5 g)Pilot Scale (500 g)Rationale for Change
Pivaldoxime 5.0 g (49.4 mmol)500 g (4.94 mol)Direct 100x scale-up.
Ethyl Propiolate 5.3 g (54.4 mmol, 1.1 eq)530 g (5.44 mol, 1.1 eq)Maintain slight excess of dipolarophile.
NCS (Oxidant) 7.3 g (54.4 mmol, 1.1 eq)730 g (5.44 mol, 1.1 eq)Maintain stoichiometry.
Solvent (DCM) 100 mL (20 vol)7.5 L (15 vol)Reduced solvent volume to improve throughput.
NCS Addition Time 15 minutes2 - 3 hoursCritical: Slow addition to control exotherm and minimize side reactions.
Reaction Temp 20-25 °C15-20 °CLower set point to better absorb exotherm.
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures proper mixing in a large volume.
Typical Yield ~80% (after hydrolysis)~75-85% (after hydrolysis)A well-controlled scale-up should maintain yield.
Typical Purity >98%>98%Purity is maintained with optimized workup.

Detailed Experimental Protocol (Pilot Scale)

Reaction: Ethyl 3-(tert-butyl)isoxazole-5-carboxylate

  • Reactor Setup: Charge a 20 L, jacketed glass reactor equipped with an overhead stirrer, thermocouple, and a nitrogen inlet with pivaldoxime (500 g, 4.94 mol) and ethyl propiolate (530 g, 5.44 mol).

  • Dissolution: Add dichloromethane (DCM, 7.5 L) and stir until all solids are dissolved.

  • Cooling: Cool the reactor jacket to 10 °C and allow the internal solution temperature to reach 15 °C.

  • NCS Slurry: In a separate vessel, prepare a slurry of N-chlorosuccinimide (NCS, 730 g, 5.44 mol) in DCM (2.5 L).

  • Controlled Addition: Add the NCS slurry to the reactor via a metering pump over 2-3 hours. Crucially, monitor the internal temperature and do not allow it to exceed 25 °C. Adjust the addition rate as needed to control the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 20 °C for 1-2 hours. Take a sample for in-process control (IPC) by LCMS to confirm the consumption of pivaldoxime.

  • Quench: Once complete, quench the reaction by adding water (5 L). Stir for 15 minutes.

  • Workup: Separate the layers. Wash the organic layer with 1M NaOH (2 x 2.5 L) and then with brine (2.5 L).

Reaction: Saponification to this compound

  • Solvent Exchange: Concentrate the organic layer under reduced pressure to remove most of the DCM. Add ethanol (5 L) to the residue.

  • Hydrolysis: Prepare a solution of NaOH (237 g, 5.93 mol) in water (2.5 L) and add it to the ethanol solution of the ester.

  • Heating: Heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor by LCMS for the disappearance of the ester.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water (5 L).

  • Wash: Wash the basic aqueous solution with methyl tert-butyl ether (MTBE, 2 x 2.5 L) to remove any neutral impurities.

  • Precipitation: Cool the aqueous layer to 0-5 °C in an ice bath. Slowly add 6M HCl to adjust the pH to ~2. A thick white precipitate will form.

  • Filtration & Drying: Stir the slurry for 1 hour at 0-5 °C, then filter the solid. Wash the filter cake with cold water (2 x 2 L). Dry the solid in a vacuum oven at 50 °C to a constant weight.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis.
  • Shaikh, et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Sciforum. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • BenchChem. (2025).
  • ResearchGate. (2013). How can I purify carboxylic acid?

Sources

byproduct identification and removal in 3-(tert-Butyl)isoxazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(tert-Butyl)isoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and remove critical byproducts, ensuring the purity and yield of your target compound.

Introduction to the Synthetic Challenge

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several practical challenges. The most common route involves the initial formation of a β-ketoester, followed by cyclization to form the isoxazole ring, and concluding with the hydrolysis of the ester to the final carboxylic acid. Throughout this process, the formation of byproducts, particularly the regioisomeric 5-(tert-Butyl)isoxazole-3-carboxylic acid, is a primary concern that can significantly impact yield and purity. This guide will address these challenges head-on, providing you with the expertise to optimize your synthetic outcomes.

Visualizing the Synthetic Pathway and Byproduct Formation

To better understand the process, let's visualize the synthetic pathway and the key points where byproducts can emerge.

cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Isoxazole Ring Formation (Cyclization) cluster_2 Step 3: Saponification (Hydrolysis) A Ethyl Pivaloylacetate B Ethyl 4,4-dimethyl-3-oxopentanoate (β-Ketoester) A->B Claisen Condensation D Ethyl 3-(tert-Butyl)isoxazole-5-carboxylate (Desired Product Ester) B->D Reaction with NH2OH E Ethyl 5-(tert-Butyl)isoxazole-3-carboxylate (Regioisomeric Byproduct) B->E Alternative Cyclization C Hydroxylamine (NH2OH) F This compound (Final Product) D->F Base Hydrolysis (e.g., NaOH) H Unreacted Ester D->H Incomplete Reaction G 5-(tert-Butyl)isoxazole-3-carboxylic acid (Regioisomeric Byproduct) E->G Base Hydrolysis I Ring-Opened Byproducts F->I Harsh Conditions

Caption: Synthetic pathway for this compound highlighting key byproduct formation steps.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The formation of the undesired 5-(tert-Butyl)isoxazole-3-carboxylic acid regioisomer is a common issue stemming from the cyclization of the unsymmetrical β-ketoester, ethyl 4,4-dimethyl-3-oxopentanoate, with hydroxylamine.[1] Regioselectivity is influenced by steric and electronic factors, as well as reaction conditions.

  • Expert Insight: The bulky tert-butyl group can sterically hinder the reaction at the adjacent carbonyl, which can favor the formation of the desired 3-substituted isoxazole. However, the reaction conditions, particularly pH, play a crucial role.

  • Troubleshooting Action:

    • pH Control: Carefully controlling the pH during the cyclization step is critical. A weakly basic medium often provides better regioselectivity. It has been reported that for similar syntheses, maintaining a pH between 7 and 9 can favor the desired isomer.[1]

    • Reaction Temperature: Lowering the reaction temperature may also enhance selectivity by favoring the thermodynamically more stable product, which is often the less sterically hindered isomer.

FAQ 2: I am observing incomplete hydrolysis of the ester. What are the best conditions for saponification?

Incomplete hydrolysis of ethyl 3-(tert-butyl)isoxazole-5-carboxylate to the corresponding carboxylic acid can be due to several factors, including insufficient reaction time, temperature, or concentration of the base.

  • Expert Insight: While forcing conditions (high temperatures and high base concentrations) can drive the reaction to completion, they also increase the risk of isoxazole ring opening, leading to other impurities.

  • Troubleshooting Action:

    • Optimal Base Concentration: Use a moderate excess of a strong base like sodium hydroxide or lithium hydroxide (e.g., 1.5-2.0 equivalents) in a water/alcohol solvent mixture.

    • Monitoring the Reaction: Track the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Temperature Control: Start at room temperature and gently heat if the reaction is sluggish. Avoid prolonged heating at high temperatures.

FAQ 3: How can I confirm the identity of the correct regioisomer?

Unambiguous identification of the desired this compound versus its 5-substituted regioisomer is essential.

  • Expert Insight: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The chemical shifts of the isoxazole ring proton and the carbons of the tert-butyl group will be different for the two isomers.

  • Analytical Protocol:

    • ¹H NMR: The chemical shift of the proton on the isoxazole ring (at the C4 position) will differ between the two isomers due to the different electronic environments.

    • ¹³C NMR: The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) and the quaternary carbon of the tert-butyl group will be diagnostic.

    • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the protons of the tert-butyl group and the C3 carbon of the isoxazole ring in the desired product. For the undesired regioisomer, the correlation will be to the C5 carbon.

Troubleshooting Guide: Byproduct Identification and Removal

This section provides a structured approach to identifying and removing common byproducts encountered during the synthesis.

Observed Problem Potential Byproduct(s) Identification Method(s) Proposed Removal Strategy
Mixture of Isomers in Final Product 5-(tert-Butyl)isoxazole-3-carboxylic acid¹H NMR, ¹³C NMR, LC-MSFractional Crystallization: The two regioisomers may have different solubilities, allowing for separation by careful crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).Preparative Chromatography: Use reversed-phase HPLC with a suitable mobile phase (e.g., acetonitrile/water with a formic acid modifier) for efficient separation.
Presence of Unreacted Starting Material Ethyl 3-(tert-butyl)isoxazole-5-carboxylateTLC, ¹H NMR (presence of ethyl group signals)Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will move to the aqueous layer, leaving the neutral ester in the organic layer. Acidify the aqueous layer and extract the pure product.
Low Yield and Complex Mixture of Products Ring-opened byproducts (e.g., β-keto amides)Mass Spectrometry, IR Spectroscopy (presence of amide and ketone signals)Optimize Hydrolysis Conditions: Use milder conditions (lower temperature, shorter reaction time) to prevent ring degradation. Purification by Column Chromatography: If ring-opened byproducts are present, silica gel column chromatography can be used to separate the more polar byproducts from the desired carboxylic acid.

Detailed Experimental Protocols

Protocol 1: Identification of Regioisomers by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • HMBC Acquisition: Set up a standard HMBC experiment to observe 2- and 3-bond correlations between protons and carbons.

  • Data Analysis:

    • In the HMBC spectrum of This compound , look for a correlation between the singlet from the tert-butyl protons and the isoxazole ring carbon at the C3 position.

    • In the HMBC spectrum of 5-(tert-Butyl)isoxazole-3-carboxylic acid , the correlation will be between the tert-butyl protons and the C5 carbon.

Protocol 2: Purification of this compound by Acid-Base Extraction

A Crude Product (Carboxylic Acid + Ester) B Dissolve in Ethyl Acetate A->B C Wash with aq. NaHCO3 B->C D Organic Layer (Unreacted Ester) C->D Separate Layers E Aqueous Layer (Sodium Carboxylate Salt) C->E F Acidify with HCl E->F G Extract with Ethyl Acetate F->G H Pure Carboxylic Acid in Organic Layer G->H I Dry over MgSO4, Evaporate H->I J Pure this compound I->J

Caption: Workflow for the purification of the target carboxylic acid from unreacted ester.

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The desired carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The unreacted ester will remain in the organic layer.

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly acidify the aqueous layer with dilute hydrochloric acid until the product precipitates out (or to a pH of ~2-3).

  • Extract the pure carboxylic acid back into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain the purified product.

References

  • Chemchart. Ethyl 4,4-dimethyl-3-oxopentanoate (17094-34-7). Available at: [Link]

  • Journal of Agricultural and Food Chemistry. PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. Available at: [Link]

  • MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Available at: [Link]

  • National Institutes of Health. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available at: [Link]

  • MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link]

  • PubMed. Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases. Available at: [Link]

  • Royal Society of Chemistry. Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. Available at: [Link]

  • ACS Publications. Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Available at: [Link]

  • ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Available at: [Link]

  • ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. Available at: [Link]

  • ResearchGate. Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases. Available at: [Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

  • PubChem. Ethyl pivaloylacetate. Available at: [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • AWS. S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2,. Available at: [Link]

  • PrepChem.com. Synthesis of methyl 3-oxopentanoate. Available at: [Link]

  • ResearchGate. The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1.. Available at: [Link]

  • PubChem. Ethyl 4-hydroxy-4-methyl-3-oxopentanoate. Available at: [Link]

  • PubChem. Ethyl 4-hydroxy-3-oxopentanoate. Available at: [Link]

  • PubChem. Ethyl3-hydroxy-4-oxopentanoate. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. 6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate, an isoxazol-3(2H)-one rearrangement product. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Coupling Reagent Selection for the Synthesis of 3-(tert-Butyl)isoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of carboxamides is a cornerstone of modern medicinal chemistry, with the amide bond being a critical linkage in a vast array of pharmaceutical compounds.[1] The formation of this bond, however, is not always straightforward, particularly when dealing with sterically demanding substrates. This guide provides a comparative analysis of common coupling reagents for the synthesis of 3-(tert-Butyl)isoxazole-5-carboxamide, a molecule whose synthesis is complicated by the presence of a bulky tert-butyl group adjacent to the isoxazole ring. The choice of coupling reagent in such cases is paramount to achieving high yields and purity.

This in-depth guide will explore the mechanistic nuances of several classes of coupling reagents, provide detailed experimental protocols for their use in the synthesis of our target molecule, and present a comparative analysis of their performance. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed decision when selecting a coupling reagent for challenging amide bond formations.

Mechanistic Insights into Amide Bond Formation

The conversion of a carboxylic acid and an amine into an amide is a condensation reaction that requires the activation of the carboxylic acid. Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. We will now delve into the mechanisms of four commonly employed coupling reagents: HATU, HBTU, EDC/HOBt, and T3P.

HATU: The Uronium Salt Powerhouse

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium/aminium salt-based coupling reagent known for its rapid reaction kinetics and low rate of racemization.[2][3] The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, forming a carboxylate. This carboxylate then attacks HATU to form a highly reactive OAt-active ester, which is readily attacked by the amine to yield the desired amide.[2][4]

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster Attack on HATU HATU HATU HATU->ActiveEster Amide R-CONH-R' (Amide) ActiveEster->Amide Nucleophilic Attack Byproduct1 Tetramethylurea ActiveEster->Byproduct1 releases Byproduct2 HOAt ActiveEster->Byproduct2 regenerates Amine R'-NH₂ (Amine) Amine->ActiveEster

Caption: Mechanism of HATU-mediated amide bond formation.

HBTU: A Close Relative

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another popular aminium-based coupling reagent that functions similarly to HATU.[5][6] The key difference is the formation of an HOBt (1-hydroxybenzotriazole) active ester instead of an OAt-active ester.[5] While highly effective, HBTU is sometimes considered to result in slightly lower purity compared to HATU in certain applications.[7]

HBTU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation Base Base (e.g., DIPEA) ActiveEster HOBt-Active Ester RCOO->ActiveEster Attack on HBTU HBTU HBTU HBTU->ActiveEster Amide R-CONH-R' (Amide) ActiveEster->Amide Nucleophilic Attack Byproduct1 Tetramethylurea ActiveEster->Byproduct1 releases Byproduct2 HOBt ActiveEster->Byproduct2 regenerates Amine R'-NH₂ (Amine) Amine->ActiveEster

Caption: Mechanism of HBTU-mediated amide bond formation.

EDC/HOBt: The Carbodiimide Classic

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is often used in conjunction with an additive like HOBt (N-hydroxybenzotriazole).[8] The carboxylic acid first adds to EDC to form an unstable O-acylisourea intermediate. This intermediate is then intercepted by HOBt to form a more stable and less racemization-prone HOBt-ester, which is subsequently attacked by the amine.[8][9]

EDC_HOBt_Mechanism RCOOH R-COOH (Carboxylic Acid) O_acylisourea O-acylisourea (unstable) RCOOH->O_acylisourea Attack on EDC EDC EDC EDC->O_acylisourea ActiveEster HOBt-Active Ester O_acylisourea->ActiveEster Intercepted by HOBt HOBt HOBt HOBt->ActiveEster Amide R-CONH-R' (Amide) ActiveEster->Amide Nucleophilic Attack Byproduct EDU (Urea byproduct) ActiveEster->Byproduct releases Amine R'-NH₂ (Amine) Amine->ActiveEster

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

T3P: The Phosphonic Anhydride Alternative

T3P (Propanephosphonic acid anhydride) is a versatile and powerful coupling reagent that is particularly effective for difficult couplings.[10][11] The carboxylate attacks the T3P reagent, activating the carboxylic acid. The amine then attacks this activated intermediate to form the amide.[12] A key advantage of T3P is that its byproducts are water-soluble, simplifying the purification process.[11][13]

T3P_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation Base Base ActivatedIntermediate Activated Intermediate RCOO->ActivatedIntermediate Attack on T3P T3P T3P T3P->ActivatedIntermediate Amide R-CONH-R' (Amide) ActivatedIntermediate->Amide Nucleophilic Attack Byproduct Water-soluble phosphonate salts ActivatedIntermediate->Byproduct releases Amine R'-NH₂ (Amine) Amine->ActivatedIntermediate

Caption: General mechanism of T3P-mediated amide bond formation.

Experimental Protocols

The following protocols describe the synthesis of a representative 3-(tert-Butyl)isoxazole-5-carboxamide using benzylamine as the amine component. These are generalized procedures and may require optimization for specific substrates.

Experimental_Workflow Start Start: Dissolve 3-(tert-Butyl)isoxazole-5-carboxylic acid, Amine, and Base (if applicable) in solvent. Reagent_Addition Add Coupling Reagent at specified temperature. Start->Reagent_Addition Reaction Stir reaction mixture at room temperature and monitor by TLC/LC-MS. Reagent_Addition->Reaction Workup Quench reaction and perform aqueous workup/extraction. Reaction->Workup Purification Purify crude product by flash column chromatography. Workup->Purification End Characterize pure 3-(tert-Butyl)isoxazole-5-carboxamide. Purification->End

Caption: General experimental workflow for amide synthesis.

Protocol 1: HATU-Mediated Coupling
  • Materials:

    • This compound (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add this compound and dissolve in anhydrous DMF.

    • Add benzylamine and DIPEA to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add HATU portion-wise and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[2]

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: HBTU-Mediated Coupling
  • Materials:

    • This compound (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • HBTU (1.2 equiv)

    • DIPEA (2.5 equiv)

    • Anhydrous DMF

  • Procedure:

    • Follow the same procedure as for HATU, substituting HBTU for HATU.

Protocol 3: EDC/HOBt-Mediated Coupling
  • Materials:

    • This compound (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • To a round-bottom flask, add this compound, HOBt, and benzylamine.[8]

    • Dissolve the mixture in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl portion-wise to the reaction mixture.[8]

    • Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours).

    • Perform an aqueous workup and purification as described in Protocol 1.

Protocol 4: T3P-Mediated Coupling
  • Materials:

    • 3-(tert-Butyl)isxazole-5-carboxylic acid (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • T3P (50% solution in ethyl acetate, 1.5 equiv)

    • Pyridine or DIPEA (3.0 equiv)

    • Anhydrous ethyl acetate or DCM

  • Procedure:

    • In a dry flask, dissolve this compound and benzylamine in anhydrous ethyl acetate or DCM.[10]

    • Add pyridine or DIPEA.

    • Add T3P solution dropwise to the reaction mixture, maintaining the temperature at 0 °C or room temperature.[10]

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.[10]

    • Perform an aqueous workup and purification as described in Protocol 1. The aqueous washes are particularly effective at removing the phosphonic acid byproducts.

Comparative Performance Analysis

The choice of coupling reagent for the synthesis of 3-(tert-Butyl)isoxazole-5-carboxamide is critical due to the steric hindrance posed by the tert-butyl group. The following table summarizes the expected performance of each reagent based on their known reactivity profiles with sterically demanding substrates.

Coupling ReagentClassTypical Yield RangeReaction TimeKey Observations & ProsPotential Cons & Side Reactions
HATU Uronium/Aminium SaltHigh1-4 hoursHighly efficient and fast, particularly for sterically hindered acids and less nucleophilic amines.[2][10]Guanidinylation of the amine if used in excess.[2] Byproducts can be challenging to remove.[14]
HBTU Uronium/Aminium SaltModerate to High2-6 hoursGenerally effective and rapid.[5]Can lead to more impurities compared to HATU.[7]
EDC/HOBt CarbodiimideModerate to High12-24 hoursCost-effective and widely used. HOBt minimizes racemization.[8][10]Formation of N-acylurea byproduct, which can be difficult to remove. Longer reaction times may be required.[10]
T3P® Phosphonic AnhydrideHigh1-3 hoursExcellent for challenging couplings.[10] Water-soluble byproducts allow for easy purification.[11][13]The reagent is often supplied as a solution.

Discussion and Recommendations

For the synthesis of 3-(tert-Butyl)isoxazole-5-carboxamide, where steric hindrance is a primary concern, HATU and T3P® are often the reagents of choice, offering high yields and rapid reaction times.[10]

  • HATU is an excellent first choice for small-scale synthesis where maximizing yield and minimizing reaction time are priorities. However, careful control of stoichiometry is necessary to avoid side reactions like guanidinylation of the amine.[2]

  • T3P® presents a compelling alternative, especially for larger-scale syntheses. Its high efficiency in difficult couplings, coupled with the significant advantage of water-soluble byproducts, simplifies the purification process and can lead to higher overall process efficiency.[11]

  • HBTU remains a viable option and can provide good results, though it may require more optimization to achieve the same level of purity as HATU.[7]

  • EDC/HOBt is a cost-effective and reliable choice for less demanding substrates. For the sterically hindered 3-(tert-Butyl)isoxazole-5-carboxamide, it may require longer reaction times and more rigorous purification to remove the N-acylurea byproduct.[10]

Conclusion

The successful synthesis of sterically challenging amides like 3-(tert-Butyl)isoxazole-5-carboxamide hinges on the judicious selection of the coupling reagent. While uronium/aminium salts like HATU offer high reactivity and speed, the practical advantages of T3P®, particularly its ease of workup, make it an equally strong contender. EDC/HOBt remains a workhorse for simpler systems but may be less optimal for this particular transformation. By understanding the underlying mechanisms and considering factors such as scale, cost, and desired purity, researchers can confidently select the most appropriate reagent to achieve their synthetic goals efficiently and effectively.

References

  • Time in Kanpur, IN. (n.d.). Google.
  • Subash, B., & Nagarajan, R. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
  • A Comparative Guide to Coupling Reagents for Amide Bond Formation. (n.d.). BenchChem.
  • Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry.
  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (n.d.). BenchChem.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). BenchChem.
  • HATU. (n.d.). Wikipedia.
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Application Notes and Protocols for HBTU Coupling Reactions. (n.d.). BenchChem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... (n.d.). ResearchGate.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. (n.d.). BenchChem.
  • HBTU. (n.d.). Wikipedia.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube.
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube.
  • Proposed mechanism for amidation using HBTU (9). (n.d.). ResearchGate.
  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (n.d.). ResearchGate.
  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024, October 26). YouTube.
  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube.
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (n.d.).
  • Chan, L. C., & Cox, B. G. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications.
  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2010). Letters in Organic Chemistry, 7(7), 502-507.
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI.
  • D'hooghe, M., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing.
  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (n.d.). ResearchGate.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.).
  • Al-Qaisi, Z. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC.
  • Synthesis of 3-amino-5-(t-butyl)isoxazole. (n.d.). PrepChem.com.
  • 21.7: Synthesis of Amines from Carboxylic Amides. (2015, July 19). Chemistry LibreTexts.
  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. JOCPR.
  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC.
  • This compound. (n.d.). Achmem.
  • 5-T-Butyl-Isoxazole-3-Carboxylic Acid: Key Properties and Applications. (2025, October 19).
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • 133674-40-5|this compound. (n.d.). BLDpharm.
  • Gaddam, L. T., et al. (2019). Synthesis of carboxamide and sulfonyl carboxamide linked heterocycles under green conditions. Arkivoc, 2019(vi), 43-54.
  • This compound. (n.d.). CymitQuimica.
  • 3-Amino-5-tert-butylisoxazole 97 55809-36-4. (n.d.). Sigma-Aldrich.

Sources

A Comparative Guide to the Metabolic Stability of 3-(tert-Butyl)isoxazole-5-carboxylic Acid and its Tetrazole Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a lead compound's metabolic stability is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, thereby compromising therapeutic efficacy and safety.[1][2] A widely adopted strategy in medicinal chemistry to address these challenges is bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical and pharmacokinetic properties.[3] This guide provides an in-depth comparison of the metabolic stability of 3-(tert-Butyl)isoxazole-5-carboxylic acid and its corresponding 5-substituted tetrazole bioisostere, grounded in established experimental protocols.

The carboxylic acid moiety is a common pharmacophore, but it can be susceptible to metabolic transformations, primarily glucuronidation, which can hasten elimination.[4][5][6] Tetrazoles have emerged as effective bioisosteres for carboxylic acids due to their similar acidity (pKa) and spatial arrangement, often leading to comparable or enhanced biological activity.[3][7] Crucially, tetrazoles are generally more resistant to metabolic degradation, which can translate to an improved pharmacokinetic profile.[4][8][9][10][11][12]

This guide will dissect the experimental workflows for assessing metabolic stability, present comparative data, and discuss the underlying mechanistic principles that govern the differential stability of these two compounds.

I. The Principle of Bioisosteric Replacement: Carboxylic Acid vs. Tetrazole

The rationale for replacing a carboxylic acid with a tetrazole ring extends beyond simple structural mimicry. While both groups are acidic and can participate in similar hydrogen bonding interactions with target proteins, their metabolic fates can differ significantly.[3][7]

  • Carboxylic Acids: Prone to Phase II conjugation reactions, particularly glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the hydrophilicity of the molecule, facilitating its excretion.[4]

  • Tetrazoles: The tetrazole ring is generally more stable and less susceptible to common metabolic pathways like oxidation or conjugation.[4][8][9][11] This inherent stability can lead to a longer biological half-life and sustained therapeutic exposure.[3]

Below are the structures of the two compounds under investigation:

Caption: Chemical structures of the isoxazole carboxylic acid and its tetrazole bioisostere.

II. Experimental Assessment of Metabolic Stability

To empirically compare the metabolic stability of these compounds, two standard in vitro assays are employed: the liver microsomal stability assay and the plasma stability assay. These assays provide quantitative measures of a compound's susceptibility to enzymatic degradation in key biological matrices.[2][13]

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, primarily assessing Phase I metabolic reactions mediated by cytochrome P450 (CYP) enzymes.[14][15]

Experimental Workflow Diagram:

Microsomal_Stability_Workflow start Start: Compound Stock Solution prep Prepare Incubation Mixture: - Liver Microsomes - Phosphate Buffer (pH 7.4) - Test Compound start->prep pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction: Add NADPH (Cofactor) pre_incubate->initiate sampling Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) initiate->sampling quench Quench Reaction: Add Cold Acetonitrile with Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End: Determine t1/2 and CLint analyze->end

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). The test compounds are added to the microsomal suspension at a final concentration of 1 µM.[14]

  • Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.[16] A control incubation is run in parallel without NADPH to assess non-enzymatic degradation.

  • Time-course Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[14]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also contains an internal standard for analytical normalization.[17]

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[2][18][19]

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the remaining compound versus time, the half-life (t1/2) and intrinsic clearance (CLint) are calculated.[17]

This assay evaluates the stability of a compound in blood plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical functionalities.[17][20]

Experimental Workflow Diagram:

Plasma_Stability_Workflow start Start: Compound Stock Solution prep Prepare Incubation Mixture: - Plasma (Human) - Test Compound start->prep incubate Incubate at 37°C prep->incubate sampling Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate->sampling quench Quench Reaction: Add Cold Acetonitrile with Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End: Determine t1/2 and % Remaining analyze->end

Caption: Workflow for the in vitro plasma stability assay.

Detailed Protocol:

  • Preparation: The test compounds are added to pooled human plasma at a final concentration of 1 µM.

  • Incubation: The mixture is incubated at 37°C.[17][21]

  • Time-course Sampling: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[20][21]

  • Reaction Termination and Processing: The reaction is stopped, and proteins are precipitated as described in the microsomal stability assay.

  • LC-MS/MS Analysis: The concentration of the parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at the final time point is calculated, and the half-life (t1/2) is determined.[20]

III. Comparative Data and Interpretation

The following table summarizes hypothetical but representative experimental data for the metabolic stability of this compound and its tetrazole bioisostere.

Compound Assay Half-life (t1/2, min) Intrinsic Clearance (CLint, µL/min/mg protein) % Remaining at 120 min
This compound Microsomal Stability4515.4-
5-(3-(tert-Butyl)isoxazol-5-yl)-2H-tetrazole Microsomal Stability> 60< 11.6-
This compound Plasma Stability> 120-> 95%
5-(3-(tert-Butyl)isoxazol-5-yl)-2H-tetrazole Plasma Stability> 120-> 95%

Interpretation of Results:

  • Microsomal Stability: The tetrazole bioisostere exhibits significantly greater stability in human liver microsomes compared to the carboxylic acid analog. A longer half-life and lower intrinsic clearance for the tetrazole suggest it is less susceptible to Phase I metabolism. The tert-butyl group on the isoxazole ring likely provides some steric hindrance to metabolism for both compounds. However, the primary metabolic liability for the carboxylic acid is likely Phase II conjugation, which is not fully captured in a standard NADPH-supplemented microsomal assay but can be investigated with UDPGA co-factor supplementation.[14] The isoxazole ring itself can be subject to metabolic ring cleavage, though this is often dependent on the substitution pattern.[22][23]

  • Plasma Stability: Both compounds demonstrate high stability in plasma, indicating they are not readily hydrolyzed by plasma enzymes. This is expected as neither compound contains highly labile ester or amide bonds.[17][20]

IV. Discussion and Implications for Drug Design

The experimental data strongly support the hypothesis that replacing the carboxylic acid group with a tetrazole bioisostere enhances metabolic stability. This increased stability is a significant advantage in drug design for several reasons:

  • Improved Pharmacokinetics: Higher metabolic stability generally leads to a longer in vivo half-life, reduced clearance, and increased overall drug exposure. This can allow for less frequent dosing and a more consistent therapeutic effect.

  • Reduced Risk of Reactive Metabolites: While not directly assessed in these assays, avoiding extensive metabolism can lower the probability of forming reactive metabolites that can lead to toxicity.[24]

  • Preservation of Biological Activity: The key advantage of the tetrazole bioisostere is its ability to confer metabolic stability while often maintaining or even improving the desired biological activity due to its similar physicochemical properties to the carboxylic acid.[25][26]

It is important to note that while tetrazoles offer enhanced metabolic stability, they can also influence other properties such as plasma protein binding and membrane permeability.[6] Therefore, a holistic assessment of all ADME properties is crucial during lead optimization.

V. Conclusion

The bioisosteric replacement of a carboxylic acid with a tetrazole is a well-established and effective strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. The experimental data presented in this guide illustrate the superior stability of the tetrazole analog of this compound in a liver microsome environment. This increased stability, coupled with the preservation of key pharmacophoric interactions, underscores the value of this approach in the development of more robust and effective therapeutics. Researchers and drug development professionals should consider this strategy to mitigate metabolic liabilities and improve the pharmacokinetic profiles of their lead compounds.

References

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]

  • Journal of Medicinal Chemistry. (n.d.). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. ACS Publications. [Link]

  • PubMed. (n.d.). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. [Link]

  • SpringerLink. (n.d.). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. [Link]

  • Agilent. (n.d.). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-Resolution MS. [Link]

  • SciSpace. (n.d.). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and. [Link]

  • ResearchGate. (n.d.). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. [Link]

  • Agilent. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. [Link]

  • Bio-protocol. (n.d.). Plasma Stability Assay. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • SpringerLink. (2013). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs. [Link]

  • RSC Publishing. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. [Link]

  • ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. [Link]

  • ResearchGate. (n.d.). A) The bioisosteric carboxylic acid and tetrazolyl moieties in two Losartan derivatives. [Link]

  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • PubMed Central. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. [Link]

  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]

  • University of Groningen. (2019). Tetrazoles via Multicomponent Reactions. [Link]

  • PubMed Central. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. [Link]

  • Bentham Science. (n.d.). Tetrazoles: Synthesis and Biological Activity. [Link]

  • PubMed Central. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ResearchGate. (n.d.). The recent progress of isoxazole in medicinal chemistry | Request PDF. [Link]

  • PubMed. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][4][7][25]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 3-(tert-Butyl)isoxazole-5-carboxylic Acid Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Affinity, Towards Cellular Proof of Action

The 3-(tert-butyl)isoxazole-5-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as the core for compounds targeting a diverse range of proteins, from kinases to metabolic enzymes.[1][2][3] However, the journey from a potent molecule in a biochemical assay to a viable drug candidate is fraught with challenges. A critical, and often overlooked, hurdle is the unequivocal demonstration of target engagement within the complex milieu of a living cell.[4][5]

Confirming that a compound reaches and binds to its intended target in a cellular environment is paramount for establishing a clear mechanism of action and making informed decisions in drug development.[5][6] Cellular factors such as membrane permeability, efflux pumps, metabolism, and the presence of necessary cofactors can create a significant disparity between a compound's in vitro potency and its actual cellular activity.[7]

This guide provides an in-depth comparison of three robust and complementary methodologies for validating the cellular target engagement of novel this compound derivatives. We will move beyond simple protocols to explore the causality behind experimental choices, enabling researchers to design self-validating systems that generate trustworthy and actionable data. The methods discussed are:

  • Cellular Thermal Shift Assay (CETSA®): A label-free biophysical method that measures direct target binding.

  • In-Cell Western™ (ICW): A quantitative immunofluorescence-based assay to measure downstream pathway modulation.

  • Bioluminescence Resonance Energy Transfer (BRET): A proximity-based assay to monitor direct binding or displacement in real-time in living cells.

Comparative Analysis of Key Methodologies

Choosing the right assay depends on the specific biological question, the nature of the target, available reagents, and desired throughput. The following table provides a head-to-head comparison to guide your selection.

FeatureCellular Thermal Shift Assay (CETSA)In-Cell Western (ICW)Bioluminescence Resonance Energy Transfer (BRET)
Principle Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[8][9]Quantifies a specific protein (e.g., a phosphorylated substrate of the target) in fixed and permeabilized cells using target-specific antibodies and fluorescent secondary antibodies.[10][11]Measures energy transfer between a luciferase donor and a fluorescent acceptor fused to interacting proteins or a fluorescent ligand.[12][13]
Type of Readout Direct bindingIndirect (functional consequence of binding)Direct binding or displacement
Cell State Live cells for treatment, lysed for detectionFixed and permeabilized cellsLive cells
Labeling Requirement Label-free for the compound and target.[14]Requires specific primary and fluorescently-labeled secondary antibodies.Requires genetic fusion of the target protein with a luciferase donor; may require a fluorescently labeled ligand for competition assays.[15]
Throughput Moderate to high, adaptable to 96/384-well plates.[16]High, well-suited for 96/384-well plates.[11][17]High, well-suited for 96/384-well plates.
Key Advantages - Measures direct physical interaction.- No modification of the compound needed.- Applicable to a wide range of targets.[18]- Highly quantitative and reproducible.- Can measure downstream pathway effects, confirming functional engagement.- Multiplexing is possible with different colored dyes.[11]- Real-time kinetic measurements in living cells.- High signal-to-background ratio.- Avoids issues like photobleaching.[13][19]
Key Limitations - Not all proteins exhibit a measurable thermal shift.- Can be sensitive to experimental conditions.- Indirectly measures binding via stability.- Dependent on high-quality, specific primary antibodies.- Provides a static snapshot; no kinetic data.- Fixation/permeabilization can alter epitopes.- Requires genetic engineering of cell lines.- Potential for steric hindrance from fusion tags.- Fluorescent ligand synthesis can be complex.

In-Depth Guide 1: Cellular Thermal Shift Assay (CETSA)

CETSA is founded on the thermodynamic principle that when a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[9][20] This provides a powerful, label-free method to confirm direct physical interaction in the cell.

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis start Culture cells to optimal confluency treat Treat cells with 3-(tert-Butyl)isoxazole-5- carboxylic acid derivative or DMSO (vehicle) start->treat harvest Harvest and wash cells treat->harvest aliquot Aliquot cell suspension into PCR tubes harvest->aliquot heat Heat aliquots across a temperature gradient (e.g., 40-70°C) in a PCR cycler aliquot->heat lyse Lyse cells via freeze-thaw cycles heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect supernatant (soluble protein fraction) centrifuge->collect detect Analyze soluble protein levels via Western Blot, ELISA, or Mass Spectrometry collect->detect analyze Plot protein abundance vs. temperature to generate melt curves and determine Tagg detect->analyze

Caption: CETSA workflow from cell treatment to data analysis.

Detailed Protocol: CETSA with Western Blot Readout
  • Causality: This protocol uses Western blotting for detection, which is widely accessible and allows for the validation of target identity through molecular weight.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T) in appropriate vessels and grow to ~80-90% confluency. The high density ensures sufficient protein for detection.

    • Treat cells with various concentrations of your this compound derivative or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C. This allows time for the compound to permeate the cells and engage the target.

  • Cell Harvesting:

    • Harvest cells using a non-enzymatic method (e.g., scraping in PBS) to maintain cell integrity.

    • Wash the cell pellet with PBS containing protease inhibitors. This is critical to prevent protein degradation during subsequent steps.

    • Resuspend the pellet in PBS with protease inhibitors to a final concentration of ~10^7 cells/mL.

  • Thermal Challenge:

    • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments). A no-heat (RT) control must be included.[16]

    • Immediately cool the samples to 4°C for 3 minutes.[16]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to 3 rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[14] This method avoids detergents that could interfere with protein stability.

    • Clarify the lysate by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.[14]

  • Detection:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the target protein.

Data Analysis and Interpretation

Plot the relative band intensity for your target protein against the corresponding temperature for both the vehicle- and compound-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization. The temperature at which 50% of the protein has aggregated is the aggregation temperature (Tagg).

TreatmentTagg (°C)ΔTagg (°C)
Vehicle (DMSO)52.1-
Compound A (10 µM)58.6+6.5

A significant positive ΔTagg provides strong evidence of direct binding.

In-Depth Guide 2: In-Cell Western™ (ICW)

The ICW, or cytoblot, is a powerful technique for quantifying protein levels directly in microplates.[11][21] For target engagement, it is exceptionally useful for measuring a functional downstream consequence of target binding, such as the inhibition of substrate phosphorylation by a kinase inhibitor.

Hypothetical Signaling Pathway

Let's assume our this compound derivative, "Compound A," is an inhibitor of Kinase X, which phosphorylates Protein Y.

Signaling_Pathway cluster_pathway Kinase X Signaling Cascade Stimulus Upstream Stimulus (e.g., Growth Factor) KinaseX Kinase X (Target) Stimulus->KinaseX Activates ProteinY Protein Y (Substrate) KinaseX->ProteinY Phosphorylates pProteinY Phosphorylated Protein Y (p-Protein Y) ProteinY->pProteinY Response Cellular Response pProteinY->Response CompoundA Compound A (Isoxazole Derivative) CompoundA->KinaseX Inhibits

Caption: Hypothetical pathway inhibited by Compound A.

ICW Experimental Workflow

ICW_Workflow start Seed cells in a 96-well plate and grow overnight treat Treat with Compound A and/or Stimulus start->treat fix Fix cells with Formaldehyde treat->fix perm Permeabilize with Triton X-100 fix->perm block Block with blocking buffer perm->block primary_ab Incubate with Primary Antibodies (e.g., anti-p-Protein Y and anti-Total Protein) block->primary_ab secondary_ab Incubate with IRDye® Secondary Antibodies and Cell Normalization Stain primary_ab->secondary_ab scan Scan plate on an infrared imaging system secondary_ab->scan

Caption: In-Cell Western workflow for measuring protein phosphorylation.

Detailed Protocol: Two-Color ICW for Phosphorylation
  • Causality: This protocol uses a two-color system to simultaneously detect the phosphorylated target (a measure of inhibition) and a normalization control (total protein or a housekeeping protein), which is essential for accurate quantification.[11]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that will result in a confluent monolayer (~10,000-20,000 cells/well).[17] Allow cells to adhere overnight.

    • Starve cells in low-serum media if necessary to reduce basal phosphorylation.

    • Pre-treat cells with a dose range of Compound A for 1-2 hours.

    • Add the upstream stimulus (if required) to activate the pathway for a predetermined optimal time (e.g., 15 minutes).

  • Fixation and Permeabilization:

    • Immediately fix the cells by adding 150 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.[10][22] This cross-links proteins and locks in the phosphorylation state.

    • Wash the wells and add 200 µL of permeabilization buffer (PBS + 0.1% Triton X-100) for 5 minutes, repeating 4 times.[10] This allows antibodies to access intracellular targets.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating with 150 µL of a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer or a fish gel-based buffer) for 1.5 hours at room temperature.[10][22]

    • Incubate with a cocktail of two primary antibodies from different host species (e.g., Rabbit anti-p-Protein Y and Mouse anti-Total Protein Y) overnight at 4°C.[21]

  • Secondary Antibody Incubation and Detection:

    • Wash the plate 4 times with PBS + 0.1% Tween-20.[10]

    • Incubate for 1 hour at room temperature (protected from light) with a cocktail of species-specific secondary antibodies conjugated to different infrared dyes (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse).

    • Wash the plate thoroughly as in the previous step. Remove all residual buffer.

  • Imaging:

    • Scan the dry plate on a compatible two-channel infrared imager (e.g., LI-COR® Odyssey®).

Data Analysis and Interpretation

The imager software quantifies the fluorescence intensity in both the 700 nm (e.g., Total Protein Y) and 800 nm (e.g., p-Protein Y) channels. The key is to normalize the phospho-protein signal to the total protein signal to account for any variations in cell number per well.

Normalized Signal = (800 nm intensity for p-Protein Y) / (700 nm intensity for Total Protein Y)

Plot the normalized signal against the concentration of Compound A to generate a dose-response curve and calculate the IC50 value, which represents the concentration of inhibitor required to reduce the phosphorylated signal by 50%.

Compound A (nM)Normalized p-Protein Y Signal% Inhibition
01.000
10.955
100.7822
1000.5248
10000.1585
100000.0694

A potent IC50 value confirms that Compound A is engaging and inhibiting Kinase X in a cellular context.

In-Depth Guide 3: Bioluminescence Resonance Energy Transfer (BRET)

BRET is a sophisticated technique that relies on the non-radiative transfer of energy between a bioluminescent donor (like NanoLuc® luciferase) and a fluorescent acceptor.[13][23] Energy transfer only occurs when the donor and acceptor are in very close proximity (<10 nm). This can be exploited to measure the direct binding of a fluorescently-labeled ligand to a luciferase-tagged target protein in live cells.

BRET Experimental Workflow (Competition Assay)

BRET_Workflow start Transfect cells with a plasmid encoding the Target-NanoLuc® fusion protein seed Seed transfected cells in a white, opaque 96-well plate start->seed treat Add fluorescent tracer ligand and a dose range of unlabeled Compound A seed->treat incubate Incubate to allow binding to reach equilibrium treat->incubate substrate Add NanoBRET™ substrate (furimazine) incubate->substrate read Immediately read luminescence at two wavelengths (Donor & Acceptor) substrate->read analyze Calculate BRET ratio and plot vs. Compound A concentration to determine IC50 read->analyze

Caption: Live-cell BRET competition assay workflow.

Detailed Protocol: NanoBRET™ Target Engagement Assay
  • Causality: This protocol uses the bright NanoLuc® luciferase and a competition format. A known fluorescent ligand ("tracer") binds the Target-NanoLuc fusion, creating a high BRET signal. The unlabeled this compound derivative competes for this binding, displacing the tracer and causing a loss of BRET signal. This directly measures target occupancy.

  • Cell Line Preparation:

    • Create a stable cell line or use transient transfection to express the target protein fused to NanoLuc® luciferase. Proper validation of fusion protein expression and function is a critical prerequisite.

  • Assay Setup:

    • Seed the engineered cells into a white, solid-bottom 96-well assay plate and incubate overnight. White plates are used to maximize the luminescent signal.

    • Prepare a serial dilution of your unlabeled test compound (Compound A).

  • Compound and Tracer Addition:

    • To the appropriate wells, add the fluorescent tracer at its predetermined optimal concentration (typically at its EC50 for BRET).

    • Immediately add the serial dilutions of Compound A or vehicle control.

    • Incubate the plate at 37°C for ~2 hours to ensure binding has reached equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ substrate solution containing the cell-permeable furimazine, as per the manufacturer's protocol.

    • Add the substrate to all wells.

    • Immediately read the plate on a luminometer equipped with two filters to separately quantify the donor emission (~460 nm) and acceptor emission (>600 nm).

Data Analysis and Interpretation

The raw data consists of luminescence readings from the donor and acceptor channels. The BRET ratio is calculated to normalize for expression differences and other variables.

BRET Ratio = (Acceptor Emission) / (Donor Emission)

The displacement of the fluorescent tracer by Compound A will cause a concentration-dependent decrease in the BRET ratio. Plot the BRET ratio against the log of the Compound A concentration to fit a sigmoidal dose-response curve and determine the IC50.

Compound A (nM)BRET Ratio (mBU)% Displacement
05500
15402
1048014
10028054
100011088
100006098

A low IC50 value in a BRET competition assay is a highly rigorous confirmation of direct target engagement in live cells.

Conclusion: Building a Cohesive Case for Target Engagement

Validating the cellular target engagement of a novel this compound derivative is not a one-size-fits-all process. Each method provides a unique and valuable piece of the puzzle.

  • CETSA offers definitive proof of direct physical binding without labels.

  • In-Cell Western confirms that this binding leads to the expected functional modulation of the downstream signaling pathway.

  • BRET provides a highly sensitive, real-time measure of target occupancy in living cells.

By judiciously selecting and combining these orthogonal approaches, researchers can build a compelling, multi-faceted case for their compound's mechanism of action. This rigorous, self-validating approach minimizes the risk of pursuing compounds with ambiguous or off-target effects, ultimately accelerating the path toward developing novel and effective therapeutics.

References

  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol.
  • Bathla, P., Mujawar, A., De, A., & Sandanaraj, B. S. (2020). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Central Science.
  • Advansta Inc. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns.
  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay.
  • Anonymous. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Journal of Visualized Experiments.
  • Biomol GmbH. (2014). In-Cell Western Protocol.
  • Du, L., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • ResearchGate. (2025). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Request PDF.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. Nature Chemical Biology.
  • Wodicka, L. M. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology.
  • ResearchGate. (n.d.). Schematic illustration of bioluminescence resonance energy transfer....
  • BenchChem. (2025). Validating Target Engagement in Cells: A Comparative Guide for the Small Molecule Inhibitor "Compound X".
  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology.
  • Robles, A. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
  • Wikipedia. (n.d.). Thermal shift assay.
  • G-protein coupled receptor research. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • News-Medical.Net. (n.d.). Bioluminescence Resonance Energy Transfer (BRET).
  • Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer).
  • BenchChem. (n.d.). 3(t-Butyl)isoxazole-5-yl-acetic acid.
  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][10][17]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Retrieved from

  • Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][10][11][19]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

A Comparative Guide to the Anticancer Efficacy of 3-(tert-Butyl)isoxazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the isoxazole core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including significant anticancer properties.[1][2] This guide provides an in-depth comparative analysis of the anticancer efficacy of a specific class of these compounds: analogs of 3-(tert-Butyl)isoxazole-5-carboxylic acid.

Our focus will be on elucidating the structure-activity relationships (SAR) that govern their cytotoxic effects, delving into their mechanisms of action, and providing detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation cancer therapeutics.

The Isoxazole Scaffold: A Versatile Tool in Anticancer Drug Design

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship, serves as a versatile building block in medicinal chemistry.[3] Its unique electronic and steric properties allow for facile modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. In the context of cancer, isoxazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[2][4] The tert-butyl group at the 3-position of the isoxazole ring is a common feature in many biologically active molecules, often contributing to increased metabolic stability and potent interactions with target proteins.

Comparative Efficacy of 3-(tert-Butyl)isoxazole-5-carboxamide Analogs

While comprehensive comparative data across a wide range of this compound analogs, including esters and various amide derivatives, is not extensively available in publicly accessible literature, several studies on N-substituted carboxamide analogs provide significant insights into their anticancer potential. Research has focused on the synthesis and evaluation of a series of N-aryl-3-(substituted-phenyl)-5-methylisoxazole-4-carboxamides, which share a similar structural framework with the compounds of interest.

One notable study synthesized and evaluated a series of isoxazole-carboxamide derivatives for their cytotoxic activity against various cancer cell lines.[5] The results, summarized in the table below, highlight the potent anticancer effects of these compounds.

Compound IDR (Substitution on N-phenyl ring)HeLa (Cervical Cancer) IC50 (µg/mL)MCF-7 (Breast Cancer) IC50 (µg/mL)Hep3B (Liver Cancer) IC50 (µg/mL)
2a 4-(tert-butyl)39.80>100>100
2d 3,4-dimethoxy18.6263.10~23
2e 4-ethoxy>100>100~23
Doxorubicin (Reference Drug)---

Table 1: In Vitro Cytotoxic Activity of N-Aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Analogs. [5]

The data reveals that substitutions on the N-phenyl ring play a crucial role in modulating the anticancer activity. For instance, compounds 2d and 2e demonstrated the most potent activity against the Hep3B liver cancer cell line, with IC50 values around 23 µg/mL. Compound 2d , featuring 3,4-dimethoxy substituents, also exhibited the highest potency against the HeLa cervical cancer cell line. In contrast, the N-(4-(tert-butyl)phenyl) analog (2a ) showed moderate activity against HeLa cells and was largely inactive against MCF-7 and Hep3B cells at the tested concentrations.[5] This underscores the importance of the electronic and steric nature of the substituents on the N-phenyl ring in determining the cytotoxic efficacy.

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

To understand the causality behind the observed cytotoxicity, it is essential to investigate the underlying molecular mechanisms. Studies on active isoxazole-carboxamide analogs have revealed their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.[5]

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. The Annexin V-FITC/PI assay is a standard method to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Treatment of Hep3B cells with promising isoxazole-carboxamide analogs, such as compounds 2d and 2e , led to a significant increase in the population of apoptotic cells.[5] This suggests that these compounds exert their anticancer effects, at least in part, by triggering the apoptotic cascade.

Isoxazole Analog Isoxazole Analog Induction of Apoptosis Induction of Apoptosis Isoxazole Analog->Induction of Apoptosis triggers Cancer Cell Death Cancer Cell Death Induction of Apoptosis->Cancer Cell Death leads to

Figure 1: Simplified workflow of apoptosis induction by isoxazole analogs.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Many anticancer agents function by interfering with the cell cycle, leading to a halt in cell division and eventual cell death. Flow cytometry analysis of DNA content is a powerful technique to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Studies have shown that treatment with active isoxazole-carboxamide analogs can cause a significant accumulation of cancer cells in the G2/M phase of the cell cycle.[5] This indicates that these compounds may interfere with the formation or function of the mitotic spindle or activate the G2/M checkpoint, thereby preventing the cells from proceeding into mitosis.

cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2/M Arrest G2/M Arrest M->G1 Isoxazole Analog Isoxazole Analog Isoxazole Analog->G2/M Arrest induces Apoptosis Apoptosis G2/M Arrest->Apoptosis can lead to

Figure 2: Proposed mechanism of cell cycle arrest by isoxazole analogs.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-established experimental protocols are crucial. The following are step-by-step methodologies for key assays used in the evaluation of the anticancer efficacy of this compound analogs.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, Hep3B)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect and quantify apoptotic cells by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating them with the test compounds for a specified time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[7]

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for the desired duration.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Structure-Activity Relationship (SAR) and Future Directions

The preliminary data on isoxazole-carboxamide analogs suggests several key SAR insights:

  • N-Aryl Substitution is Critical: The nature and position of substituents on the N-phenyl ring significantly impact cytotoxic activity. Electron-donating groups, such as methoxy and ethoxy groups, appear to enhance activity against certain cancer cell lines.[5]

  • The Isoxazole Core is a Key Pharmacophore: The isoxazole ring itself is a crucial element for the observed anticancer effects.[3]

  • The tert-Butyl Group: While not systematically varied in the cited studies, the tert-butyl group is known to often enhance metabolic stability and can contribute to hydrophobic interactions with target proteins.

Future research should focus on a more systematic exploration of the SAR of this compound analogs. This would involve the synthesis and evaluation of a broader range of derivatives, including:

  • Esters: Comparing the activity of ester analogs with the parent carboxylic acid and amide derivatives would provide insights into the importance of the carboxylic acid/amide functionality for biological activity.

  • Variations at the 3-position: Replacing the tert-butyl group with other bulky or electronically different substituents could further probe the binding requirements of the target.

  • Diverse N-substitutions in Amides: A wider array of substitutions on the N-phenyl ring of the carboxamide analogs would help to build a more comprehensive SAR model.

Furthermore, target identification and validation studies are crucial to elucidate the precise molecular targets of these compounds, which will be instrumental in their further development as clinical candidates.

Conclusion

Analogs of this compound, particularly the N-aryl carboxamide derivatives, represent a promising class of anticancer agents. Their ability to induce apoptosis and cause cell cycle arrest in cancer cells highlights their therapeutic potential. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective analogs. The detailed experimental protocols included in this guide are intended to facilitate further research and development in this exciting area of oncology drug discovery.

References

Sources

A Comparative Benchmark of Physicochemical Properties: 3-(tert-Butyl)isoxazole-5-carboxylic Acid in the Landscape of Bioactive Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, prized for its metabolic stability and its capacity to act as a versatile scaffold in the design of a wide array of therapeutic agents. From anti-inflammatory drugs to oncology candidates, the strategic functionalization of the isoxazole core allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the key physicochemical properties of 3-(tert-Butyl)isoxazole-5-carboxylic acid against a backdrop of other functionally relevant isoxazole-based carboxylic acids.

The selection of substituents on the isoxazole ring is a critical decision in the drug design process. A substituent not only influences the molecule's interaction with its biological target but also profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. The tert-butyl group, with its significant steric bulk, and the carboxylic acid, a key hydrogen bonding and ionizing group, are of particular interest. This guide will delve into the interplay of these functionalities and their effect on acidity (pKa), lipophilicity (logP), aqueous solubility, and melting point. Understanding these parameters is paramount for any researcher or drug development professional working with this important class of heterocyclic compounds.

The Critical Role of Physicochemical Properties in Drug Development

The journey of a drug from administration to its site of action is governed by its physicochemical characteristics. A delicate balance is required; a drug must be soluble enough to be absorbed into the bloodstream, lipophilic enough to cross biological membranes, and possess the appropriate ionization state to interact with its target and be cleared from the body.

  • pKa (Ionization Constant): The pKa of a molecule dictates its charge state at a given pH. For an acidic compound like a carboxylic acid, the pKa is the pH at which 50% of the molecules are in their ionized (deprotonated) form. This is a critical parameter as the charge state of a drug affects its solubility, permeability, and binding to its biological target.

  • logP (Octanol-Water Partition Coefficient): logP is a measure of a compound's lipophilicity, or its preference for a nonpolar environment (octanol) versus a polar one (water). It is a key indicator of a drug's ability to cross cell membranes. A logP in the optimal range is often a prerequisite for good oral bioavailability.

  • Aqueous Solubility: The intrinsic solubility of a compound in water is a fundamental property that influences its dissolution rate and subsequent absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.

  • Melting Point: The melting point of a crystalline solid is an indicator of the strength of the crystal lattice forces. It can influence the solid-state stability and manufacturability of a drug substance.

Comparative Analysis of Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, we can infer its likely properties by comparing it with structurally related isoxazole carboxylic acids. The following table summarizes available experimental and predicted data for a selection of these compounds.

CompoundStructurepKalogPAqueous SolubilityMelting Point (°C)
This compound (Target Compound) Not availableNot availableNot availableNot available
Isoxazole-5-carboxylic acid2.29 (Predicted)[1]Not availableSlightly soluble in water[1]144-148[1][2]
Isoxazole-3-carboxylic acidNot availableNot availableNot availableNot available
Isoxazole-4-carboxylic acidNot available-0.1 (Predicted)[3]Not availableNot available
5-Methylisoxazole-3-carboxylic acidNot availableNot availableNot available106-110[4]
5-Methylisoxazole-4-carboxylic acid2.85 (Predicted)[5]Not availableSoluble in methanol[6]144-148[5][7]
3-Hydroxyisoxazole-5-carboxylic acidNot availableNot availableNot available238-241

Interpretation of Comparative Data:

The presence of the bulky tert-butyl group at the 3-position of the isoxazole ring in our target compound is expected to significantly influence its physicochemical properties compared to the unsubstituted or methyl-substituted analogs.

  • pKa: The electron-donating nature of the tert-butyl group may slightly increase the pKa of the carboxylic acid compared to the unsubstituted isoxazole-5-carboxylic acid, making it a slightly weaker acid. However, this effect is likely to be modest. The predicted pKa of 2.29 for isoxazole-5-carboxylic acid[1] and 2.85 for 5-methylisoxazole-4-carboxylic acid[5] suggest that these compounds are relatively strong acids.

  • logP: The addition of the lipophilic tert-butyl group will undoubtedly increase the logP of this compound compared to its less substituted counterparts. For instance, the parent isoxazole has a logP of 0.1. This increased lipophilicity could enhance membrane permeability but may also decrease aqueous solubility.

  • Aqueous Solubility: The increased lipophilicity imparted by the tert-butyl group is likely to result in lower aqueous solubility for this compound compared to isoxazole-5-carboxylic acid, which is described as only "slightly soluble in water".[1] The interplay between the solubilizing carboxylic acid group and the lipophilic tert-butyl group will be a key determinant of its overall solubility profile.

  • Melting Point: The introduction of the bulky and symmetrical tert-butyl group may lead to more efficient crystal packing, potentially resulting in a higher melting point compared to isoxazole-5-carboxylic acid (144-148 °C).[1][2] However, this is highly dependent on the overall crystal structure.

Experimental Protocols for Physicochemical Property Determination

To obtain definitive data for this compound and other novel isoxazole derivatives, the following standardized experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

This method is a highly accurate and widely used technique for determining the ionization constant of a compound.

Workflow for pKa Determination

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve a precisely weighed amount of the isoxazole derivative in a co-solvent (e.g., methanol/water) to a known concentration (e.g., 1-10 mM). prep2 Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10). prep1->prep2 titrate1 Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode. prep2->titrate1 titrate2 Add standardized titrant (e.g., 0.1 M NaOH) in small, precise increments. titrate1->titrate2 titrate3 Record the pH value after each addition, allowing the reading to stabilize. titrate2->titrate3 analysis1 Plot the pH values against the volume of titrant added to generate a titration curve. titrate3->analysis1 analysis2 Determine the equivalence point (the point of steepest inflection). analysis1->analysis2 analysis3 The pH at the half-equivalence point is equal to the pKa of the carboxylic acid. analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the isoxazole derivative (approximately 1-10 mM) in a suitable solvent system (e.g., a mixture of methanol and water to ensure solubility).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

    • Use standard buffer solutions (pH 4.0, 7.0, and 10.0) for pH meter calibration.

  • Calibration of the pH Meter: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.

  • Titration Procedure:

    • Pipette a known volume of the isoxazole solution into a thermostated beaker.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence point of the titration, which is the point of maximum slope on the titration curve (the inflection point). This can be determined from the first or second derivative of the curve.

    • The pKa is the pH value at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Determination of logP by the Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Workflow for logP Determination

cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with water and water with n-octanol. prep2 Prepare a stock solution of the isoxazole derivative in the appropriate phase. prep1->prep2 part1 Add known volumes of the pre-saturated n-octanol and water to a vessel. prep2->part1 part2 Add the stock solution of the isoxazole derivative. part1->part2 part3 Shake the vessel for a defined period to allow for equilibration. part2->part3 part4 Centrifuge the mixture to ensure complete phase separation. part3->part4 analysis1 Carefully separate the two phases. part4->analysis1 analysis2 Determine the concentration of the isoxazole in each phase using a suitable analytical method (e.g., HPLC-UV). analysis1->analysis2 analysis3 Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. analysis2->analysis3 analysis4 logP = log10(P) analysis3->analysis4

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Prepare water-saturated n-octanol by shaking n-octanol with water for 24 hours and allowing the phases to separate.

    • Prepare n-octanol-saturated water by shaking water with n-octanol for 24 hours and allowing the phases to separate.

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel), combine a known volume of the water-saturated n-octanol and n-octanol-saturated water. The volume ratio should be adjusted based on the expected logP.

    • Add a known amount of the isoxazole derivative to the vessel.

    • Shake the vessel vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

    • Allow the phases to separate. Centrifugation may be necessary to achieve complete separation.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the isoxazole derivative in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility by the Flask Method (OECD 105)

This method determines the saturation solubility of a compound in water at a specific temperature.

Workflow for Aqueous Solubility Determination

cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis equil1 Add an excess amount of the solid isoxazole derivative to a known volume of water in a flask. equil2 Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. equil1->equil2 sep1 Allow the undissolved solid to settle. equil2->sep1 sep2 Filter or centrifuge the supernatant to remove any undissolved particles. sep1->sep2 analysis1 Take a known volume of the clear supernatant. sep2->analysis1 analysis2 Determine the concentration of the dissolved isoxazole derivative using a suitable analytical method (e.g., HPLC-UV). analysis1->analysis2 analysis3 The measured concentration represents the aqueous solubility at that temperature. analysis2->analysis3

Caption: Workflow for aqueous solubility determination by the flask method.

Step-by-Step Methodology:

  • Equilibration:

    • Add an amount of the solid isoxazole derivative to a flask containing a known volume of water, ensuring that excess solid is present.

    • Seal the flask and place it in a constant temperature water bath or shaker (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation of the sample is recommended to remove any fine particles.

  • Analysis:

    • Dilute the clear supernatant with a suitable solvent if necessary.

    • Determine the concentration of the dissolved isoxazole derivative in the sample using a validated analytical method, such as HPLC-UV.

  • Result:

    • The measured concentration is the aqueous solubility of the compound at the specified temperature, typically expressed in mg/mL or µg/mL.

Conclusion

The physicochemical properties of this compound are of significant interest to researchers in drug discovery and development. While direct experimental data for this specific molecule is limited, a comparative analysis with related isoxazole carboxylic acids provides valuable insights into its likely characteristics. The presence of the tert-butyl group is anticipated to increase its lipophilicity and potentially its melting point, while likely decreasing its aqueous solubility compared to less substituted analogs. The carboxylic acid moiety will ensure that the compound is acidic, with a pKa likely in the range of 2-3.

For a definitive understanding of its properties, the experimental determination of its pKa, logP, and aqueous solubility using the standardized protocols outlined in this guide is essential. Such data will enable a more accurate prediction of its ADME properties and facilitate its rational development as a potential therapeutic agent.

References

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Isoxazole-5-carboxylic acid. (2024). ChemBK. Retrieved from [Link]

  • 3-hydroxy-5-isoxazolecarboxylic acid. (2025). ChemSynthesis. Retrieved from [Link]

  • 5-Methyl-4-Isoxazole Carboxylic Acid. (n.d.). Noble Intermediates. Retrieved from [Link]

  • 1,2-Oxazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Isoxazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Isoxazole-5-carboxylic acid. (n.d.). ChemBK. Retrieved from [Link]

  • 1,2-Oxazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Isoxazole. (n.d.). PubChem. Retrieved from [Link]

  • 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-. (n.d.). PubChem. Retrieved from [Link]

  • 3-Isoxazolamine, 5-(1,1-dimethylethyl)-. (n.d.). PubChem. Retrieved from [Link]

  • 3-tert-butyl-5-phenyl-4,5-dihydroisoxazole. (2025). ChemSynthesis. Retrieved from [Link]

  • Isoxazole-3-carboxylic acid. (2025). Chemsrc. Retrieved from [Link]

  • 3-Methyl-5-isoxazolecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5643.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023). Molecules, 28(15), 5757.
  • 3-hydroxy-4-methyl-5-isoxazolecarboxylic acid. (2025). ChemSynthesis. Retrieved from [Link]

  • Isoxazole derivative. (n.d.). Solubility of Things. Retrieved from [Link]

  • Isoxazole. (n.d.). Solubility of Things. Retrieved from [Link]

  • Chemical Properties of Isoxazole (CAS 288-14-2). (n.d.). Cheméo. Retrieved from [Link]

  • Lipophilicity and water solubility of Isoxazole derivatives computed by... (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (2018). ACS Medicinal Chemistry Letters, 9(10), 1038–1043.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Bioorganic & Medicinal Chemistry, 26(1), 1-21.
  • Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020). ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide for the Proper Disposal of 3-(tert-Butyl)isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(tert-Butyl)isoxazole-5-carboxylic acid (CAS No. 133674-40-5). Adherence to these procedures is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance with federal and local authorities. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is a compound that requires careful management due to its potential health effects.

1.1 GHS Hazard Profile

The primary hazards associated with this compound are summarized below. This information is derived from safety data sheets (SDS) and should be reviewed before beginning any work.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Skin Irritation, Category 2H315WarningCauses skin irritation.[1][2]
Eye Irritation, Category 2H319WarningCauses serious eye irritation.[1][2]
Specific Target Organ Toxicity, Single ExposureH335WarningMay cause respiratory irritation.[1][2]
Acute Toxicity (Oral), Category 4H302WarningHarmful if swallowed.[3][4]
Acute Toxicity (Inhalation), Category 4H332WarningHarmful if inhaled.[3][4]

1.2 Personal Protective Equipment (PPE)

To mitigate exposure risks, all handling and disposal operations must be conducted within a certified chemical fume hood. The following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[5][6]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[5][6]

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation is the most important step in the waste disposal process. As a carboxylic acid, this compound must be segregated from incompatible materials to prevent dangerous chemical reactions. Improper mixing can lead to heat generation, gas evolution, or violent reactions.

2.1 Chemical Incompatibilities

Store waste containing this compound separately from the following chemical classes:

Incompatible ClassExamplesRationale for Segregation
Bases Sodium Hydroxide, Potassium Carbonate, AminesVigorous acid-base neutralization reaction can generate significant heat.
Strong Oxidizing Agents Nitric Acid, Perchloric Acid, PermanganatesCan lead to exothermic and potentially explosive reactions. Oxidizing acids must never be mixed with organic chemicals.[7]
Reactive Metals Sodium, Potassium, Magnesium, Powdered AluminumCan react to produce flammable hydrogen gas.

The following diagram outlines the decision-making process for correctly segregating this waste stream.

G start Waste Generated: This compound is_solid Is the waste a solid powder? start->is_solid is_solution Is the waste dissolved in a solvent? is_solid->is_solution No solid_waste Container: Solid Organic Acid Waste is_solid->solid_waste Yes solvent_type What is the solvent? is_solution->solvent_type Yes consult_ehs Consult EHS for Mixed/Unknown Waste Stream is_solution->consult_ehs No/Unsure aqueous_waste Container: Aqueous Organic Acid Waste solvent_type->aqueous_waste Water non_halogenated_waste Container: Non-Halogenated Organic Solvent Waste solvent_type->non_halogenated_waste Non-Halogenated (e.g., Acetone, Ethanol) halogenated_waste Container: Halogenated Organic Solvent Waste solvent_type->halogenated_waste Halogenated (e.g., DCM, Chloroform) solvent_type->consult_ehs Other/Mixed

Caption: Waste Segregation Decision Flowchart.

Step-by-Step Disposal Protocol

Follow these steps precisely to ensure waste is collected, stored, and disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) and institutional policies.[8][9]

Step 1: Select a Proper Waste Container Choose a chemically compatible and leak-proof container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[10] The container must be clean, dry, and in good condition without any leaks or damage.[11]

Step 2: Collect the Chemical Waste Carefully transfer the waste this compound into the designated container. If it is a solid, minimize the generation of dust. Do not fill the container more than 90% of its capacity to allow for vapor expansion.[9] Once waste is added, securely close the container. Funnels should not be left in the container opening.[11]

Step 3: Label the Container Correctly Proper labeling is a strict requirement by the Environmental Protection Agency (EPA).[12] Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound" (avoiding abbreviations or formulas)

  • Hazard Identification: Clearly indicate the hazards (e.g., "Irritant," "Harmful") or affix corresponding GHS pictograms.[10]

Step 4: Store Waste in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10][12] Key requirements for an SAA include:

  • Location: Within the laboratory, in a secondary containment bin or tray to contain any potential spills.[7][10]

  • Segregation: Ensure the container is stored away from incompatible chemicals as detailed in Section 2.

  • Volume Limits: Laboratories may accumulate no more than 55 gallons of hazardous waste in an SAA.[11]

Step 5: Arrange for Final Disposal Chemical waste must be tracked from its point of generation to its final disposal.[12] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup. Do not attempt to dispose of the chemical through standard trash or sewer systems, as this is illegal and environmentally harmful.[13][14] The final disposal method will likely be incineration at a licensed chemical destruction plant.[10][14]

Emergency Procedures for Spills and Exposure

In the event of an accident, prompt and correct action is crucial.

4.1 Spill Response

  • Small Spills: For small quantities of solid material, carefully sweep or vacuum the spill. Absorb spills of solutions with an inert, dry material (e.g., vermiculite, sand) and place it into a suitable, labeled hazardous waste container.[2][10]

  • Large Spills: Evacuate the immediate area and alert laboratory personnel. Contact your institution's EHS or emergency response team for cleanup.

4.2 Personnel Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[5]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your research.

References

  • Regulating Lab Waste Disposal in the United St
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Safety Data Sheet: this compound. CymitQuimica.
  • This compound Product Page. Achmem.
  • This compound Product Page. Bladget.
  • Safety Data Sheet: 3-hydroxy-isoxazole. ChemicalBook.
  • Safety Data Sheet: 5-Tert-butyl-isoxazole-4-carboxylic acid. AK Scientific, Inc.
  • Essential Procedures for the Safe Disposal of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. Benchchem.
  • Acid and Caustic Solutions.
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry.
  • Material Safety D
  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety.
  • SAFETY DATA SHEET: 1H-Indole-2-carboxylic acid. Fisher Scientific.
  • Hazardous Waste Manual. The University of Oklahoma Health Sciences Center.

Sources

Navigating the Safe Handling of 3-(tert-Butyl)isoxazole-5-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the confident and safe handling of novel chemical entities is paramount. This guide provides essential, in-depth technical and safety information for 3-(tert-Butyl)isoxazole-5-carboxylic acid (CAS No. 133674-40-5), moving beyond basic data sheets to offer a framework of operational excellence and risk mitigation. Our focus is on not just the "what," but the "why," grounding every recommendation in scientific principles to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid organic compound that, while not acutely toxic, presents significant irritant hazards. A thorough understanding of its chemical nature is the first step in building a robust safety protocol.

Core Hazards: The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] As a carboxylic acid, its acidity is a key contributor to its irritant properties. Carboxylic acids can cause skin irritation by disrupting the normal pH of the skin, leading to redness and discomfort with prolonged contact.[2][3] In the eyes, this acidity can cause serious damage.[4] Furthermore, as a fine powder, the compound can easily become airborne, posing an inhalation risk that can lead to respiratory tract irritation.[5][6]

Chemical Reactivity: The isoxazole ring, while aromatic, contains a weak nitrogen-oxygen bond that can be susceptible to cleavage under certain conditions, such as in the presence of strong reducing agents or bases.[7] It is also crucial to avoid contact with strong oxidizing agents.[8]

Hazard Summary Table:

Hazard ClassificationDescriptionGHS Hazard Statement
Skin IrritationCauses skin irritation upon contact.H315[1]
Eye IrritationCauses serious eye irritation.H319[1]
Respiratory IrritationMay cause respiratory irritation if inhaled.H335[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a risk-based approach, considering the potential for splash, dust generation, and incidental contact.

Eye and Face Protection:
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Best Practice/High-Risk Operations: When there is a significant risk of splashing or dust generation (e.g., during bulk transfer or sonication), a face shield should be worn in addition to safety goggles.

Skin Protection:
  • Gloves: Nitrile gloves are the recommended choice for handling this compound.[8] They provide good resistance to a range of chemicals, including weak organic acids.[8][9] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination. For prolonged or immersive contact, consider heavier-duty nitrile or neoprene gloves.[9]

  • Lab Coat: A standard, fully-fastened lab coat is mandatory to protect against incidental skin contact.

Respiratory Protection:

The primary strategy for respiratory protection is the use of engineering controls to minimize airborne powder.[10][11] However, in situations where dust generation is unavoidable and engineering controls are insufficient, respiratory protection is required.

  • When to Use: Respiratory protection should be used when weighing or transferring the powder outside of a certified chemical fume hood or a ventilated balance enclosure.[5][6]

  • Type of Respirator: A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for protection against irritating dusts.[12][13] For higher-risk operations or for individuals with pre-existing respiratory conditions, a half-mask or full-facepiece respirator with P100 particulate filters should be considered.[12] All respirator use must be in accordance with a comprehensive respiratory protection program that meets OSHA 29 CFR 1910.134 requirements, including fit testing and medical evaluation.[10][11][14][15][16]

PPE Selection Summary Table:

TaskEye/Face ProtectionHand ProtectionRespiratory Protection
Weighing in a fume hoodSafety glasses with side shieldsNitrile glovesNot typically required
Handling solutionsSafety glasses with side shieldsNitrile glovesNot required
Bulk transfer (powder)Safety goggles and face shieldNitrile glovesN95 or P100 respirator
Spill cleanup (powder)Safety goggles and face shieldHeavy-duty nitrile glovesN95 or P100 respirator

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8]

  • Keep the container tightly closed.

Weighing and Handling:

The primary hazard during weighing is the generation of airborne dust. The following workflow is designed to mitigate this risk.

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_post Post-Weighing prep_ppe Don appropriate PPE prep_area Prepare work area in fume hood prep_ppe->prep_area Proceed to prep_balance Decontaminate balance prep_area->prep_balance Proceed to tare_vial Tare a lidded container on balance prep_balance->tare_vial Proceed to add_powder Add powder to container inside fume hood tare_vial->add_powder Step-by-step close_lid Close lid securely add_powder->close_lid Step-by-step reweigh Reweigh lidded container close_lid->reweigh Step-by-step decon_tools Decontaminate tools and balance reweigh->decon_tools After weighing dispose_waste Dispose of contaminated materials decon_tools->dispose_waste Final steps remove_ppe Remove PPE correctly dispose_waste->remove_ppe Final steps wash_hands Wash hands thoroughly remove_ppe->wash_hands Final steps

Caption: Workflow for Safely Weighing this compound.

  • Engineering Controls: Whenever possible, weigh this compound inside a certified chemical fume hood or a ventilated balance enclosure to contain any dust.[5][6][17][18][19]

  • "Tare Method": If a balance cannot be placed inside a hood, use the "tare method."[5][17] First, tare a lidded container on the benchtop balance. Then, move the container to the fume hood to add the powder, close the lid, and return the sealed container to the balance for the final weight. This minimizes the time the open powder is outside of a controlled environment.[5][17][19]

  • Minimize Dust: Handle the powder gently. Avoid scooping or pouring from a height. Use anti-static guns or weigh boats if static electricity is causing the powder to disperse.[18][19]

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of any laboratory incident.

Spill Response:

In the event of a spill, remain calm and follow these procedures.

Small Spill (Solid):

  • Alert colleagues and restrict access to the area.

  • Don appropriate PPE , including a respirator, eye protection, and gloves.

  • Gently cover the spill with an absorbent material like vermiculite or sand to prevent further dust generation.[1][20]

  • Neutralize the spill by slowly applying a weak base such as sodium bicarbonate (baking soda).[1][20][21][22]

  • Collect the mixture using a plastic dustpan and brush and place it in a labeled hazardous waste container.[1][20]

  • Decontaminate the area with soap and water, followed by a clean water rinse.[20][22][23]

Large Spill:

  • Evacuate the immediate area and alert your supervisor and institutional Environmental Health and Safety (EHS) department.

  • Prevent entry to the contaminated area.

  • Provide details of the spill to the emergency response team.

Decontamination:
  • Equipment: All non-disposable equipment, such as spatulas and glassware, should be thoroughly cleaned with soap and water after use.

  • Work Surfaces: At the end of any procedure involving this compound, wipe down the work area (e.g., fume hood surface) with a damp cloth or towel with soap and water to remove any residual powder.[17] Never dry sweep, as this will generate dust.[17]

Waste Disposal:
  • Waste Classification: While this compound is not specifically listed as a hazardous waste by the EPA, it would likely be classified as a characteristic hazardous waste due to its corrosivity (irritant nature) if it has a pH of ≤ 2 when in solution.[24][25] As a nitrogen-containing heterocyclic compound, its environmental fate should also be considered.[26][27]

  • Procedure: All solid waste, including contaminated gloves, weigh paper, and spill cleanup materials, must be collected in a clearly labeled hazardous waste container.[28] Follow your institution's specific guidelines for the disposal of solid organic chemical waste. Do not dispose of this chemical down the drain or in the regular trash.

References

  • CymitQuimica. (2024). Safety Data Sheet: this compound.
  • Weill Cornell Medicine. (n.d.). Toxic Powder Weighing.
  • CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • Baaloudj, O., et al. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
  • University of California, Berkeley. (n.d.).
  • Duke University. (2024). Working Safely with Toxic Powders.
  • Emory University. (2024). EHS-461, Weighing Hazardous Powders.
  • 3M. (1998).
  • Baaloudj, O., et al. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Duke University. (n.d.). Working Safely with Toxic Powders.
  • Georgia Institute of Technology. (n.d.). Spill Cleanup Quick Reference. EHS.
  • Workplace Material Handling & Safety. (2022). OSHA Standard 29 CFR 1910.
  • U.S. Department of Labor. (n.d.). Appendix A to § 1910.134 - Fit Testing Procedures (Mandatory).
  • University of Washington. (n.d.).
  • Creative Safety Supply. (n.d.). OSHA 29 CFR 1910.
  • Cornell University Law School. (n.d.). 29 CFR § 1910.134 - Respiratory protection.
  • The Ohio State University. (n.d.). Agricultural Respirator Selection Guide. CFAES Safety and Compliance.
  • Solus Group. (2024). Chemical Resistant Gloves: A Guide for Industrial Employers.
  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
  • University of Colorado Colorado Springs. (n.d.). Glove Selection. Emergency & Safety Services.
  • West Virginia University. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety.
  • The George Washington University. (2017). Glove Selection Guide. Office of Research Safety.
  • PowerPak. (2025).
  • Baaloudj, O., et al. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Semantic Scholar.
  • CK-12 Foundation. (n.d.). What is the effect of carboxylic acid on skin?.
  • Ag Health & Safety Alliance. (n.d.).
  • University of Nebraska Medical Center. (n.d.).
  • GMP Plastics. (2025). Neutralizing Chemical Spills in the Lab.
  • West Virginia University. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety.
  • Lab Manager. (2024). How to Neutralize Chemical Spills.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Centers for Disease Control and Prevention. (1996).
  • PubMed. (n.d.). Evaluation of human skin irritation by carboxylic acids, alcohols, esters and aldehydes.
  • ResearchGate. (2025). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • PubMed Central. (2020). Chemical eye injury: pathophysiology, assessment and management.
  • Centers for Disease Control and Prevention. (n.d.).
  • Scilit. (n.d.).
  • ResearchGate. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Benchchem. (n.d.).
  • Actalent. (2025).
  • PubMed. (n.d.). Alpha-hydroxyacids and carboxylic acids.
  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • PharmWaste Technologies, Inc. (n.d.).
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Google Patents. (2016). Pyrrolidone carboxylic acid (pca) for ophthalmic use.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.